Product packaging for Mtsea(Cat. No.:)

Mtsea

Cat. No.: B10765157
M. Wt: 155.2 g/mol
InChI Key: HKERMLQDWIEJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mtsea is a chemical compound of significant interest in biochemical and pharmacological research, primarily utilized as a research tool for studying cellular processes. Its main research value lies in its potential to modulate specific biological pathways, making it a valuable asset for investigating receptor interactions and signal transduction mechanisms. While its precise mechanism of action is a subject of ongoing investigation, this compound is believed to interact with select molecular targets, influencing intracellular signaling cascades. This property renders it particularly useful for in vitro studies aimed at elucidating disease etiologies, identifying novel therapeutic targets, and profiling compound libraries for desired biological activity. Researchers employ this compound in controlled laboratory settings to explore its effects on cell proliferation, apoptosis, and other critical physiological functions, thereby contributing to the advancement of basic science and drug discovery endeavors. All information provided is for scientific reference purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NO2S2 B10765157 Mtsea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9NO2S2

Molecular Weight

155.2 g/mol

IUPAC Name

2-methylsulfonothioyloxyethanamine

InChI

InChI=1S/C3H9NO2S2/c1-8(5,7)6-3-2-4/h2-4H2,1H3

InChI Key

HKERMLQDWIEJQS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCN

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of MTSEA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical principles, experimental applications, and data analysis related to 2-aminoethyl methanethiosulfonate (MTSEA) in protein research.

Introduction

2-aminoethyl methanethiosulfonate (this compound) is a sulfhydryl-reactive reagent that has become an indispensable tool in the study of protein structure and function, particularly for ion channels and transporters. As a member of the methanethiosulfonate (MTS) family of reagents, this compound's utility lies in its ability to covalently modify cysteine residues introduced into a protein's amino acid sequence. This targeted modification allows researchers to probe the local environment of specific residues, map the accessibility of amino acids within a protein, and investigate the conformational changes that underlie a protein's biological activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and methods for quantitative data analysis, aimed at researchers, scientists, and drug development professionals.

The Chemical Mechanism of this compound Action

The fundamental mechanism of this compound action is a nucleophilic attack by the thiolate anion of a cysteine residue on the sulfur atom of the thiosulfonate group of this compound. This reaction results in the formation of a mixed disulfide bond between the cysteine residue and the 2-aminoethylthio group, releasing methanesulfonic acid as a byproduct.

The reaction is highly specific for the sulfhydryl group of cysteine under typical physiological pH conditions. The rate of the reaction is dependent on several factors, including the accessibility of the cysteine residue to the aqueous environment, the local electrostatic potential, and the pKa of the cysteine's sulfhydryl group. A lower pKa leads to a higher concentration of the more reactive thiolate anion at a given pH, thus accelerating the reaction.

Below is a diagram illustrating the chemical reaction between this compound and a cysteine residue.

Caption: Chemical reaction of this compound with a cysteine residue.

Experimental Protocols

The application of this compound in protein research primarily revolves around the Substituted Cysteine Accessibility Method (SCAM). This powerful technique allows for the identification of amino acid residues that line a channel pore or a binding crevice and to probe their environment in different conformational states of the protein.

General Workflow for Substituted Cysteine Accessibility Method (SCAM)

The SCAM workflow involves a series of steps, from molecular biology to functional analysis.

G A Site-Directed Mutagenesis (Introduce Cysteine) B Protein Expression (e.g., in Xenopus oocytes or cell lines) A->B C Functional Assay - Baseline (e.g., Electrophysiology) B->C D Application of this compound C->D E Functional Assay - Post-MTSEA D->E F Data Analysis (Determine accessibility and reaction rate) E->F

Caption: General workflow for the Substituted Cysteine Accessibility Method (SCAM).

Detailed Methodologies

2.2.1. Site-Directed Mutagenesis

The first step in SCAM is to introduce a cysteine residue at the position of interest in the protein's amino acid sequence. This is typically achieved using commercially available site-directed mutagenesis kits.

  • Primer Design: Design complementary forward and reverse primers containing the desired codon change to introduce the cysteine mutation. The mutation should be in the middle of the primers, with approximately 15-20 nucleotides of homologous sequence on either side.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated DNA template using an enzyme like DpnI, which specifically cleaves methylated DNA (parental DNA) but not the newly synthesized, unmethylated (mutant) DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli for propagation.

  • Verification: Sequence the plasmid DNA from selected colonies to confirm the presence of the desired cysteine mutation.

2.2.2. Protein Expression

The mutated protein is then expressed in a suitable system for functional analysis. For ion channels, common expression systems include Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells).

  • Xenopus Oocyte Expression:

    • Linearize the plasmid DNA containing the mutated gene.

    • Synthesize capped RNA (cRNA) in vitro using an appropriate RNA polymerase.

    • Inject the cRNA into defolliculated Xenopus oocytes.

    • Incubate the oocytes for 2-7 days to allow for protein expression.

  • Mammalian Cell Line Expression:

    • Transfect the plasmid DNA into the chosen cell line using a suitable transfection reagent.

    • Allow for protein expression for 24-72 hours.

    • Cells can be used for electrophysiological recordings or other functional assays.

2.2.3. Electrophysiological Recording and this compound Application

Electrophysiology is a common method to assess the functional consequences of this compound modification of ion channels.

  • Baseline Recording:

    • Obtain a whole-cell or two-electrode voltage-clamp recording from a cell expressing the cysteine-mutant channel.

    • Record the baseline ion current in response to a specific voltage protocol or agonist application.

  • This compound Preparation and Application:

    • Prepare a fresh stock solution of this compound in a non-aqueous solvent like DMSO (e.g., 1 M). This compound is unstable in aqueous solutions.

    • Immediately before use, dilute the stock solution to the desired final concentration (typically in the micromolar to millimolar range) in the extracellular recording solution.

    • Apply the this compound-containing solution to the cell for a defined period. The duration of application will depend on the accessibility of the cysteine and the concentration of this compound.

  • Post-MTSEA Recording:

    • Wash out the this compound-containing solution.

    • Record the ion current again using the same protocol as the baseline recording.

    • A change in the current amplitude or kinetics after this compound application indicates that the introduced cysteine is accessible and that its modification has a functional effect.

Data Presentation and Quantitative Analysis

The effect of this compound on protein function is quantified by measuring the change in a functional parameter, such as ion channel current. The rate of this change provides information about the accessibility of the introduced cysteine.

Summarized Quantitative Data

The following table presents representative quantitative data for this compound's effects on different ion channels. The second-order rate constant is a measure of the accessibility of the cysteine residue.

Protein (Mutant)Functional Effect of this compoundThis compound Concentration (mM)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
Shaker K⁺ Channel (T449C)Inhibition of current0.11,500Fictional Representative Data
CFTR (G551C)Potentiation of current0.5500Fictional Representative Data
nAChR (α1 M2 6'C)Channel Block0.210,000Fictional Representative Data
ASIC1a (E418C)Inhibition of current1.0200Fictional Representative Data
Calculation of the Second-Order Rate Constant

The reaction between this compound and a cysteine residue can be modeled as a pseudo-first-order reaction when the concentration of this compound is much greater than the concentration of the protein. The second-order rate constant can be calculated from the observed rate of modification.

The change in current over time during this compound application can be fitted to a single exponential function:

*I(t) = Ifinal + (Iinitial - Ifinal) * e-kobst

Where:

  • I(t) is the current at time t

  • Iinitial is the initial current

  • Ifinal is the steady-state current after modification

  • kobs is the observed pseudo-first-order rate constant

The second-order rate constant (k2) is then calculated as:

k2 = kobs / [this compound]

Where [this compound] is the concentration of this compound used.

Signaling Pathway and Logical Relationships

This compound is not directly involved in endogenous signaling pathways. Instead, it is a tool used to probe the structure and function of proteins that are part of these pathways. For example, this compound can be used to understand how the pore of an ion channel opens and closes in response to a neurotransmitter binding.

The logical relationship in a SCAM experiment is as follows:

G A Hypothesis: Residue X is in the channel pore B Mutate residue X to Cysteine A->B C Express the mutant channel B->C D Apply this compound C->D E Observe a change in channel function (e.g., current block) D->E G Observe no change in channel function D->G F Conclusion: Residue X is accessible to the pore lumen E->F H Conclusion: Residue X is not accessible G->H

Caption: Logical workflow of a SCAM experiment.

Conclusion

This compound is a powerful tool for elucidating the structure-function relationships of proteins. Through its specific and covalent modification of cysteine residues, researchers can gain valuable insights into the architecture of ion channel pores, the dynamics of protein conformational changes, and the molecular basis of protein function. The careful application of the experimental protocols and quantitative data analysis methods described in this guide will enable researchers to effectively utilize this compound to advance their scientific investigations.

An In-depth Technical Guide to the Chemical Properties and Applications of MTSEA for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of 2-Aminoethyl methanethiosulfonate (MTSEA), a pivotal tool for researchers in biochemistry, pharmacology, and molecular biology. This document details its chemical properties, experimental applications, and the underlying principles of its reactivity, tailored for scientists and drug development professionals.

Core Chemical Properties of this compound

This compound is a sulfhydryl-reactive compound widely utilized for its ability to covalently modify cysteine residues in proteins.[1] This reactivity forms the basis of its application in studying protein structure, function, and accessibility.

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃H₉NO₂S₂ · HBr[1]
Molecular Weight 236.1 g/mol [1]
CAS Number 16599-33-0[1]
Appearance Off-white solid[2]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[1]
Half-life in Aqueous Solution Approximately 15 minutes at pH 7.5 and ambient temperature.[2]
Storage and Stability Store desiccated at -20°C.[1][2]

Note: Detailed kinetic data, such as second-order rate constants for the reaction of this compound with cysteine under varying pH and temperature, are context-dependent and can be found in specialized literature. The pKa of the primary amino group is expected to be in the typical range for primary amines, influencing its charge state at physiological pH.

Reactivity and Mechanism of Action

This compound's utility stems from the reaction of its methanethiosulfonate group with the sulfhydryl (thiol) group of cysteine residues. This reaction results in the formation of a disulfide bond, covalently attaching the 2-aminoethyl group to the protein.

Reaction with Cysteine

The reaction is a nucleophilic attack by the thiolate anion (deprotonated form of the cysteine sulfhydryl group) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide and the release of methanesulfinic acid.

G Protein_SH Protein-SH Product Protein-S-S-CH₂CH₂NH₃⁺ Protein_SH->Product Nucleophilic Attack This compound CH₃SO₂-S-CH₂CH₂NH₃⁺ This compound->Product Transition + Byproduct CH₃SO₂H

Figure 1. Reaction of this compound with a protein sulfhydryl group.

Reversibility with Reducing Agents

The disulfide bond formed by this compound modification can be cleaved by reducing agents such as dithiothreitol (DTT). This reversibility is a valuable feature in experimental design, allowing for the controlled removal of the modification.

Key Experimental Applications and Protocols

This compound is a cornerstone reagent in the Substituted Cysteine Accessibility Method (SCAM), a powerful technique to probe the structure and function of proteins, particularly ion channels.

Substituted Cysteine Accessibility Method (SCAM)

SCAM involves the site-directed mutagenesis of a protein to introduce a cysteine residue at a specific position. The accessibility of this engineered cysteine to this compound is then assessed, providing insights into the local environment of that residue.

The general workflow for a SCAM experiment is outlined below.

G Mutagenesis Site-Directed Mutagenesis: Introduce Cysteine Expression Protein Expression (e.g., in Xenopus oocytes or cell lines) Mutagenesis->Expression Baseline Baseline Functional Assay (e.g., electrophysiology) Expression->Baseline MTSEA_app Application of this compound Baseline->MTSEA_app Washout Washout of excess this compound MTSEA_app->Washout Post_MTSEA_assay Functional Assay post-MTSEA Washout->Post_MTSEA_assay Analysis Data Analysis: Compare pre- and post-MTSEA function Post_MTSEA_assay->Analysis

Figure 2. General workflow for the Substituted Cysteine Accessibility Method (SCAM).

  • Preparation of this compound Stock Solution:

    • Due to its limited stability in aqueous solutions, prepare a concentrated stock solution of this compound (e.g., 100 mM) in a non-aqueous solvent like DMSO immediately before use.

    • Store on ice and protect from light.

  • Cell Preparation and Baseline Recording:

    • Express the cysteine-substituted ion channel in a suitable system (e.g., Xenopus oocytes or HEK293 cells).

    • Obtain a stable baseline recording of ion channel activity (e.g., using two-electrode voltage clamp or patch-clamp).

  • Application of this compound:

    • Dilute the this compound stock solution to the desired final concentration (typically in the micromolar to millimolar range) in the extracellular recording solution.

    • Apply the this compound-containing solution to the cells for a defined period (e.g., 30 seconds to 5 minutes). The duration and concentration may need to be optimized for the specific channel and residue being studied.

  • Washout:

    • Thoroughly wash the cells with the control recording solution to remove any unreacted this compound.

  • Post-MTSEA Recording:

    • Record the ion channel activity again under the same conditions as the baseline recording.

  • Data Analysis:

    • Compare the functional parameters of the ion channel (e.g., current amplitude, gating kinetics) before and after this compound application. A significant change in function indicates that the introduced cysteine residue is accessible to this compound and that its modification alters channel properties.

Protein Labeling with this compound-Biotin and Western Blot Detection

This compound can be conjugated with biotin (this compound-biotin) to label cysteine-accessible proteins for subsequent detection or purification.

G Labeling Incubate cells/protein with this compound-biotin Lysis Cell Lysis and Protein Extraction Labeling->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Streptavidin_HRP Incubation with Streptavidin-HRP Blocking->Streptavidin_HRP Detection Chemiluminescent Detection Streptavidin_HRP->Detection

Figure 3. Workflow for this compound-biotin labeling and Western blot detection.

  • Cell Labeling:

    • Wash cells expressing the protein of interest with a suitable buffer (e.g., PBS).

    • Incubate the cells with this compound-biotin (typically 0.5-1 mM) in buffer for a defined period (e.g., 30 minutes) at room temperature or 4°C.

    • Quench the reaction by adding a thiol-containing reagent like L-cysteine or DTT.

    • Wash the cells to remove excess this compound-biotin and quenching reagent.

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Detection of Biotinylated Proteins:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer.

    • Wash the membrane extensively with TBST.

    • Detect the biotinylated proteins using a chemiluminescent HRP substrate and an appropriate imaging system.

Probing Ion Channel Gating

This compound can be used to investigate the conformational changes associated with ion channel gating. By comparing the accessibility of a substituted cysteine in the open and closed states of the channel, researchers can infer which regions of the protein undergo movement during gating.

G cluster_closed Closed State cluster_open Open State Closed Channel Closed MTSEA_app_closed Apply this compound Closed->MTSEA_app_closed No Agonist Result_closed No/Slow Reaction (Cysteine Inaccessible) MTSEA_app_closed->Result_closed Open Channel Open MTSEA_app_open Apply this compound Open->MTSEA_app_open With Agonist Result_open Rapid Reaction (Cysteine Accessible) MTSEA_app_open->Result_open

Figure 4. Probing ion channel gating with state-dependent this compound accessibility.

Conclusion

This compound is a versatile and powerful tool for researchers investigating protein structure and function. Its specific reactivity with cysteine residues, combined with techniques like site-directed mutagenesis, allows for the detailed probing of protein topology, conformational changes, and the lining of ion channel pores. Careful consideration of its stability and reactivity is crucial for successful experimental design and data interpretation. This guide provides a foundational understanding of this compound's properties and applications to aid researchers in its effective use.

References

The Principle of Substituted-Cysteine Accessibility Method (SCAM): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Substituted-Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to probe the structure and dynamics of proteins, particularly membrane proteins like ion channels and G-protein coupled receptors (GPCRs). By systematically introducing and testing the accessibility of cysteine residues, SCAM provides invaluable insights into protein topology, the lining of channels and binding pockets, and the conformational changes that underlie protein function. This guide offers a comprehensive overview of the SCAM principle, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Core Principles of SCAM

The foundation of SCAM lies in the unique chemical reactivity of the thiol group (-SH) of the amino acid cysteine. This method involves a multi-step process:

  • Site-Directed Mutagenesis: The first step is to create a "cysteine-less" version of the target protein, where all native, solvent-exposed cysteine residues are mutated to a non-reactive amino acid, typically serine or alanine, without significantly altering the protein's structure or function. Subsequently, single cysteine residues are systematically introduced at specific positions of interest within the protein.[1]

  • Expression of Cysteine Mutants: The engineered cysteine mutant proteins are then expressed in a suitable heterologous system, such as Xenopus oocytes or cultured mammalian cells.[2]

  • Chemical Modification with Thiol-Reactive Probes: The expressed proteins are exposed to membrane-impermeant thiol-reactive reagents, most commonly methanethiosulfonate (MTS) reagents.[2] If the introduced cysteine residue is accessible to the aqueous environment (i.e., exposed in a channel pore or on the protein surface), it will covalently react with the MTS reagent.

  • Detection of Modification: The effect of this chemical modification is then assessed. This is typically done by measuring a functional output of the protein, such as changes in ionic current for an ion channel, or by biochemical methods like western blotting to detect the addition of a tagged probe.[3][4]

The accessibility of the introduced cysteine provides information about its local environment. By analyzing a series of cysteine mutants, researchers can map out aqueous-accessible surfaces, identify residues lining a channel or a binding crevice, and deduce structural rearrangements that occur during protein function.[1][5]

Experimental Protocols

A successful SCAM experiment requires meticulous execution of several key protocols. Below are detailed methodologies for the critical steps.

Site-Directed Mutagenesis

Objective: To create single-cysteine mutants of the target protein in a cysteine-less background.

Materials:

  • Plasmid DNA encoding the cysteine-less target protein

  • Mutagenic primers containing the desired cysteine codon (TGC or TGT)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar plates with appropriate antibiotic

Protocol:

  • Primer Design: Design forward and reverse primers (~25-45 bases in length) containing the desired mutation. The mutation should be centrally located with ~10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 1 µL of plasmid DNA template (5-50 ng)

      • 1.25 µL of forward primer (125 ng)

      • 1.25 µL of reverse primer (125 ng)

      • 1 µL of dNTP mix

      • 1 µL of high-fidelity DNA polymerase

      • Add ddH₂O to a final volume of 50 µL.

    • Perform PCR using the following cycling conditions:

      • Initial denaturation: 95°C for 2 minutes.

      • 18-30 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • DpnI Digestion: Add 1 µL of DpnI directly to the amplification reaction. Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate on selective LB agar plates and incubate overnight at 37°C.

  • Verification: Select colonies, isolate plasmid DNA, and verify the desired mutation by DNA sequencing.

Protein Expression in Xenopus Oocytes

Objective: To express the cysteine mutant ion channels for electrophysiological analysis.

Materials:

  • Xenopus laevis frogs

  • Collagenase solution

  • OR-2 solution

  • ND96 solution

  • cRNA of the mutant channel subunits

  • Nanoliter injector

Protocol:

  • Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.

  • Defolliculation: Incubate the ovarian lobe in collagenase solution for 1-2 hours with gentle agitation to remove the follicular layer.

  • Oocyte Selection: Manually select healthy stage V-VI oocytes.

  • cRNA Injection: Inject 50 nL of the cRNA solution (containing the mutant subunit and any other required subunits) into the cytoplasm of each oocyte using a nanoliter injector.

  • Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for protein expression.

Cysteine Accessibility Probed by Electrophysiology

Objective: To measure changes in ion channel function upon modification of the introduced cysteine.

Materials:

  • Two-electrode voltage clamp (TEVC) setup

  • Recording chamber

  • Recording solution (e.g., ND96)

  • Agonist solution (if applicable)

  • MTS reagents (e.g., MTSET, MTSES) freshly dissolved in recording solution

Protocol:

  • Oocyte Placement: Place an oocyte expressing the mutant channel in the recording chamber and perfuse with recording solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

  • Initial Current Recording: Clamp the oocyte at a holding potential (e.g., -80 mV). Apply the agonist to elicit a current and record the baseline response.

  • MTS Reagent Application: Perfuse the oocyte with the MTS reagent solution for a defined period (e.g., 30 seconds to 2 minutes).

  • Post-MTS Current Recording: Wash out the MTS reagent and re-apply the agonist to record the current after the modification.

  • Data Analysis: Compare the current amplitude before and after MTS application to determine the extent of modification. The rate of modification can also be determined by continuously applying the MTS reagent and monitoring the change in current over time.

Cysteine Accessibility Probed by Western Blotting

Objective: To biochemically detect the modification of the introduced cysteine with a tagged probe.

Materials:

  • Cells expressing the cysteine mutant protein

  • Lysis buffer

  • Biotinylated thiol-reactive probe (e.g., MPB - maleimide-polyethylene glycol-biotin)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Lyse the cells expressing the mutant protein in a suitable lysis buffer.

  • Labeling Reaction: Incubate the cell lysate with the biotinylated thiol-reactive probe for a specific time at room temperature or 4°C.

  • Quenching: Quench the reaction by adding a reducing agent like DTT or β-mercaptoethanol.

  • SDS-PAGE and Western Blotting:

    • Separate the labeled proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP conjugate for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the biotinylated protein using a chemiluminescence imaging system.

Data Presentation and Interpretation

Quantitative Data Tables

Table 1: Accessibility of Substituted Cysteines in the M2 Transmembrane Segment of a Ligand-Gated Ion Channel in Different Functional States.

Residue PositionMutantStateMTS Reagent% Inhibition of Current (Mean ± SEM)Accessibility
289A289CClosedMTSET⁺2 ± 1Inaccessible
290T290CClosedMTSET⁺5 ± 2Inaccessible
291A291CClosedMTSET⁺85 ± 5Accessible
291A291COpen (with Agonist)MTSET⁺95 ± 3Highly Accessible
292L292CClosedMTSET⁺4 ± 2Inaccessible
293T293CClosedMTSET⁺6 ± 3Inaccessible
294Y294CClosedMTSET⁺78 ± 6Accessible
294Y294COpen (with Agonist)MTSET⁺92 ± 4Highly Accessible
295A295CClosedMTSET⁺10 ± 4Inaccessible
295A295COpen (with Agonist)MTSET⁺65 ± 7Accessible
296F296CClosedMTSET⁺8 ± 3Inaccessible
296F296COpen (with Agonist)MTSET⁺55 ± 8Accessible

Data are representative and compiled based on typical results from SCAM studies on ligand-gated ion channels.

Table 2: Second-Order Rate Constants for the Reaction of MTSET⁺ with Accessible Cysteines.

MutantState[MTSET⁺] (mM)Rate Constant (k₂) (M⁻¹s⁻¹)
A291CClosed2500
A291COpen22500
Y294CClosed2450
Y294COpen22200
A295COpen2800
F296COpen2650

Rate constants are calculated from the time course of current inhibition.

Mandatory Visualizations

Diagrams are essential for visualizing the complex information derived from SCAM experiments.

SCAM Experimental Workflow

SCAM_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis & Interpretation mutagenesis Site-Directed Mutagenesis (Introduce Single Cysteines) expression Protein Expression (e.g., Xenopus Oocytes) mutagenesis->expression baseline Baseline Measurement (e.g., Electrophysiology or Biochemical Assay) expression->baseline labeling Cysteine Labeling (Apply Thiol-Reactive Probe) baseline->labeling post_labeling Post-Labeling Measurement labeling->post_labeling quantification Quantify Accessibility (% Inhibition, Reaction Rate) post_labeling->quantification mapping Map Accessible Residues quantification->mapping interpretation Structural & Functional Insights (e.g., Pore Lining, Gating Movements) mapping->interpretation

Caption: A generalized workflow for a Substituted-Cysteine Accessibility Method (SCAM) experiment.

GPCR Activation Signaling Pathway

GPCR_Activation_SCAM cluster_inactive Inactive State (Resting) cluster_active Active State GPCR_inactive GPCR (Inactive) - Cys in TM6 is inaccessible G_protein_inactive G-Protein (GDP-bound) label_inactive SCAM reveals: Inward movement of TM6 hides the introduced cysteine. GPCR_active GPCR (Active) - Cys in TM6 becomes accessible G_protein_active G-Protein (GTP-bound) - Dissociation of Gα and Gβγ GPCR_active->G_protein_active label_active SCAM reveals: Outward movement of TM6 exposes the cysteine to the solvent. effector Effector Protein G_protein_active->effector Agonist Agonist Agonist->GPCR_active Binding

References

Unlocking Protein Dynamics: An In-depth Technical Guide to MTSEA for Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

**For researchers, scientists, and drug development professionals, understanding the intricate dance of protein structure and function is paramount. [2-((Aminoethyl)methanethiosulfonate hydrobromide) (MTSEA) has emerged as a powerful chemical tool in this endeavor, offering a versatile method to probe protein architecture, conformational changes, and the molecular basis of function. This in-depth guide provides a comprehensive overview of this compound, its applications, detailed experimental protocols, and its burgeoning role in drug discovery.

The Core Principles of this compound and Substituted Cysteine Accessibility Method (SCAM)

At its heart, the utility of this compound lies in its specific reactivity towards sulfhydryl groups, primarily the side chains of cysteine residues in proteins. This reactivity is the foundation of the Substituted Cysteine Accessibility Method (SCAM), a widely used technique to map the accessibility of individual amino acid residues within a protein.[1]

The SCAM methodology involves a systematic process:

  • Cysteine-less Template: Initially, a protein of interest is engineered to remove all native, reactive cysteine residues, typically by mutating them to alanine or serine. This creates a "cysteine-less" template, ensuring that any subsequent reactivity is due to an introduced cysteine.

  • Site-Directed Cysteine Mutagenesis: Single cysteine residues are then systematically introduced at specific positions of interest within the protein sequence.

  • This compound Labeling: The engineered protein is then exposed to this compound. If the introduced cysteine residue is accessible to the aqueous environment, this compound will covalently modify the sulfhydryl group, forming a disulfide bond.

  • Functional Analysis: The effect of this modification on the protein's function is then assessed. This can be a change in ion channel conductance, transporter activity, receptor signaling, or enzyme kinetics.

By observing whether this compound can access and modify a specific cysteine and the functional consequence of that modification, researchers can deduce critical information about the protein's structure and dynamics. For instance, residues that are only accessible in the "open" state of a channel but not the "closed" state can be identified as being part of the channel gate.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for its effective use in experiments.

PropertyValueReference
Full Name 2-Aminoethyl methanethiosulfonate hydrobromide[2]
Molecular Formula C₃H₉NO₂S₂ · HBr[2]
Molecular Weight 236.1 g/mol [2]
Appearance Crystalline solid[2]
Solubility Soluble in water, DMSO, and DMF[1][2]
Reactivity Specific for sulfhydryl groups (-SH)[1]
Storage Store desiccated at -20°C[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for key experiments using this compound.

SCAM Protocol for Membrane Protein Topology

This protocol outlines the general workflow for determining the topology of a membrane protein expressed in a cellular system.[4]

Materials:

  • Cells expressing the cysteine-less and single-cysteine mutant proteins

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 100 mM in water, prepared fresh)

  • Quenching solution (e.g., 10 mM L-cysteine in PBS)

  • Lysis buffer (containing protease inhibitors)

  • Apparatus for functional assay (e.g., patch-clamp setup, plate reader)

Procedure:

  • Cell Culture: Culture cells expressing the protein of interest to an appropriate confluency.

  • Baseline Measurement: Measure the baseline function of the protein (e.g., ion channel current, substrate transport).

  • This compound Application: Perfuse the cells with a solution containing the desired concentration of this compound (typically in the µM to mM range) for a specific duration (seconds to minutes).

  • Washing: Wash the cells thoroughly with PBS to remove excess this compound.

  • Quenching: (Optional) Incubate the cells with a quenching solution to react with any remaining this compound.

  • Functional Measurement: Re-measure the function of the protein. A change in function indicates that the introduced cysteine was accessible and modified by this compound.

  • Data Analysis: Compare the function before and after this compound treatment to determine the extent of modification.

Workflow for SCAM Topology Determination

SCAM_Topology_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cysteine-less Mutant Cysteine-less Mutant Single Cysteine Mutants Single Cysteine Mutants Cysteine-less Mutant->Single Cysteine Mutants Site-directed mutagenesis Express in Cells Express in Cells Single Cysteine Mutants->Express in Cells Baseline Function Baseline Function Express in Cells->Baseline Function Apply this compound Apply this compound Baseline Function->Apply this compound Wash and Quench Wash and Quench Apply this compound->Wash and Quench Post-MTSEA Function Post-MTSEA Function Wash and Quench->Post-MTSEA Function Compare Function Compare Function Post-MTSEA Function->Compare Function Determine Accessibility Determine Accessibility Compare Function->Determine Accessibility Map Topology Map Topology Determine Accessibility->Map Topology

Caption: Workflow for determining membrane protein topology using SCAM.

This compound-Biotin Labeling for Western Blot Analysis

This protocol is used to biochemically confirm the surface accessibility of introduced cysteines using a biotinylated form of this compound.[5][6]

Materials:

  • Cells expressing the cysteine-less and single-cysteine mutant proteins

  • PBS with 1 mM CaCl₂ and 1 mM MgCl₂ (PBS-CM)

  • This compound-Biotin (e.g., this compound-Biotin-XX) stock solution (e.g., 10 mg/mL in DMSO)

  • Quenching solution (50 mM L-cysteine in PBS-CM)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Harvest: Grow and harvest cells expressing the mutant proteins.

  • Cell Surface Biotinylation:

    • Wash cells twice with ice-cold PBS-CM.

    • Incubate cells with this compound-Biotin solution (e.g., 0.5 mg/mL in PBS-CM) for 30 minutes on ice.

    • Quench the reaction by washing the cells with quenching solution.

  • Cell Lysis: Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

  • Streptavidin Pulldown:

    • Incubate the cell lysate with streptavidin-agarose beads for 2-3 hours at 4°C to capture biotinylated proteins.

    • Wash the beads extensively with lysis buffer.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with the primary antibody against the protein of interest, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Workflow for this compound-Biotin Labeling and Pulldown

MTSEA_Biotin_Workflow Cells with Cys Mutant Cells with Cys Mutant Wash with PBS-CM Wash with PBS-CM Cells with Cys Mutant->Wash with PBS-CM Incubate with this compound-Biotin Incubate with this compound-Biotin Wash with PBS-CM->Incubate with this compound-Biotin Quench Reaction Quench Reaction Incubate with this compound-Biotin->Quench Reaction Cell Lysis Cell Lysis Quench Reaction->Cell Lysis Clarify Lysate Clarify Lysate Cell Lysis->Clarify Lysate Incubate with Streptavidin Beads Incubate with Streptavidin Beads Clarify Lysate->Incubate with Streptavidin Beads Wash Beads Wash Beads Incubate with Streptavidin Beads->Wash Beads Elute Proteins Elute Proteins Wash Beads->Elute Proteins SDS-PAGE & Western Blot SDS-PAGE & Western Blot Elute Proteins->SDS-PAGE & Western Blot Detection Detection SDS-PAGE & Western Blot->Detection

Caption: Workflow for surface protein labeling with this compound-Biotin.

Quantitative Data from this compound Studies

The following tables summarize quantitative data from various studies that have utilized this compound to probe protein structure and function.

Table 1: Reaction Kinetics of this compound with Cysteine Mutants
ProteinMutantThis compound Conc. (mM)Apparent Second-Order Rate Constant (M⁻¹s⁻¹)Functional EffectReference
Na⁺/Pi CotransporterS460C0.0012200Inhibition of transport[7]
Na⁺/Pi CotransporterS460C0.0051300Inhibition of transport[7]
Acetylcholine Receptorα244C (closed state)511.4Channel block[8]
Acetylcholine Receptorα244C (open state)0.054400Channel block[8]
Table 2: Functional Effects of this compound on Various Proteins
ProteinMutantThis compound Conc.Incubation TimeFunctional ChangeReference
Ryanodine Receptor-0.01 mM~25 min50% decrease in channel conductance[9]
Ryanodine Receptor-0.1 mM~5 min50% decrease in channel conductance[9]
Ryanodine Receptor-1 mM~1 min50% decrease in channel conductance[9]
R. prowazekii ATP/ADP TranslocaseF322C--Marked inhibition by this compound[10]
R. prowazekii ATP/ADP TranslocaseY325C--No effect by this compound[10]
R. prowazekii ATP/ADP TranslocaseM334C--Inhibition by this compound[10]

Visualizing Signaling Pathways and Experimental Logic with Graphviz

Graphviz diagrams can be used to illustrate the logical flow of experiments and to model the signaling pathways being investigated.

GPCR Signaling Pathway and the Effect of this compound

This diagram illustrates a hypothetical GPCR signaling cascade and how this compound can be used to probe the interaction between the receptor and its G-protein.

GPCR_Signaling cluster_before Before this compound cluster_after After this compound Modification of GPCR Cysteine Mutant Agonist Agonist GPCR GPCR Agonist->GPCR binds G_protein G_protein GPCR->G_protein activates Effector Effector G_protein->Effector activates Second_Messenger Second_Messenger Effector->Second_Messenger produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response triggers Agonist_a Agonist GPCR_mod GPCR (modified) Agonist_a->GPCR_mod binds G_protein_a G-protein GPCR_mod->G_protein_a interaction blocked Effector_a Effector G_protein_a->Effector_a Second_Messenger_a Second Messenger Effector_a->Second_Messenger_a Cellular_Response_a Cellular Response Second_Messenger_a->Cellular_Response_a diminished This compound This compound This compound->GPCR_mod modifies Cys

Caption: this compound modification of a key cysteine in a GPCR can disrupt G-protein coupling.

This compound in Drug Development and Screening

The principles of this compound and SCAM are increasingly being applied in the realm of drug discovery and development.

  • Target Validation: By identifying key functional residues, this compound can help validate a protein as a viable drug target.

  • Binding Site Mapping: SCAM can be used to map the binding pockets of drugs and allosteric modulators, providing crucial information for structure-based drug design.[11]

  • Covalent Drug Discovery: Thiol-reactive fragments, similar in principle to this compound, are used in fragment-based screening to identify starting points for the development of covalent inhibitors.[8][12] These covalent drugs can offer advantages in terms of potency and duration of action.

  • High-Throughput Screening: Assays based on the reactivity of sulfhydryl groups can be adapted for high-throughput screening to identify compounds that modulate the function of a target protein by interacting with specific cysteine residues.[6]

Logical Relationship in Covalent Fragment Screening

Covalent_Fragment_Screening Protein with\nAccessible Cysteine Protein with Accessible Cysteine Screening Assay Screening Assay Protein with\nAccessible Cysteine->Screening Assay Thiol-Reactive\nFragment Library Thiol-Reactive Fragment Library Thiol-Reactive\nFragment Library->Screening Assay Covalent Adduct\nFormation Covalent Adduct Formation Screening Assay->Covalent Adduct\nFormation if fragment binds Hit Identification Hit Identification Covalent Adduct\nFormation->Hit Identification functional change Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: The process of identifying drug leads via covalent fragment screening.

Troubleshooting Common Issues in this compound Experiments

While powerful, experiments with this compound can sometimes yield ambiguous results. Here are some common problems and potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
No effect of this compound Cysteine is not accessible; this compound solution has degraded; Incorrect this compound concentration.Confirm protein expression; Prepare fresh this compound solution immediately before use; Titrate this compound concentration.[13]
High background signal (Western blot) Insufficient blocking; Antibody concentration too high; Contaminated buffers.Increase blocking time or change blocking agent; Optimize primary and secondary antibody concentrations; Prepare fresh buffers.[14][15]
Non-specific bands (Western blot) Primary antibody is not specific; Secondary antibody is cross-reacting.Validate primary antibody with a positive control; Use a pre-adsorbed secondary antibody.[13]
Variability in functional assays Inconsistent this compound application time; Cell health variability.Use a perfusion system for precise timing; Ensure consistent cell culture conditions.

By providing a means to dissect protein structure and function at the single-residue level, this compound and the SCAM technique offer an invaluable tool for researchers. From fundamental structural biology to the front lines of drug discovery, the applications of this versatile chemical probe continue to expand, promising deeper insights into the complex molecular machinery of life. probe continue to expand, promising deeper insights into the complex molecular machinery of life.

References

Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of methanethiosulfonate (MTS) reagents, a powerful class of sulfhydryl-reactive compounds extensively utilized in protein chemistry, biophysics, and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these reagents for probing protein structure, function, and accessibility.

Introduction to Methanethiosulfonate (MTS) Reagents

Methanethiosulfonate (MTS) reagents are a class of chemical compounds that exhibit high specificity for the sulfhydryl (thiol) group of cysteine residues in proteins.[1][2][3] This specific and rapid reaction results in the formation of a disulfide bond, a process known as alkanethiolation.[1][2] The versatility of MTS reagents stems from the ability to synthesize them with a variety of functional groups, allowing for the introduction of different charges, sizes, and labels at specific sites within a protein.[1][3]

The primary application of MTS reagents is in the Substituted Cysteine Accessibility Method (SCAM) .[1][2][3] This powerful technique combines site-directed mutagenesis with chemical modification to map the accessibility of individual amino acid residues within a protein.[1][3] By systematically replacing residues with cysteine and then probing their reactivity with MTS reagents of varying properties, researchers can gain valuable insights into protein topology, the structure of channels and transporters, and the conformational changes associated with protein function.[1][2][3]

It is important to distinguish methanethiosulfonate reagents from the similarly abbreviated MTS tetrazolium salt ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)), which is used in colorimetric assays to measure cell proliferation. This guide focuses exclusively on the sulfhydryl-reactive methanethiosulfonate compounds.

Chemical Properties and Reactivity

MTS reagents are characterized by the methanethiosulfonate group (-S-SO2-CH3). The sulfur atom of the thiol group in cysteine acts as a nucleophile, attacking the sulfur atom of the MTS reagent and displacing the methanesulfinate leaving group. This reaction is highly specific for ionized thiols (thiolates), which are more prevalent in aqueous environments, making MTS reagents particularly useful for probing water-accessible cysteine residues.[1]

The general reaction mechanism is as follows:

Caption: General reaction mechanism of an MTS reagent with a protein thiol.

The intrinsic reactivity of MTS reagents with thiols is very high, with second-order rate constants on the order of 10^5 M⁻¹s⁻¹.[1][2] This allows for complete modification of accessible cysteines within seconds using micromolar concentrations of the reagent.[2] The reaction is also reversible by the addition of reducing agents like dithiothreitol (DTT).[1][2]

Common MTS Reagents: A Comparative Overview

A variety of MTS reagents are commercially available, each with distinct properties that make them suitable for different experimental questions. The choice of reagent often depends on the desired charge, size, and membrane permeability.

ReagentFull NameChargeKey Properties
MTSEA 2-Aminoethyl methanethiosulfonatePositiveMembrane permeant to some extent.[1]
MTSET [2-(Trimethylammonium)ethyl] methanethiosulfonatePositiveGenerally considered membrane impermeant.[1] Highly reactive.[1][2]
MTSES Sodium (2-sulfonatoethyl) methanethiosulfonateNegativeMembrane impermeant.[1]
Quantitative Data on Common MTS Reagents

The physical and chemical properties of MTS reagents are critical for the interpretation of experimental results. The following tables summarize key quantitative data for commonly used MTS reagents.

Table 1: Physicochemical Properties of Common MTS Reagents

ReagentMolecular Weight ( g/mol )Approx. Diameter (nm)[1]Approx. Length (nm)[1]
This compound 236.16 (hydrobromide salt)~0.6~1.0
MTSET 278.23 (bromide salt)~0.6~1.2
MTSES 236.23 (sodium salt)~0.6~1.2

Table 2: Reactivity and Stability of Common MTS Reagents

ReagentRelative Reactivity with Thiols[1][2]Half-life in Aqueous Solution (pH 7.0, 20°C)[1]
This compound 1x~12 minutes
MTSET ~2.5x that of this compound~11.2 minutes
MTSES ~0.1x that of this compound~370 minutes

Note: Half-life can be significantly affected by pH, temperature, and the presence of nucleophiles.

The Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique for mapping the structure and dynamics of proteins, particularly membrane proteins like ion channels and transporters.[1][3] The method relies on a systematic process of introducing cysteine residues into a protein of interest and then assessing their accessibility to various MTS reagents.

cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression cluster_modification Chemical Modification cluster_analysis Functional Analysis cluster_interpretation Data Interpretation WT_Protein Wild-Type Protein (Cys-less) Mutant_Protein Single-Cysteine Mutant WT_Protein->Mutant_Protein Introduce Cysteine Expression_System Heterologous Expression (e.g., Oocytes, Cultured Cells) Mutant_Protein->Expression_System Express Protein MTS_Application Application of MTS Reagent Expression_System->MTS_Application Expose to Reagent Functional_Assay Functional Assay (e.g., Electrophysiology, Transport Assay) MTS_Application->Functional_Assay Measure Function Interpretation Determine Accessibility and Infer Structure/Function Functional_Assay->Interpretation Analyze Results

Caption: Workflow of a typical Substituted Cysteine Accessibility Method (SCAM) experiment.
Experimental Protocol: SCAM for an Ion Channel Expressed in Xenopus Oocytes

This protocol provides a generalized procedure for using SCAM to study the accessibility of an engineered cysteine residue in an ion channel expressed in Xenopus oocytes.

Materials:

  • Cysteine-less wild-type and single-cysteine mutant cRNA of the ion channel of interest.

  • Xenopus laevis oocytes.

  • Two-electrode voltage clamp (TEVC) setup.

  • Perfusion system.

  • Recording solution (e.g., ND96).

  • Stock solutions of MTS reagents (e.g., this compound, MTSET, MTSES) in water or DMSO.

  • Dithiothreitol (DTT) solution.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with cRNA encoding the wild-type or mutant ion channel.

    • Incubate oocytes for 2-5 days to allow for protein expression.

  • Electrophysiological Recording Setup:

    • Place an oocyte in the recording chamber of the TEVC setup.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Perfuse the oocyte with recording solution.

  • Baseline Current Measurement:

    • Clamp the oocyte at a holding potential (e.g., -80 mV).

    • Apply a voltage protocol to elicit ion channel currents.

    • Record the baseline current in response to an agonist, if applicable.

  • MTS Reagent Application:

    • Prepare a fresh working solution of the MTS reagent in the recording solution. Typical concentrations are 1-10 mM for MTSES and 0.5-2.5 mM for this compound and MTSET.[1][2]

    • Perfuse the oocyte with the MTS reagent solution for a defined period (e.g., 1-5 minutes).[1][2]

  • Post-Modification Current Measurement:

    • Wash out the MTS reagent by perfusing with the recording solution.

    • Apply the same voltage protocol and agonist stimulation as in step 3.

    • Record the current after MTS modification.

  • Data Analysis:

    • Compare the current amplitude and/or kinetics before and after MTS application.

    • A significant change in current suggests that the cysteine residue is accessible to the MTS reagent and that its modification alters channel function.

    • No change may indicate that the residue is not accessible, or that its modification has no functional consequence.

  • Reversibility (Optional):

    • To confirm that the effect is due to disulfide bond formation, perfuse the oocyte with a DTT solution (e.g., 10-20 mM) to reverse the modification.

    • A return of the current to the baseline level confirms the reversibility of the MTS reaction.

Applications in Research and Drug Development

MTS reagents are invaluable tools with a wide range of applications:

  • Mapping Membrane Protein Topology: Determining which parts of a protein are exposed to the extracellular or intracellular environment.[1]

  • Identifying Channel Pore Lining Residues: Cysteines introduced into the pore of a channel will often be accessible to MTS reagents, and their modification can block ion conduction.

  • Studying Conformational Changes: The accessibility of a cysteine residue can change depending on the conformational state of the protein (e.g., open vs. closed state of a channel), providing insights into protein dynamics.[1]

  • Probing Ligand Binding Sites: The binding of a ligand can protect a nearby cysteine from modification by an MTS reagent, helping to identify the location of the binding pocket.

  • Drug Discovery: Understanding the structure and accessibility of drug binding sites on proteins can aid in the rational design of new therapeutic agents.

Handling and Storage

MTS reagents are hygroscopic and can hydrolyze in water.[1][2][3] For optimal performance and longevity, they should be stored under the following conditions:

  • Storage: Store desiccated at -20°C.[1][2][3]

  • Handling: Warm the vial to room temperature before opening to prevent condensation.[1][2]

  • Solution Preparation: Prepare solutions immediately before use.[1][2] While aqueous solutions may be stable for a few hours at 4°C, fresh preparation is recommended for best results.[1][2] For non-water-soluble MTS reagents, DMSO is a suitable solvent.[1][2]

Conclusion

Methanethiosulfonate reagents are indispensable tools for researchers investigating protein structure and function. Their high reactivity and specificity for cysteine residues, combined with the versatility of their chemical modifications, provide a powerful approach for elucidating the molecular architecture and dynamic nature of complex proteins. The Substituted Cysteine Accessibility Method, in particular, has revolutionized the study of membrane proteins and continues to be a cornerstone of modern biophysical research and drug development.

References

The Role of the Positive Charge of MTSEA in Experimental Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

--INVALID-LINK-- is a sulfhydryl-reactive compound extensively utilized in biological research to probe protein structure and function. A key characteristic of MTSEA is its positively charged ethylammonium group, which plays a crucial role in its experimental applications, particularly in the study of ion channels and other membrane proteins. This technical guide provides an in-depth exploration of how the positive charge of this compound is leveraged in experimental settings, complete with quantitative data, detailed protocols, and workflow visualizations.

This compound covalently modifies cysteine residues that are accessible in an aqueous environment. This modification introduces both a steric component and, significantly, a positive charge at the site of modification. This charge can create an electrostatic barrier to ion movement, thereby altering the conductance of ion channels. This property makes this compound an invaluable tool in techniques such as Substituted Cysteine Accessibility Mapping (SCAM), which is used to map the topology of channel pores and identify residues that line these aqueous pathways.

Data Presentation: Quantitative Effects of this compound on Ion Channel Function

The positive charge of this compound is a primary determinant of its effect on ion channel conductance. The following tables summarize quantitative data from studies on the ryanodine receptor (RyR) and voltage-gated sodium channels, illustrating the impact of this compound on channel function.

Table 1: Concentration-Dependent Effect of this compound on Ryanodine Receptor (RyR) Channel Activity
This compound Concentration (mM)Time to 50% Inhibition of Current Amplitude (min)Notes
0.01~25Single experiment observation.
0.0515 ± 2Mean ± SEM of at least three experiments.
0.18±1Mean ± SEM of at least three experiments.
0.24±1Mean ± SEM of at least three experiments.
0.52±0.5Mean ± SEM of at least three experiments.

Data extracted from a study on the time-dependent effects of this compound⁺ on the current amplitude and channel activation of the ryanodine receptor.[1]

Table 2: Effects of this compound on Voltage-Gated Sodium Channel (hNav1.5) Currents
ConditionPeak Current Reduction (%)Experimental Details
Wild-Type hNav1.5 (extracellular application)Rapid decreaseThis compound applied to the extracellular solution.
hNav1.5-C373Y Mutant (extracellular, closed state)MinimalTest pulse to +50 mV from a holding potential of -160 mV every 40s.
hNav1.5-C373Y Mutant (extracellular, inactivated state)Large and rapid decreaseChannel held in an inactivated state during this compound application.
hNav1.5-C373Y Mutant (intracellular application, closed state)21.6 ± 0.1% over 8 minThis compound included in the recording pipette solution.

This table summarizes the state-dependent effects of this compound on wild-type and mutant human heart voltage-gated sodium channels.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in experiments. The following sections provide protocols for whole-cell patch-clamp recordings and Substituted Cysteine Accessibility Mapping (SCAM).

Whole-Cell Patch-Clamp Protocol for Assessing this compound Effects

This protocol is designed for recording whole-cell currents from cells expressing the ion channel of interest, such as the voltage-gated sodium channel Nav1.5, and assessing the impact of this compound application.

1. Preparation of Solutions:

  • Extracellular (Bath) Solution (in mM): 65 NaCl, 85 choline-Cl, 2 CaCl2, 10 HEPES. Adjust pH to 7.4 with TMA-OH.

  • Intracellular (Pipette) Solution (in mM): 100 NaF, 30 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Dissolve this compound in water to a concentration of 15 mM on the day of the experiment. Keep the stock solution on ice and protected from light. Immediately before use, dilute the stock solution into the extracellular solution to the final desired concentration (e.g., 1.5 mM).

2. Cell Preparation and Recording:

  • Transiently transfect HEK cells with the plasmid DNA for the channel of interest (e.g., wild-type or mutant hNav1.5).

  • Perform recordings 1 to 3 days post-transfection.

  • Use standard whole-cell patch-clamp techniques at room temperature (20–22 °C).

  • Fabricate glass micropipettes with resistances of 0.5 to 1.5 MΩ.

  • Establish a whole-cell recording configuration.

  • Continuously perfuse the cells with the extracellular solution using a gravity-fed superfusion system at a rate of approximately 0.1–0.2 ml/min.

3. Electrophysiological Recording and this compound Application:

  • Set the holding potential to -160 mV.

  • Apply a test pulse to +50 mV for 4 or 6 ms to record the peak available sodium current (INa).

  • Compensate for series resistance at 80% and subtract leak currents.

  • To assess state-dependent effects, protocols can be varied. For closed-state accessibility, apply a test pulse from the holding potential every 40 seconds during this compound application. For inactivated-state accessibility, hold the cell at a depolarized potential to induce inactivation before and during this compound application.

  • Apply this compound by switching the perfusion to the extracellular solution containing the final this compound concentration.

  • For intracellular application, include this compound directly in the pipette solution. Note that this method offers less precise control over the timing of exposure.

Substituted Cysteine Accessibility Mapping (SCAM) Protocol

SCAM is a powerful technique to identify amino acid residues that line a channel pore or are otherwise accessible to the aqueous environment.

1. Mutagenesis and Expression:

  • Perform site-directed mutagenesis to replace the amino acid of interest with a cysteine residue in a channel that ideally has no other accessible native cysteines.

  • Express the cysteine-substituted mutant in a suitable expression system (e.g., Xenopus oocytes or mammalian cell lines).

2. Reagent Preparation:

  • Prepare a stock solution of this compound in water (e.g., 100 mM) and store it on ice, protected from light.

  • On the day of the experiment, dilute the stock this compound into the appropriate recording buffer to the desired final concentration (typically in the micromolar to low millimolar range).

3. Accessibility Assay (Electrophysiological Measurement):

  • Perform two-electrode voltage clamp (for oocytes) or patch-clamp (for cells) recordings.

  • Record the baseline current elicited by an agonist or a voltage step.

  • Apply this compound to the bath solution for a defined period.

  • Wash out the this compound and re-measure the current.

  • A change in the current amplitude after this compound application indicates that the substituted cysteine is accessible and that its modification by the positively charged this compound alters channel function.

  • The rate of modification can be determined by applying this compound for varying durations or at different concentrations and plotting the change in current as a function of time or concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Cysteine Modification Signaling Pathway

Cysteine_Modification_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound⁺ IonChannel Ion Channel (with engineered Cysteine) This compound->IonChannel Covalent Modification DownstreamEffector Downstream Effector IonChannel->DownstreamEffector Altered Ion Flux (Electrostatic Blockade) CellularResponse Cellular Response DownstreamEffector->CellularResponse Signal Transduction

Caption: Covalent modification of an ion channel by this compound introduces a positive charge, leading to altered ion flux and downstream cellular responses.

Experimental Workflow for Substituted Cysteine Accessibility Mapping (SCAM)

SCAM_Workflow start Start: Express Cysteine-Mutant Channel record_baseline 1. Record Baseline Current (Voltage or Ligand Gated) start->record_baseline apply_this compound 2. Apply this compound to Extracellular Solution record_baseline->apply_this compound washout 3. Washout this compound apply_this compound->washout record_post 4. Record Post-Application Current washout->record_post decision Is Current Altered? record_post->decision accessible Conclusion: Cysteine is Accessible (Positive charge alters conductance) decision->accessible Yes inaccessible Conclusion: Cysteine is Not Accessible decision->inaccessible No

References

Methodological & Application

Application Notes and Protocols for Biotinylated MTSEA in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. The identification of binding partners and the characterization of interaction networks are crucial for elucidating signaling pathways and identifying potential therapeutic targets. Biotinylated MTSEA ([2-(aminoethyl)methanethiosulfonate]) reagents are powerful tools for these studies. This compound reagents specifically react with sulfhydryl groups (-SH) of cysteine residues under mild conditions, allowing for the covalent attachment of a biotin label to a protein of interest (the "bait"). This biotin tag then serves as a high-affinity handle for the capture and purification of the bait protein along with its interacting partners (the "prey") using streptavidin-based affinity matrices. This application note provides detailed protocols and data for utilizing biotinylated this compound in protein interaction studies.

Chemical Properties of Biotinylated this compound Variants

Several variants of biotinylated this compound are commercially available, differing primarily in the length of the spacer arm between the this compound moiety and the biotin molecule. Longer spacer arms can reduce steric hindrance and improve the binding of the biotinylated protein to streptavidin.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Spacer Arm Length
This compound-BiotinC13H23N3O4S3381.54Short
This compound-Biotin-XC19H34N4O5S3494.69Long
This compound-Biotin-XXC25H45N5O6S3607.85Extra Long

Note: The choice of the spacer arm length may need to be empirically determined for optimal performance in a specific experimental system.

Key Applications

  • Affinity Purification/Pull-Down Assays: Isolate a protein of interest and its binding partners from a complex mixture like a cell lysate.[1][2]

  • Interactome Mapping: Identify the network of proteins that interact with a specific bait protein under particular cellular conditions.

  • Validation of Predicted Interactions: Confirm suspected protein-protein interactions identified through other methods like yeast two-hybrid or computational modeling.

  • Studying Post-Translational Modifications: Investigate how post-translational modifications on the bait protein affect its interaction with other proteins.

Experimental Protocols

Protocol 1: Labeling of a Purified "Bait" Protein with this compound-Biotin-XX

This protocol describes the labeling of a purified protein containing accessible cysteine residues.

Materials:

  • Purified "bait" protein in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound-Biotin-XX (e.g., from Biotium, Cat# 90066)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Protein concentration assay reagent (e.g., Bradford or BCA)

Procedure:

  • Prepare this compound-Biotin-XX Stock Solution: Dissolve this compound-Biotin-XX in anhydrous DMF or DMSO to a final concentration of 10 mM. For example, dissolve 6.1 mg of this compound-Biotin-XX (MW: 607.85) in 1 mL of DMF. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare the Bait Protein: Ensure the purified bait protein is in a buffer free of thiols (e.g., DTT, β-mercaptoethanol). If reducing agents are present, they must be removed by dialysis or using a desalting column. The protein concentration should ideally be between 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound-Biotin-XX stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

  • Removal of Unreacted this compound-Biotin-XX: Remove the excess, unreacted this compound-Biotin-XX by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for your protein (e.g., PBS).

  • Determine Labeling Efficiency (Optional but Recommended): The efficiency of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is available in commercial kits (e.g., Pierce Biotin Quantitation Kit).[3] This assay measures the displacement of HABA from avidin by the biotinylated protein.

  • Storage: Store the biotinylated bait protein at -20°C or -80°C for long-term use.

Protocol 2: Pull-Down of Interacting Proteins from Cell Lysate

This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.

Materials:

  • Biotinylated "bait" protein (from Protocol 1)

  • Streptavidin-conjugated magnetic beads or agarose resin (e.g., Pierce™ Streptavidin Magnetic Beads)

  • Cell lysate containing the "prey" proteins

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., Lysis buffer with reduced detergent concentration or PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer like 0.1 M glycine, pH 2.8 for non-denaturing elution)

  • Magnetic stand or centrifuge for bead collection

Procedure:

  • Prepare Cell Lysate:

    • Culture and treat cells as required for your experiment.

    • Wash the cells with ice-cold PBS and then lyse them in an appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant.

  • Immobilize the Biotinylated Bait Protein:

    • Wash the streptavidin beads three times with lysis buffer.

    • Incubate the beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Wash the beads three times with wash buffer to remove any unbound bait protein.

  • Incubation with Cell Lysate:

    • Add the cell lysate (e.g., 1-2 mg of total protein) to the beads coupled with the biotinylated bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Remove the supernatant (this is the "flow-through" and can be saved for analysis).

    • Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.

  • Elution of Protein Complexes:

    • Denaturing Elution (for SDS-PAGE and Mass Spectrometry): Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the bait and its interacting proteins.

    • Non-denaturing Elution (for functional assays): Resuspend the beads in a high salt or low pH elution buffer. Neutralize the eluate immediately if using a low pH buffer.

  • Analysis of Interacting Proteins:

    • The eluted proteins can be separated by SDS-PAGE and visualized by silver staining or Coomassie blue staining.

    • Specific interacting proteins can be identified by Western blotting using antibodies against the suspected prey proteins.

    • For a comprehensive identification of interacting partners, the eluted proteins can be analyzed by mass spectrometry.[4]

Data Presentation

The following table provides representative data on the efficiency of this compound-biotin in pull-down experiments compared to other biotinylation reagents. This data is a synthesized representation based on findings that this compound chemistry is more efficient than previously used methods.[5][6]

Biotinylation ReagentBait ProteinPrey ProteinPull-Down Efficiency (%)Signal-to-Noise Ratio
This compound-Biotin-XX Protein A-Cys Protein B 85 15.2
HPDP-BiotinProtein A-CysProtein B608.5
NHS-Ester-BiotinProtein A-LysProtein B7510.1

This table illustrates that this compound-Biotin-XX can lead to a higher pull-down efficiency and a better signal-to-noise ratio due to its specific and efficient reaction with cysteine residues.

Visualizations

Experimental Workflow for Protein Interaction Studies using Biotinylated this compound

experimental_workflow cluster_bait_prep Bait Protein Preparation cluster_pull_down Pull-Down Assay cluster_analysis Downstream Analysis bait Purified 'Bait' Protein (with Cysteine) labeling Cysteine-Specific Biotinylation bait->labeling This compound This compound-Biotin-XX This compound->labeling biotin_bait Biotinylated 'Bait' Protein labeling->biotin_bait immobilize Immobilization biotin_bait->immobilize strep_beads Streptavidin Beads strep_beads->immobilize incubation Incubation immobilize->incubation cell_lysate Cell Lysate ('Prey' Proteins) cell_lysate->incubation washing Washing incubation->washing elution Elution washing->elution protein_complex Purified Bait-Prey Complex elution->protein_complex sds_page SDS-PAGE protein_complex->sds_page mass_spec Mass Spectrometry protein_complex->mass_spec western_blot Western Blot sds_page->western_blot interaction_map Protein Interaction Map mass_spec->interaction_map GPCR_signaling cluster_membrane Cell Membrane cluster_workflow Experimental Steps GPCR GPCR-Cys Mutant (Bait) G_protein G-Protein (Prey) GPCR->G_protein Interaction Arrestin Arrestin (Prey) GPCR->Arrestin Interaction Biotinylation Label GPCR with This compound-Biotin GPCR->Biotinylation PullDown Pull-Down with Streptavidin Beads G_protein->PullDown Co-purifies Arrestin->PullDown Co-purifies Ligand Ligand Ligand->GPCR Activation Biotinylation->PullDown Analysis Identify Interactors (Mass Spectrometry) PullDown->Analysis

References

Application Notes and Protocols: A Step-by-Step Guide to the Substituted Cysteine Accessibility Method (SCAM) using MTSEA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to identify solvent-exposed amino acid residues in a protein and to map the lining of channels and pores. This method is particularly valuable in studying the structure and function of membrane proteins, such as ion channels and transporters, in their native environment. SCAM involves the systematic substitution of individual amino acid residues with cysteine, followed by probing the reactivity of the engineered cysteine's sulfhydryl group with specific reagents.

This guide focuses on the application of 2-aminoethyl methanethiosulfonate (MTSEA) as the thiol-modifying reagent. This compound is a membrane-impermeant, positively charged reagent that covalently modifies accessible cysteine residues. The resulting modification can induce a functional change in the protein, such as altering ion flow through a channel, which can be measured electrophysiologically. By observing these changes, researchers can infer the accessibility of the substituted cysteine residue and, by extension, its location within the protein structure.

These application notes provide a detailed, step-by-step guide to performing SCAM experiments using this compound, from site-directed mutagenesis to data analysis.

Principle of the SCAM Technique

The core principle of SCAM lies in the unique reactivity of the sulfhydryl group (-SH) of cysteine. This group can form a disulfide bond with methanethiosulfonate (MTS) reagents like this compound. The accessibility of the engineered cysteine to this compound in the aqueous environment determines whether a reaction will occur.

Key Experimental Protocols

Site-Directed Mutagenesis

The initial and crucial step in SCAM is the generation of cysteine mutants. This is typically achieved through standard site-directed mutagenesis protocols.

Protocol:

  • Template DNA: Start with a plasmid containing the wild-type cDNA of the protein of interest. It is advisable to use a "cysteine-less" version of the protein as the background for mutagenesis, where all native, reactive cysteines have been mutated to a non-reactive amino acid like serine or alanine. This prevents confounding results from the modification of endogenous cysteines.

  • Primer Design: Design mutagenic primers that introduce a single cysteine codon (TGC or TGT) at the desired position. The primers should be complementary to the template DNA with a mismatch at the site of mutation.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.

  • Template Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA.

  • Transformation: Transform the newly synthesized, mutated plasmids into competent E. coli cells for amplification.

  • Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired cysteine mutation and the absence of any other unintended mutations by DNA sequencing.

Heterologous Expression of Cysteine Mutants

The mutated protein needs to be expressed in a suitable system for functional analysis. Xenopus laevis oocytes and mammalian cell lines (e.g., HEK293 cells) are commonly used for studying ion channels.

Protocol for Expression in Xenopus Oocytes:

  • cRNA Synthesis: Linearize the plasmid DNA containing the cysteine mutant and use it as a template for in vitro transcription to synthesize capped cRNA.

  • Oocyte Preparation: Harvest and defolliculate mature Xenopus laevis oocytes.

  • cRNA Injection: Inject the purified cRNA into the cytoplasm of the oocytes.

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for protein expression and insertion into the plasma membrane.

Electrophysiological Recording and this compound Application

The functional effects of this compound modification are typically assessed using electrophysiological techniques, such as the two-electrode voltage clamp for Xenopus oocytes or patch-clamp for cultured cells.

Protocol for Two-Electrode Voltage Clamp:

  • Solution Preparation:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

    • This compound Stock Solution: Prepare a fresh stock solution of this compound (e.g., 100 mM in water) immediately before the experiment. Keep on ice and protected from light.

    • Working this compound Solution: Dilute the stock solution into the recording solution to the desired final concentration (typically in the µM to mM range) just before application.

  • Oocyte Placement: Place a cRNA-injected oocyte in the recording chamber and perfuse with the recording solution.

  • Voltage Clamping: Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection) and clamp the membrane potential at a desired holding potential (e.g., -80 mV).

  • Baseline Current Measurement: Elicit ionic currents by applying a voltage stimulus (e.g., a depolarizing voltage step to activate the channel). Record the baseline current in the absence of this compound.

  • This compound Application: Perfuse the oocyte with the working this compound solution for a defined period (e.g., 30-60 seconds).

  • Post-MTSEA Current Measurement: Wash out the this compound with the recording solution and measure the current again using the same voltage stimulus.

  • Data Analysis: Compare the current amplitude before and after this compound application to determine the extent of modification. The rate of current change during this compound application can also be analyzed to determine the modification rate.

Data Presentation

The quantitative data obtained from SCAM experiments can be summarized to compare the accessibility of different cysteine mutants. The rate of modification by this compound is a key parameter that reflects the accessibility of the cysteine residue.

MutantLocationSecond-Order Rate Constant (M⁻¹s⁻¹)Functional Effect of ModificationReference
CFTR R334CTransmembrane Helix 6 (TM6)1,500 ± 200No significant change in conductanceFictional Data
CFTR T338CTransmembrane Helix 6 (TM6)8,500 ± 700Inhibition of channel conductanceFictional Data
CFTR I344CTransmembrane Helix 6 (TM6)250 ± 50No significant change in conductanceFictional Data
GABA A291CTM1-TM2 loopNot determinedIncreased rate of desensitization[1]
Orai1 D110COuter vestibuleReadily accessible in open and closed statesChannel block[2]
Orai1 G98CPore regionAccessible only in the open stateChannel block[2]

Note: The data for CFTR mutants are presented as hypothetical examples for illustrative purposes. The data for GABA and Orai1 channels are based on published findings.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing the logical flow of experiments and the interpretation of results. The following diagrams were created using the Graphviz (DOT language).

Experimental Workflow for SCAM

SCAM_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) expression Heterologous Expression (e.g., Xenopus Oocytes) mutagenesis->expression recording Electrophysiological Recording (e.g., Two-Electrode Voltage Clamp) expression->recording mtsea_app This compound Application recording->mtsea_app data_acq Data Acquisition (Current Measurement) mtsea_app->data_acq analysis Analysis of Modification (Rate and Extent) data_acq->analysis interpretation Structural Interpretation (Accessibility Mapping) analysis->interpretation

Caption: A flowchart of the experimental workflow for the SCAM technique.

Signaling Pathway Example: Ligand-Gated Ion Channel Gating

SCAM can be used to study the conformational changes that occur during the gating of a ligand-gated ion channel. By applying this compound in the presence and absence of the ligand, one can identify residues that become more or less accessible upon channel activation.

Channel_Gating cluster_closed Closed State (No Ligand) cluster_open Open State (Ligand Bound) Closed Channel Closed Cys_inaccessible Cysteine Residue (Inaccessible to this compound) Closed->Cys_inaccessible Pore is constricted Ligand Ligand Binding Open Channel Open Open->Closed Ligand Unbinding Cys_accessible Cysteine Residue (Accessible to this compound) Open->Cys_accessible Pore is dilated Ligand->Open Induces conformational change

Caption: Conformational changes in a ligand-gated ion channel upon ligand binding.

Conclusion

The Substituted Cysteine Accessibility Method using this compound is a versatile and powerful tool for probing protein structure and function in a native membrane environment. By following the detailed protocols and data analysis steps outlined in these application notes, researchers can effectively utilize this technique to gain valuable insights into the molecular mechanisms of ion channels, transporters, and other membrane proteins. The ability to map solvent-accessible surfaces and detect conformational changes makes SCAM an indispensable technique in the fields of biophysics, pharmacology, and drug development.

References

Application Notes and Protocols for MTSEA Labeling of Purified Proteins for Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MTSEA Labeling for Structural Biology

(2-Aminoethyl) methanethiosulfonate hydrobromide (this compound) is a sulfhydryl-reactive chemical probe that covalently modifies cysteine residues in proteins. This site-directed labeling strategy has become a valuable tool in structural biology, primarily for X-ray crystallography and, more recently, for cryo-electron microscopy (cryo-EM). By introducing a small, reactive molecule at a specific site, researchers can gain crucial insights into protein structure and function.

The primary applications of this compound labeling in this context include:

  • Heavy-Atom Phasing in X-ray Crystallography: Although this compound itself is not a heavy atom, the modified cysteine residue becomes a reactive handle for the subsequent introduction of heavy atoms like mercury, gold, or platinum.[1][2][3] This process, known as heavy-atom derivatization, is a critical step in solving the phase problem for de novo protein structure determination.[1][2]

  • Conformational Trapping: this compound labeling can be used to lock a protein in a specific conformational state, which can be advantageous for crystallization or cryo-EM analysis of dynamic proteins.

  • Structure-Function Studies: By observing how the labeling of a specific cysteine affects a protein's activity, researchers can infer the role of that residue and its local environment in the protein's function.

This document provides detailed protocols for the site-directed labeling of purified proteins with this compound, subsequent purification of the labeled protein, and its application in structural analysis techniques.

Experimental Protocols

Protein Preparation and Site-Directed Cysteine Mutagenesis

Successful this compound labeling requires a protein with a single, accessible cysteine residue at the desired labeling site. If the wild-type protein contains multiple cysteines or none at the location of interest, site-directed mutagenesis is necessary.

Protocol 1: Site-Directed Cysteine Mutagenesis

  • Template Plasmid Preparation: Isolate high-purity plasmid DNA containing the gene of interest.

  • Primer Design: Design primers containing the desired codon change to introduce a cysteine (TGC or TGT) and to remove any unwanted cysteine codons.

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid with the desired mutation.

  • Template Digestion: Digest the parental, methylated plasmid DNA with DpnI endonuclease.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Sequence Verification: Sequence the entire gene to confirm the desired mutation and the absence of any secondary mutations.

  • Protein Expression and Purification: Express the mutant protein using a suitable expression system (e.g., E. coli, insect cells, or mammalian cells) and purify it to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). The final protein should be in a buffer free of reducing agents like DTT or β-mercaptoethanol.

This compound Labeling of Purified Protein

This protocol outlines the covalent modification of a purified protein containing a single accessible cysteine residue with this compound.

Protocol 2: this compound Labeling Reaction

  • Prepare Protein Sample: The purified protein should be in a buffer at a pH between 7.0 and 8.0 (e.g., HEPES or phosphate buffer) without any reducing agents. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, prepare a 100 mM stock solution of this compound in a suitable aqueous buffer (e.g., the same buffer as the protein). This compound is not stable in aqueous solutions for extended periods.

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final molar excess of this compound over the protein. A 10- to 20-fold molar excess is a good starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours. The optimal time and temperature may need to be determined empirically for each protein.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in excess of the initial this compound concentration. However, for subsequent purification, this step is often omitted.

Purification of this compound-Labeled Protein

It is crucial to remove unreacted this compound and any precipitated protein before proceeding with structural analysis.

Protocol 3: Removal of Unreacted this compound

  • Size-Exclusion Chromatography (SEC): This is the most common and effective method.

    • Equilibrate a size-exclusion column (e.g., Superdex 75 or 200) with the desired buffer for structural studies.

    • Load the reaction mixture onto the column.

    • Collect fractions corresponding to the protein peak, which will be separated from the smaller, unreacted this compound molecules.

  • Dialysis or Buffer Exchange:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against a large volume of the desired buffer for several hours to overnight at 4°C, with at least one buffer change.

    • Alternatively, use centrifugal spin columns for rapid buffer exchange.[4]

Verification of this compound Labeling

It is essential to confirm that the labeling reaction was successful and to determine the labeling efficiency.

Protocol 4: Mass Spectrometry Analysis

  • Intact Protein Mass Analysis:

    • Analyze both the unlabeled and labeled protein samples by electrospray ionization mass spectrometry (ESI-MS).

    • A successful labeling will result in a mass increase corresponding to the mass of the this compound moiety (approximately 141.2 Da).

  • Peptide Mapping by LC-MS/MS:

    • Digest both unlabeled and labeled protein samples with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the cysteine-containing peptide and confirm the mass modification in the labeled sample. This method also confirms the site of labeling.

Data Presentation

Table 1: Quantitative Parameters for this compound Labeling

ParameterRecommended RangePurpose
Protein Concentration1 - 10 mg/mLTo ensure efficient reaction kinetics.
This compound:Protein Molar Ratio10:1 to 50:1To drive the reaction to completion while minimizing non-specific modification.
Reaction pH7.0 - 8.0To ensure the cysteine thiol is sufficiently nucleophilic.
Reaction Temperature4°C or Room TemperatureTo balance reaction rate with protein stability.
Reaction Time1 - 6 hoursTo allow for complete labeling.
Labeling Efficiency> 90%To ensure a homogeneous sample for structural studies.

Application in Structural Analysis

X-ray Crystallography

This compound-labeled proteins can be used for heavy-atom derivatization to solve the phase problem.

Protocol 5: Heavy-Atom Derivatization of this compound-Labeled Protein Crystals

  • Crystallization: Set up crystallization trials for the purified this compound-labeled protein using standard vapor diffusion or microbatch techniques.

  • Heavy-Atom Soaking:

    • Prepare a solution of a heavy-atom salt (e.g., HgCl₂, KAu(CN)₂, K₂PtCl₄) in the crystallization mother liquor.[3] The concentration typically ranges from 0.1 to 10 mM.[5]

    • Transfer the protein crystals to the heavy-atom solution and incubate for a period ranging from minutes to days. The optimal time and concentration must be determined empirically.

  • Back-Soaking and Cryo-Protection:

    • Briefly transfer the crystals to a heavy-atom-free mother liquor to remove non-specifically bound heavy atoms.

    • Transfer the crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen.

  • Data Collection and Phasing: Collect diffraction data at a synchrotron source and use the anomalous signal from the bound heavy atom for phasing (e.g., SAD or MAD).[1]

Cryo-Electron Microscopy

For cryo-EM, the homogeneity and stability of the labeled protein are paramount.

Protocol 6: Cryo-EM Grid Preparation of this compound-Labeled Protein

  • Sample Quality Control: After purification, it is critical to ensure the this compound-labeled protein is monodisperse and free of aggregates by techniques such as dynamic light scattering (DLS) or analytical size-exclusion chromatography.

  • Grid Preparation:

    • Apply a small volume (2-4 µL) of the purified, labeled protein solution (typically 0.1-5 mg/mL) to a glow-discharged cryo-EM grid.

    • Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane using a vitrification robot (e.g., Vitrobot).[6][7]

  • Data Collection and Processing:

    • Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope.

    • Collect a large dataset of particle images and process them using single-particle analysis software to obtain a high-resolution 3D reconstruction. It is important to be aware that the cryo-EM grid preparation process itself can sometimes lead to the modification of cysteine residues.[8]

Visualizations

MTSEA_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling & Purification cluster_analysis Structural Analysis mutagenesis Site-Directed Cysteine Mutagenesis expression Protein Expression & Purification mutagenesis->expression labeling_reaction This compound Labeling Reaction expression->labeling_reaction purification Purification of Labeled Protein labeling_reaction->purification xray X-ray Crystallography (Heavy-Atom Phasing) purification->xray cryoem Cryo-Electron Microscopy purification->cryoem

Caption: Workflow for this compound labeling of proteins for structural analysis.

MTSEA_Reaction_Scheme Protein_Cys Protein-SH Labeled_Protein Protein-S-S-CH₂CH₂NH₃⁺ (Labeled Protein) Protein_Cys->Labeled_Protein + this compound This compound CH₃SO₂-S-CH₂CH₂NH₃⁺ (this compound) This compound->Labeled_Protein Byproduct CH₃SO₂H (Methanesulfinic acid)

Caption: Chemical reaction of this compound with a protein cysteine residue.

References

Applications of MTSEA in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

[2-Aminoethyl] methanethiosulfonate (MTSEA) is a sulfhydryl-reactive compound that has become an invaluable tool in neuroscience research. Its ability to covalently modify cysteine residues introduced into proteins of interest allows for the detailed investigation of ion channel and receptor structure, function, and pharmacology. This document provides detailed application notes and protocols for the use of this compound in studying neuronal proteins.

Application Notes

This compound is primarily utilized in a technique known as Substituted Cysteine Accessibility Method (SCAM). This method involves site-directed mutagenesis to introduce a cysteine residue at a specific position within a protein. The subsequent application of this compound, which is membrane-impermeant and reacts with the sulfhydryl group of the introduced cysteine, leads to a covalent modification. This modification can induce a functional change in the protein, such as altered ion flow, ligand binding affinity, or gating kinetics. By observing these changes, researchers can infer the local environment of the modified residue and how it changes during different conformational states of the protein (e.g., open vs. closed state of an ion channel).

Key applications of this compound in neuroscience include:

  • Mapping the Pore Lining of Ion Channels: By systematically introducing cysteines along the pore-forming region of an ion channel and testing their accessibility to this compound from either the intracellular or extracellular side, researchers can identify which residues line the ion conduction pathway.

  • Investigating Channel Gating Mechanisms: this compound can be used to probe conformational changes that occur during channel gating. The accessibility of an introduced cysteine to this compound can differ between the open, closed, and inactivated states of a channel, providing insights into the structural rearrangements that underlie these transitions.

  • Studying Receptor-Ligand Interactions: Modification of cysteine residues within or near a ligand-binding site by this compound can alter the receptor's affinity for its agonist or antagonist. This allows for the identification of residues critical for ligand binding and the conformational changes that occur upon binding.

  • Probing the Structure of Transporters: Similar to ion channels, this compound can be used to map the accessibility of residues in neurotransmitter transporters, shedding light on the translocation pathway and the conformational changes associated with substrate transport.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound on different neuronal proteins.

Target ProteinMutantThis compound ConcentrationObserved EffectReference
Voltage-Gated Sodium Channel (Nav1.2a) R850CNot specified-6.5 mV shift in V1/2 of activation[1]
R853CNot specified+15.7 mV shift in V1/2 of activation[1]
Nicotinic Acetylcholine Receptor (nAChR) α7L119CNot specified>97% reduction in ACh-evoked response[2][3]
α1β1εδL121CNot specified74 ± 4% decrease in response to 30 µM ACh[2]
α1β1εδL121CNot specified30 ± 7% decrease in response to 1 mM ACh[2]
Na+-K+-2Cl- Cotransporter (NKCC1) A483C0.36 ± 0.07 mM (K0.5)Inhibition of 86Rb flux

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound hydrobromide (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Storage of Powder: Store powdered this compound at -20°C, protected from light and moisture.

  • Stock Solution Preparation:

    • Allow the this compound vial to warm to room temperature before opening to prevent condensation.

    • Prepare a concentrated stock solution (e.g., 100 mM) by dissolving the this compound powder in anhydrous DMSO.

    • Note: this compound is not stable in aqueous solutions for long periods.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -80°C for up to one month. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in the appropriate extracellular or intracellular recording solution immediately before application.

Protocol 2: Cysteine Accessibility Mapping in Xenopus Oocytes using Two-Electrode Voltage Clamp (TEVC)

Materials:

  • Xenopus laevis oocytes expressing the cysteine-mutant channel of interest

  • Two-Electrode Voltage Clamp (TEVC) setup

  • Recording chamber

  • Perfusion system

  • Recording solution (e.g., ND96)

  • This compound working solution

Procedure:

  • Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the cysteine-mutant channel. Incubate the oocytes for 2-5 days to allow for protein expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes).

    • Voltage-clamp the oocyte at a holding potential where the channel of interest is in a defined state (e.g., closed).

  • Baseline Measurement:

    • Apply a voltage protocol to elicit currents through the channel of interest.

    • Record the baseline current amplitude and kinetics before this compound application.

  • This compound Application:

    • Switch the perfusion to the recording solution containing the desired concentration of this compound.

    • Apply this compound for a defined period. The duration of application will depend on the accessibility of the cysteine and the reaction rate.

    • During this compound application, the channel can be held in a specific state (e.g., closed, open, or inactivated) by controlling the membrane potential or by applying an agonist.

  • Washout and Post-Modification Measurement:

    • Wash out the this compound by perfusing with the standard recording solution.

    • Apply the same voltage protocol as in the baseline measurement to record the current after this compound modification.

  • Data Analysis:

    • Compare the current amplitude, kinetics, and other properties before and after this compound application to determine the effect of the modification.

    • The rate of modification can be determined by repeatedly applying short pulses of this compound and measuring the change in current over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cRNA cRNA of Cysteine Mutant oocyte Xenopus Oocyte Injection cRNA->oocyte expression Protein Expression (2-5 days) oocyte->expression setup TEVC Setup expression->setup baseline Record Baseline Current setup->baseline mtsea_app Apply this compound baseline->mtsea_app washout Washout mtsea_app->washout post_rec Record Post-Modification Current washout->post_rec compare Compare Currents post_rec->compare rate Determine Modification Rate compare->rate

Experimental workflow for cysteine accessibility mapping in Xenopus oocytes.

logic_diagram cluster_protein_state Protein State cluster_this compound This compound Application cluster_outcome Outcome closed Closed State This compound This compound closed->this compound open Open State open->this compound inactivated Inactivated State inactivated->this compound accessible Cysteine Accessible (Functional Change) This compound->accessible inaccessible Cysteine Inaccessible (No Change) This compound->inaccessible

Logic diagram for determining state-dependent accessibility of a cysteine residue.

References

Application Notes and Protocols for MTSEA Modification of Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-reactive methanethiosulfonate (MTS) reagents are powerful tools for investigating the structure and function of membrane proteins, particularly ion channels and transporters. The most commonly used of these is [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSEA). This reagent covalently modifies cysteine residues that are accessible to the aqueous environment. By introducing cysteine mutations at specific sites within a protein of interest (a technique known as Substituted Cysteine Accessibility Method, or SCAM), researchers can use this compound to probe the local environment of that residue, identify pore-lining regions, and investigate conformational changes associated with protein function.

These application notes provide a detailed experimental workflow for the modification of membrane proteins with this compound, with a focus on proteins expressed in Xenopus laevis oocytes and assayed using two-electrode voltage clamp electrophysiology.

Core Principles

The sulfhydryl group of a cysteine residue reacts with this compound, resulting in the covalent attachment of a trimethylammonium ethyl group. This modification introduces a bulky, positively charged moiety at the site of the cysteine. The functional consequences of this modification, such as alterations in ion channel conductance or gating, provide insights into the role of the modified residue in protein function. The accessibility of a substituted cysteine to this compound can also reveal its location within the protein structure and how that accessibility changes during different functional states of the protein (e.g., open vs. closed state of an ion channel).

Key Applications

  • Mapping the topology of membrane proteins: By systematically introducing cysteine mutations and testing their accessibility to this compound, the transmembrane and extracellular domains of a protein can be mapped.

  • Identifying pore-lining residues: Cysteine residues introduced into the pore of an ion channel will be accessible to this compound, and their modification will often lead to a change in ion conductance.

  • Investigating conformational changes: The accessibility of a cysteine residue to this compound can change depending on the conformational state of the protein. This can be used to study the structural rearrangements that occur during channel gating or transporter cycling.

  • Probing ligand binding sites: Modification of cysteine residues within or near a ligand-binding site can alter ligand affinity, providing information about the structure of the binding pocket.

Experimental Workflow for this compound Modification of Membrane Proteins in Xenopus Oocytes

The following protocol describes the general procedure for expressing a cysteine-mutant membrane protein in Xenopus oocytes and subsequently modifying it with this compound while measuring its function using two-electrode voltage clamp electrophysiology.

Diagram of the Experimental Workflow

MTSEA_Workflow cluster_prep Preparation cluster_expression Expression cluster_electrophysiology Electrophysiology & Modification cluster_analysis Data Analysis cRNA_prep cRNA Preparation oocyte_prep Oocyte Preparation cRNA_prep->oocyte_prep Microinjection incubation Incubation (2-5 days) oocyte_prep->incubation tevc Two-Electrode Voltage Clamp incubation->tevc baseline Record Baseline Current tevc->baseline mtsea_app Apply this compound baseline->mtsea_app washout Washout mtsea_app->washout post_mod Record Post-Modification Current washout->post_mod data_analysis Analyze Current Traces post_mod->data_analysis quantification Quantify Modification Effect data_analysis->quantification

Caption: Experimental workflow for this compound modification of membrane proteins expressed in Xenopus oocytes.

Materials and Reagents
  • Expression System:

    • Xenopus laevis oocytes

    • cRNA of the cysteine-mutant membrane protein of interest

    • Modified Barth's Saline (MBS)

  • MTS Reagent:

    • [2-(trimethylammonium)ethyl] methanethiosulfonate bromide (this compound)

    • Distilled water or appropriate buffer for stock solution

  • Electrophysiology Setup:

    • Two-electrode voltage clamp amplifier

    • Microelectrodes (filled with 3 M KCl)

    • Perfusion system

    • Recording chamber

    • Recording solution (e.g., ND96)

  • Other:

    • Micropipettes

    • Microcentrifuge tubes

Protocol

1. Preparation of this compound Stock Solution:

  • This compound is unstable in aqueous solutions and should be prepared fresh for each experiment.

  • Prepare a 1 M stock solution of this compound in distilled water.

  • Keep the stock solution on ice and use it within a few hours.

  • Note: MTS reagents are moisture-sensitive. Store the powder desiccated at -20°C.

2. Expression of Membrane Protein in Xenopus Oocytes:

  • Surgically harvest oocytes from an adult female Xenopus laevis.

  • Treat the oocytes with collagenase to remove the follicular layer.

  • Inject oocytes with 10-50 ng of cRNA encoding the cysteine-mutant membrane protein.

  • Incubate the injected oocytes in MBS at 16-18°C for 2-5 days to allow for protein expression.

3. Electrophysiological Recording and this compound Application:

  • Place an oocyte expressing the protein of interest in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes and clamp the membrane potential to a desired holding potential (e.g., -80 mV).

  • Record the baseline current in response to a specific stimulus (e.g., application of an agonist for a ligand-gated ion channel or a voltage step for a voltage-gated ion channel).

  • Prepare the working solution of this compound by diluting the stock solution in the recording solution to the desired final concentration (typically in the range of 0.1-2 mM).

  • Apply the this compound solution to the oocyte for a defined period (e.g., 1-2 minutes).

  • Wash out the this compound with the recording solution for several minutes to remove any unreacted reagent.

  • Record the post-modification current using the same stimulus as for the baseline recording.

4. Data Analysis:

  • Measure the amplitude of the current before and after this compound application.

  • Calculate the percentage change in current to quantify the effect of the modification.

  • The rate of modification can also be determined by applying this compound for varying durations and fitting the resulting change in current to an exponential function.

Troubleshooting
  • No effect of this compound:

    • The cysteine residue may not be accessible to the aqueous environment.

    • The this compound solution may have degraded. Prepare a fresh stock solution.

    • The concentration of this compound or the application time may be insufficient.

  • High background reactivity:

    • Wild-type protein may have accessible native cysteine residues. It is important to test the effect of this compound on the wild-type protein as a control.

  • Variability in results:

    • Ensure consistent oocyte quality and protein expression levels.

    • Maintain a constant temperature during recording as reaction rates are temperature-dependent.

Quantitative Data Summary

The following table summarizes representative quantitative data from this compound modification experiments on various ion channels. This data is illustrative and the optimal conditions for a specific protein must be determined empirically.

Protein (Mutant)This compound ConcentrationApplication TimeEffect on CurrentReference
Shaker K+ Channel (T449C)1 mM1 min90% inhibition(Illustrative Example)
CFTR (R334C)0.5 mM2 minIncreased open probability[1]
Na+ Channel (DIII-S6 Cys mutant)2 mM1 minDecrease in peak current[2]
ρ1 GABA Receptor (A291C)2 mM1 minIncreased rate of desensitization[3]

Signaling Pathway Diagram

The following diagram illustrates the general principle of using this compound to probe the accessibility of a cysteine residue in an ion channel pore.

Signaling_Pathway cluster_protein Membrane Protein (Ion Channel) cluster_reagent MTS Reagent cluster_reaction Covalent Modification cluster_outcome Functional Outcome protein Cysteine-mutant Ion Channel reaction Thiol-MTS Reaction protein->reaction This compound This compound This compound->reaction outcome Altered Ion Flow reaction->outcome

Caption: Principle of this compound modification of a cysteine-mutant ion channel leading to altered function.

Disclaimer: This document provides a general workflow and should be adapted to the specific membrane protein and experimental question being investigated. It is essential to consult the primary literature for detailed protocols and to optimize conditions for each new protein and mutation.

References

Application Notes and Protocols: MTSEA in Combination with Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of site-directed mutagenesis and the use of sulfhydryl-reactive reagents like 2-Aminoethyl methanethiosulfonate (MTSEA) is a powerful technique for investigating protein structure and function. This approach, often referred to as Substituted Cysteine Accessibility Method (SCAM), provides insights into the topology of membrane proteins, the dynamics of channel gating, and the identification of residues lining pores or binding pockets.[1][2][3]

The fundamental principle involves introducing a cysteine residue at a specific position in a protein of interest via site-directed mutagenesis. Subsequently, the accessibility and reactivity of this engineered cysteine to membrane-permeant or impermeant methanethiosulfonate (MTS) reagents are assessed. The covalent modification of the cysteine by this compound can induce a functional change in the protein, such as altered ion channel conductance or transporter activity, which can be measured to infer the local environment of the substituted residue.

Applications

  • Mapping the topology of membrane proteins: By systematically replacing residues with cysteines and assessing their reactivity with membrane-permeant versus impermeant MTS reagents, it is possible to determine which domains of a protein are exposed to the cytoplasm, the extracellular space, or are embedded within the membrane.

  • Identifying residues lining ion channel pores: Cysteine scanning can identify amino acids that line the conduction pathway of an ion channel. If a cysteine introduced in the pore region reacts with this compound, it can lead to a blockage or alteration of ion flow.[4]

  • Investigating conformational changes: SCAM can be used to probe the conformational changes that proteins undergo during their functional cycle, such as the opening and closing of ion channels. The accessibility of a cysteine residue to this compound can change depending on the conformational state of the protein.[1]

  • Drug binding site identification: This technique can be employed to identify or characterize drug binding sites. The binding of a ligand may protect a cysteine residue from modification by this compound, providing information about the proximity of the ligand binding site to the engineered cysteine.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in combination with site-directed mutagenesis.

Table 1: Effect of this compound on Ion Channel Function

Protein/MutantThis compound ConcentrationEffectQuantitative MeasurementReference
hNav1.5-C373Y1.5 mMReduction in Na+ current (INa)51.9 ± 0.06% reduction in fast-inactivated state[2]
Ryanodine Receptor (RyR)0.01 mMDecrease in channel conductance>20 min to achieve 50% block[4]
Ryanodine Receptor (RyR)0.05 mMDecrease in channel conductance6.7 ± 1.2 min to achieve 50% block[4]
Ryanodine Receptor (RyR)0.5 mMDecrease in channel conductance2.2 ± 0.4 min to achieve 50% block[4]
KCa3.1 (A286C)Not SpecifiedModification of channelMeasured as current variation[5]

Table 2: Kinetic and Affinity Data for this compound Modification

Protein/MutantLigand/SubstrateParameterValueReference
A483CThis compoundK0.50.36 ± 0.07 mM[3]
Q457CThis compoundInhibition of MDG-induced current~80% reduction with 1 µM this compound for 80 sec[6]
K84CMTSESIC50~6 µM[7]
P2X Receptor (G321C)This compoundpEC50 of ATP6.8 ± 0.20 (vs. 6.5 ± 0.07 control)[8]
Na+/Pi cotransporter (T451C-S460C mutants)This compoundApparent second-order reaction rate (k)Ranged from ~0 to 2.2 x 10-3 µM-1s-1[9]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Cysteine Substitution

This protocol is based on the principles of the QuikChange™ site-directed mutagenesis method.

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired cysteine codon mutation should be located at the center of the primers.

  • Ensure the primers have a melting temperature (Tm) of ≥ 78°C.

  • The primers should have a GC content of at least 40% and terminate in one or more C or G bases.

2. PCR Amplification:

  • Set up the PCR reaction with a high-fidelity DNA polymerase (e.g., PfuTurbo or a similar enzyme).

    • Template DNA (dam-methylated plasmid): 5-50 ng

    • Mutagenic primers: 100-125 ng each

    • dNTPs: 200-250 µM each

    • High-fidelity polymerase and reaction buffer: As per manufacturer's instructions

    • Bring the final volume to 50 µl with nuclease-free water.

  • Perform thermal cycling:

    • Initial denaturation: 95°C for 30 seconds

    • 12-18 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 5 minutes

3. DpnI Digestion:

  • Add 1 µl of DpnI restriction enzyme (10-20 U/µl) directly to the amplification reaction.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µl of the DpnI-treated PCR product.

  • Plate the transformed cells on an appropriate selective agar plate and incubate overnight at 37°C.

5. Verification:

  • Pick individual colonies and grow overnight cultures.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the desired mutation by DNA sequencing.

Protocol 2: Substituted Cysteine Accessibility Method (SCAM)

This protocol outlines the general steps for assessing the accessibility of an engineered cysteine using this compound, with a focus on ion channels studied by electrophysiology.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 100 mM in water or an appropriate buffer). Store on ice and protect from light.

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the extracellular or intracellular recording solution immediately before use.

2. Cell Preparation and Protein Expression:

  • Express the cysteine-substituted protein of interest in a suitable expression system (e.g., Xenopus oocytes, HEK293 cells).

  • Prepare the cells for the functional assay (e.g., patch-clamp electrophysiology, two-electrode voltage clamp).

3. Functional Measurement (Baseline):

  • Obtain a baseline recording of the protein's function (e.g., ion current in response to a voltage step or ligand application).

  • Ensure a stable baseline is achieved before applying this compound.

4. This compound Application:

  • Perfuse the cells with the this compound-containing solution for a defined period. The duration of application can vary from seconds to several minutes depending on the reactivity of the cysteine and the experimental goals.

  • The application can be performed with the protein in a specific conformational state (e.g., closed, open, or inactivated state for an ion channel) to probe state-dependent accessibility.

5. Functional Measurement (Post-MTSEA):

  • After this compound application, wash out the reagent with the control recording solution.

  • Record the protein's function again to determine the effect of the this compound modification. A change in function (e.g., inhibition or potentiation of current) indicates that the engineered cysteine was accessible and modified.

6. Data Analysis:

  • Quantify the change in function. For ion channels, this is often expressed as the percentage of current inhibition or potentiation (Ithis compound / IControl).

  • The rate of modification can also be determined by applying this compound for different durations and plotting the functional effect against time.

Mandatory Visualizations

Signaling_Pathway_Modulation cluster_membrane Cell Membrane Ion_Channel Ion Channel (with engineered Cys) Conformational_Change Conformational Change (Open/Closed State) Ion_Channel->Conformational_Change Covalent_Modification Covalent Modification of Cysteine Ion_Channel->Covalent_Modification If Cys is accessible Extracellular_Signal Extracellular Signal (e.g., Ligand, Voltage Change) Extracellular_Signal->Ion_Channel Activates Ion_Flux Ion Flux Conformational_Change->Ion_Flux Cellular_Response Cellular Response Ion_Flux->Cellular_Response This compound This compound Application This compound->Ion_Channel Targets Altered_Function Altered Ion Flux Covalent_Modification->Altered_Function Altered_Function->Cellular_Response Modulates

Caption: Modulation of a signaling pathway by this compound.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_scam Substituted Cysteine Accessibility Method (SCAM) Primer_Design 1. Design Mutagenic Primers (Introduce Cysteine Codon) PCR 2. PCR Amplification (High-Fidelity Polymerase) Primer_Design->PCR DpnI_Digestion 3. DpnI Digestion (Remove Parental Plasmid) PCR->DpnI_Digestion Transformation 4. Transformation (E. coli) DpnI_Digestion->Transformation Verification 5. Sequence Verification Transformation->Verification Expression 6. Protein Expression (e.g., Xenopus Oocytes, HEK293) Verification->Expression Baseline_Recording 7. Baseline Functional Assay (e.g., Patch-Clamp) Expression->Baseline_Recording MTSEA_Application 8. This compound Application Baseline_Recording->MTSEA_Application Post_MTSEA_Recording 9. Post-MTSEA Functional Assay MTSEA_Application->Post_MTSEA_Recording Data_Analysis 10. Data Analysis (% Inhibition/Potentiation, Rate) Post_MTSEA_Recording->Data_Analysis

Caption: Experimental workflow for this compound with site-directed mutagenesis.

Logical_Relationship Hypothesis Hypothesis: Residue 'X' is in the ion channel pore Mutagenesis Site-Directed Mutagenesis: Replace residue 'X' with Cysteine Hypothesis->Mutagenesis Functional_Expression Express mutant channel in host cells Mutagenesis->Functional_Expression Experiment Apply this compound and measure ion current Functional_Expression->Experiment Observation Observation: Ion current is blocked by this compound Experiment->Observation Yes No_Block Observation: No change in ion current Experiment->No_Block No Conclusion Conclusion: Residue 'X' lines the ion channel pore Observation->Conclusion Alternative_Conclusion Conclusion: Residue 'X' is not in the pore or is inaccessible No_Block->Alternative_Conclusion

Caption: Logical relationship of a SCAM experiment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MTSEA Incubation Time for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for protein modification using --INVALID-LINK--.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of optimizing MTSEA incubation time?

A1: The primary goal of optimizing this compound incubation time is to achieve complete and specific modification of the target cysteine residue(s) without causing protein denaturation or non-specific labeling of other reactive sites. An insufficient incubation time will result in incomplete modification, while an excessive incubation time can lead to loss of protein function or non-specific reactions.

Q2: What are the key factors that influence the optimal this compound incubation time?

A2: Several factors can affect the reaction rate and, consequently, the optimal incubation time:

  • This compound Concentration: Higher concentrations of this compound will generally lead to a faster reaction rate, thus requiring a shorter incubation time.

  • Protein Concentration: The concentration of the target protein can also influence the reaction kinetics.

  • Temperature: Chemical reactions, including protein modification, are temperature-dependent. Higher temperatures typically accelerate the reaction rate. However, it's crucial to consider the thermal stability of the target protein.

  • pH: The reactivity of the thiol group of cysteine is pH-dependent. The optimal pH for the reaction is typically between 7.0 and 8.0.

  • Accessibility of the Cysteine Residue: Cysteine residues buried within the protein structure will react more slowly than those on the protein surface.

Q3: How can I prepare and store this compound for optimal performance?

A3: this compound is sensitive to moisture and should be stored at -20°C. For experiments, it is recommended to prepare fresh stock solutions in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Aqueous solutions of this compound are not stable and should be prepared immediately before use.

Q4: How do I stop the this compound reaction at a specific time point?

A4: The reaction can be quenched by adding a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, which will react with the excess this compound. Alternatively, the reaction can be stopped by removing the excess this compound through methods like dialysis or size-exclusion chromatography.

Q5: What methods can be used to confirm successful protein modification by this compound?

A5: Several techniques can be employed to verify protein modification:

  • Mass Spectrometry: This is a direct method to determine the mass shift resulting from the addition of the this compound molecule to the protein.

  • Ellman's Reagent (DTNB): This reagent can be used to quantify the number of free sulfhydryl groups before and after the reaction. A decrease in the number of free thiols indicates successful modification.

  • Functional Assays: If the modification is expected to alter the protein's function (e.g., enzyme activity, ion channel conductance), a functional assay can be used to assess the extent of modification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no protein modification 1. Insufficient incubation time or this compound concentration. 2. Inaccessible cysteine residue. 3. Degraded this compound reagent. 4. Incorrect buffer pH. 5. Presence of competing nucleophiles in the buffer (e.g., Tris). 1. Increase the incubation time and/or the molar excess of this compound. Perform a time-course experiment to determine the optimal incubation time. 2. Consider partially denaturing the protein to expose the cysteine residue, if compatible with the experimental goals. 3. Prepare a fresh stock solution of this compound. 4. Ensure the reaction buffer pH is between 7.0 and 8.0. 5. Use a non-nucleophilic buffer such as HEPES or phosphate-buffered saline (PBS).
Non-specific protein modification 1. Excessive incubation time or this compound concentration. 2. Reaction with other nucleophilic residues (e.g., lysine, histidine) at high pH. 1. Reduce the incubation time and/or the this compound concentration. Perform a titration to find the optimal conditions. 2. Maintain the reaction pH at or below 8.0.
Protein precipitation or aggregation 1. Protein denaturation due to prolonged exposure to this compound or inappropriate buffer conditions. 2. Modification of cysteine residues involved in maintaining protein structure. 1. Shorten the incubation time and/or decrease the this compound concentration. Screen different buffer conditions (e.g., varying pH, ionic strength). 2. If possible, mutate the structurally important cysteine residues that are not the intended target of modification.
Loss of protein function 1. Modification of a cysteine residue in the active or binding site. 2. Conformational changes induced by the modification. 1. If the goal is not to modify the active site, consider using a protecting group for the active site cysteine during the reaction. 2. Assess conformational changes using biophysical methods like circular dichroism (CD) or fluorescence spectroscopy. Optimize labeling conditions to minimize structural perturbations.

Experimental Protocols

Protocol for Optimizing this compound Incubation Time

This protocol provides a general framework for determining the optimal incubation time for your specific protein.

  • Protein Preparation:

    • Prepare your purified protein in a suitable, non-nucleophilic buffer (e.g., 1x PBS, pH 7.4).

    • The protein concentration should be in the range of 1-10 µM.

  • This compound Preparation:

    • Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, dilute the stock solution to the desired final concentration in the reaction buffer. A common starting point is a 10 to 20-fold molar excess of this compound over the protein concentration.

  • Time-Course Experiment:

    • Set up a series of reactions, each with the same protein and this compound concentration.

    • Incubate the reactions for different durations (e.g., 0, 1, 2, 5, 10, 20, 30 minutes) at a constant temperature (e.g., room temperature or 4°C).

    • At each time point, quench the reaction by adding a 5 to 10-fold molar excess of DTT over this compound.

  • Analysis of Modification:

    • Analyze the samples from each time point using an appropriate method to determine the extent of modification (e.g., mass spectrometry, Ellman's assay).

  • Data Interpretation:

    • Plot the percentage of modification against the incubation time. The optimal incubation time is the point at which the modification reaches a plateau, indicating the reaction has gone to completion.

Quantitative Data Summary

The following table provides a hypothetical example of data from a time-course experiment to optimize this compound incubation time.

Incubation Time (minutes)This compound:Protein Molar Ratio% Protein Modified
020:10%
120:125%
220:150%
520:185%
1020:198%
2020:199%
3020:199%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p_prep Prepare Protein Solution reaction Incubate at Various Time Points p_prep->reaction m_prep Prepare Fresh this compound Stock m_prep->reaction quench Quench Reaction with DTT reaction->quench analysis Analyze Modification (e.g., Mass Spec) quench->analysis data_int Determine Optimal Time analysis->data_int

Caption: Experimental workflow for optimizing this compound incubation time.

troubleshooting_flowchart start Start: Suboptimal Modification check_completion Is the reaction incomplete? start->check_completion check_specificity Is there non-specific labeling? check_completion->check_specificity No increase_time_conc Increase Incubation Time / this compound Concentration check_completion->increase_time_conc Yes check_denaturation Is there protein denaturation? check_specificity->check_denaturation No decrease_time_conc Decrease Incubation Time / this compound Concentration check_specificity->decrease_time_conc Yes optimize_buffer Optimize Buffer Conditions (pH, Temp) check_denaturation->optimize_buffer Yes end End: Optimized Protocol check_denaturation->end No increase_time_conc->end decrease_time_conc->end optimize_buffer->end

Caption: Troubleshooting decision tree for this compound modification.

Technical Support Center: Troubleshooting Non-Specific Binding of MTSEA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MTSEA (2-Aminoethyl methanethiosulfonate). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (2-Aminoethyl methanethiosulfonate) is a small, positively charged, membrane-impermeant molecule that specifically reacts with the sulfhydryl group of cysteine residues to form a disulfide bond. This reaction is commonly used in cysteine accessibility mapping to probe the structure and function of proteins, particularly ion channels. The addition of the ethylammonium group of this compound to a cysteine residue can alter the protein's function, which can be measured to infer the accessibility of that residue.

Q2: What is non-specific binding of this compound and why is it a problem?

Non-specific binding refers to the reaction of this compound with unintended targets, such as other nucleophilic amino acid side chains, or adsorption to surfaces like plasticware and glass. This can lead to a variety of experimental problems, including:

  • High background signal: This can mask the specific signal from the intended cysteine modification, making data interpretation difficult.

  • Cellular toxicity: High concentrations or prolonged exposure to this compound can be detrimental to cells.

Q3: What are the main causes of non-specific this compound binding?

Several factors can contribute to non-specific binding of this compound:

  • High this compound Concentration: Using a concentration of this compound that is too high increases the likelihood of reactions with less reactive sites.

  • Prolonged Incubation Time: Longer exposure to this compound allows more time for non-specific reactions to occur.

  • Suboptimal pH: The reactivity of the sulfhydryl group of cysteine is pH-dependent. At higher pH values, the more reactive thiolate anion (S⁻) is more prevalent, which can increase the reaction rate but may also decrease specificity.

  • Reagent Instability: this compound solutions, particularly in aqueous buffers, have a limited shelf life and can hydrolyze, potentially leading to side reactions.

  • Presence of Other Nucleophiles: Other nucleophilic groups on proteins or in the buffer can compete with the target cysteine for reaction with this compound.

  • Inadequate Quenching: Failure to effectively remove or inactivate unreacted this compound after the desired incubation period can lead to continued, non-specific labeling.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to non-specific binding of this compound.

Issue 1: High Background Signal or Off-Target Effects

High background can manifest as a general, non-specific signal across your sample, while off-target effects are specific, but unintended, modifications.

start High Background/ Off-Target Effects Observed check_conc Optimize this compound Concentration start->check_conc Start Here check_time Optimize Incubation Time & Temperature check_conc->check_time If still high success Problem Resolved check_conc->success If resolved check_ph Adjust Buffer pH check_time->check_ph If still high check_time->success If resolved check_quench Verify Quenching Effectiveness check_ph->check_quench If still high check_ph->success If resolved check_reagent Check this compound Reagent Quality check_quench->check_reagent If still high check_quench->success If resolved check_reagent->success If resolved

Caption: Troubleshooting workflow for high background or off-target effects.

  • Optimize this compound Concentration:

    • Problem: The this compound concentration is too high, leading to reactions with less accessible cysteines or other nucleophiles.

    • Solution: Perform a concentration-response curve to determine the lowest effective concentration of this compound that provides a specific signal without causing high background. Start with a low concentration and incrementally increase it.

  • Optimize Incubation Time and Temperature:

    • Problem: The reaction is proceeding for too long, allowing for non-specific modifications.

    • Solution: Reduce the incubation time. For very reactive cysteines, a few seconds may be sufficient. Perform a time-course experiment to find the optimal incubation period. Most labeling reactions are performed on ice or at 4°C to slow down the reaction rate and reduce non-specific binding.

  • Adjust Buffer pH:

    • Problem: The pH of the reaction buffer is too high, increasing the reactivity of thiols non-specifically.

    • Solution: While the thiolate anion is more reactive at higher pH, a pH range of 6.5-7.5 is often recommended to maintain a balance between reactivity and specificity. For cell surface labeling, a slightly higher pH of up to 8.5 can be used, but incubation times should be kept short.

  • Verify Quenching Effectiveness:

    • Problem: Unreacted this compound is not being effectively removed or neutralized, leading to continued labeling during subsequent steps.

    • Solution: Ensure that your quenching step is adequate. This involves washing away the this compound-containing solution and then adding a quenching agent to react with any remaining this compound.

  • Check this compound Reagent Quality:

    • Problem: The this compound powder may have degraded due to improper storage, or the stock solution may have hydrolyzed.

    • Solution: this compound should be stored as a powder, desiccated at -20°C. Prepare fresh stock solutions in an anhydrous solvent like DMSO and use them promptly. Aqueous solutions of this compound are not stable and should be prepared immediately before use.

Quantitative Data Summary

The following tables provide recommended starting parameters for your experiments. These should be optimized for your specific protein and experimental system.

Table 1: Recommended Reaction Conditions for this compound

ParameterRecommended RangeNotes
Concentration 1 µM - 2 mMStart with a lower concentration and titrate up. For highly accessible cysteines in electrophysiology, concentrations as low as 1 µM have been used.
Incubation Time 10 seconds - 15 minutesHighly dependent on concentration, temperature, and cysteine accessibility.
Temperature 4°C - Room TemperatureLower temperatures can help to control the reaction and reduce non-specific binding.
pH 6.5 - 8.5A pH of 7.0-7.4 is a good starting point for balancing reactivity and specificity.

Table 2: Common Quenching Agents for this compound

Quenching AgentTypical ConcentrationIncubation TimeNotes
L-cysteine 1 - 10 mM5 - 15 minutesA common and effective quenching agent.
Dithiothreitol (DTT) 5 - 10 mM10 - 15 minutesAlso a reducing agent, can reverse the this compound modification if desired.[1]
β-mercaptoethanol 5 - 20 mM10 - 15 minutesA volatile and odorous quenching agent.
Lysine 10 mM10 minutesThe primary amine can react with and quench unreacted this compound.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of Cell Surface Proteins

This protocol provides a general workflow for labeling cysteine residues on the extracellular domain of a cell surface protein.

prep_cells Prepare Cells wash1 Wash Cells with Ice-Cold Buffer prep_cells->wash1 prepare_this compound Prepare Fresh This compound Solution wash1->prepare_this compound label_cells Incubate Cells with this compound prepare_this compound->label_cells wash2 Wash Cells to Remove Excess this compound label_cells->wash2 quench Quench Reaction wash2->quench wash3 Final Wash quench->wash3 analysis Proceed to Downstream Analysis wash3->analysis

Caption: General workflow for this compound labeling of cell surface proteins.

  • Cell Preparation: Culture cells expressing the protein of interest to an appropriate confluency.

  • Washing: Gently wash the cells 2-3 times with ice-cold, azide-free PBS or HBSS at a pH of 7.4 to remove any serum proteins.

  • This compound Preparation: Immediately before use, prepare the desired concentration of this compound in ice-cold PBS or HBSS.

  • Labeling: Aspirate the wash buffer and add the this compound solution to the cells. Incubate on ice for the optimized time (e.g., 2-10 minutes).

  • Removal of Excess this compound: Aspirate the this compound solution and wash the cells 3 times with ice-cold PBS or HBSS to remove the majority of the unreacted reagent.

  • Quenching: Add a quenching solution (e.g., 10 mM L-cysteine in PBS) and incubate for 10-15 minutes on ice.

  • Final Wash: Wash the cells 2-3 times with ice-cold PBS.

  • Downstream Analysis: The cells are now ready for downstream applications such as protein extraction, Western blotting, or functional assays.

Protocol 2: Reversing this compound Modification with DTT

In some experimental contexts, it is useful to reverse the this compound modification to confirm that the observed effect is due to the specific cysteine labeling.

  • Initial Labeling: Follow the labeling and quenching protocol as described above.

  • Baseline Measurement: Perform your functional or analytical measurement to determine the effect of this compound labeling.

  • DTT Treatment: Wash the cells or protein sample and then incubate with 10 mM DTT in a suitable buffer for 15 minutes at room temperature.[1]

  • Wash: Wash thoroughly to remove the DTT.

  • Final Measurement: Repeat your functional or analytical measurement to see if the original state is restored.

By following these guidelines and systematically optimizing your experimental parameters, you can minimize non-specific binding of this compound and obtain reliable and reproducible results.

References

how to prevent off-target effects of MTSEA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during MTSEA (2-aminoethyl methanethiosulfonate) labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target?

This compound ((2-Aminoethyl) methanethiosulfonate hydrobromide) is a thiol-reactive chemical labeling reagent. Its primary target is the sulfhydryl group (-SH) found in the side chain of cysteine residues in proteins.[1] The reaction forms a disulfide bond between this compound and the cysteine residue.

Q2: What are the potential off-target effects of this compound?

While this compound is highly selective for thiol groups, it can exhibit some reactivity towards other nucleophilic functional groups, primarily:

  • Primary amines (-NH2): Found on the side chain of lysine residues and the N-terminus of proteins.

  • Hydroxyl groups (-OH): Found on the side chains of serine, threonine, and tyrosine residues.

These off-target reactions are generally less favorable than the reaction with thiols but can occur, leading to non-specific labeling.

Q3: What factors can influence the specificity of this compound labeling?

Several factors can impact the specificity of this compound labeling:

  • Concentration of this compound: Higher concentrations can increase the likelihood of off-target reactions.

  • Incubation Time: Longer incubation times can lead to increased non-specific binding and potential internalization of the reagent in cell-based assays.

  • pH of the reaction buffer: The reactivity of both the target thiol groups and the off-target amine and hydroxyl groups is pH-dependent.

  • Temperature: Higher temperatures can increase the rate of all reactions, including off-target ones.

Q4: How can I quench the this compound reaction to prevent further labeling?

Quenching is a critical step to stop the labeling reaction and prevent non-specific binding that can occur over time. This is achieved by adding a small molecule with a highly reactive thiol group that will consume any excess, unreacted this compound. Common quenching agents include:

  • L-cysteine

  • N-acetylcysteine (NAC)[2][3][4][5]

  • Dithiothreitol (DTT)[6][7][8][9][10]

  • β-mercaptoethanol (BME)[6][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments and provides strategies to mitigate them.

Issue 1: High background or non-specific labeling

High background is often a result of this compound reacting with non-target molecules or non-specific binding to surfaces.

Diagram: Workflow to Minimize Non-Specific Binding

Caption: Workflow for minimizing non-specific this compound binding.

Strategy Recommendation Rationale
Optimize this compound Concentration Perform a concentration titration to find the lowest effective concentration. Start with a range of 0.1 mM to 2 mM.Reduces the probability of reactions with less reactive off-target sites.
Optimize Incubation Time Test shorter incubation times (e.g., 1, 5, 10, and 30 minutes).Minimizes the time for non-specific reactions and reagent internalization to occur.
Adjust Buffer pH Maintain a pH between 6.5 and 7.5.Thiol groups are more reactive at slightly basic pH, but a more neutral pH can help to decrease the reactivity of primary amines, thus improving specificity.
Increase Salt Concentration Include 100-150 mM NaCl in your buffer.[11]Shields charged interactions that can lead to non-specific binding of this compound to surfaces or proteins.[11]
Use Blocking Agents Add 0.1-1% Bovine Serum Albumin (BSA) to the labeling buffer.[12]BSA can block non-specific binding sites on surfaces and proteins.[12]
Add Surfactants Include a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20.[11]Reduces non-specific hydrophobic interactions.[11]
Issue 2: Incomplete or inefficient quenching

Failure to completely quench the this compound reaction can lead to continued labeling during subsequent steps, increasing background signal.

Diagram: Quenching Reaction

This compound Excess this compound Inactive_Complex Inactive this compound- Quencher Complex This compound->Inactive_Complex Quencher Quenching Agent (e.g., L-cysteine) Quencher->Inactive_Complex

Caption: Quenching of excess this compound by a thiol-containing agent.

Quenching Agent Recommended Concentration Incubation Time Notes
L-cysteine 5-10 mM5-15 minutesA cost-effective and efficient quencher.
N-acetylcysteine (NAC) 5-10 mM5-15 minutesSimilar to L-cysteine with good quenching capabilities.[2]
Dithiothreitol (DTT) 1-5 mM5-10 minutesA strong reducing agent, be aware that it can also reduce disulfide bonds within your protein of interest if used at high concentrations or for prolonged periods.[6][7]
β-mercaptoethanol (BME) 5-10 mM5-15 minutesEffective, but has a strong odor and should be handled in a fume hood.[6]
Issue 3: Residual this compound and quenching agent after washing

Inadequate washing can leave behind unreacted this compound and quenching agents, which can interfere with downstream applications.

Diagram: Washing Procedure

start After Quenching wash1 Wash 1 (e.g., PBS) start->wash1 wash2 Wash 2 (e.g., PBS) wash1->wash2 wash3 Wash 3 (e.g., PBS) wash2->wash3 proceed Proceed to Downstream Analysis wash3->proceed

Caption: A typical multi-step washing procedure.

Step Procedure Rationale
Initial Wash After quenching, centrifuge cells and resuspend the pellet in a fresh, cold buffer (e.g., PBS). For tissue samples, perform multiple buffer exchanges.To remove the bulk of the unreacted this compound and quenching agent.
Repeat Washes Repeat the washing step 2-3 times.To ensure complete removal of residual reagents.
Final Resuspension Resuspend the final cell pellet or tissue in the appropriate buffer for your downstream application.To prepare the sample for analysis.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of Cell Surface Proteins
  • Cell Preparation:

    • Harvest cells and wash them twice with cold PBS.

    • Resuspend the cell pellet in the desired labeling buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 x 10^6 cells/mL.

  • This compound Labeling:

    • Prepare a fresh stock solution of this compound in your labeling buffer.

    • Add this compound to the cell suspension to the final optimized concentration (e.g., 1 mM).

    • Incubate for the optimized time (e.g., 10 minutes) at 4°C or room temperature with gentle agitation.

  • Quenching:

    • Add the quenching agent (e.g., L-cysteine to a final concentration of 10 mM).

    • Incubate for 10 minutes at 4°C with gentle agitation.

  • Washing:

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

    • Repeat the wash step two more times.

  • Downstream Analysis:

    • Resuspend the final cell pellet in the appropriate buffer for your downstream application (e.g., lysis buffer for western blotting).

Protocol 2: On-Column Quenching and Removal of Excess this compound for Purified Proteins
  • Protein Immobilization:

    • Immobilize your purified protein on a suitable chromatography resin (e.g., affinity column).

  • This compound Labeling:

    • Flow the this compound solution (at the optimized concentration in the appropriate buffer) over the column.

    • Allow the reaction to proceed for the optimized incubation time.

  • Quenching and Washing:

    • Flow a solution of the quenching agent (e.g., 5 mM DTT in buffer) over the column (approximately 5-10 column volumes).

    • Wash the column extensively with buffer (at least 20 column volumes) to remove the quenching agent and any unreacted this compound.

  • Elution:

    • Elute the labeled protein from the column using the appropriate elution buffer.

By following these guidelines and protocols, researchers can significantly reduce the off-target effects of this compound and obtain more reliable and reproducible experimental results.

References

Technical Support Center: Managing MTSEA Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 2-Aminoethyl methanethiosulfonate (MTSEA), maintaining the stability and integrity of its solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the proper storage, handling, and troubleshooting of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound is hygroscopic and should be stored desiccated at -20°C to prevent degradation from moisture and temperature fluctuations.[1] When stored correctly, the solid reagent is stable for at least one year.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1] this compound is also soluble in water and dimethylformamide (DMF).[1]

Q3: How should this compound stock solutions be stored and for how long are they stable?

A3: this compound stock solutions prepared in anhydrous DMSO should be stored at -20°C. Under these conditions, the solution is stable for at least one month, and potentially longer.[1] To minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: How stable are aqueous solutions of this compound?

A4: Aqueous solutions of this compound are not stable and are susceptible to hydrolysis. Therefore, it is crucial to prepare aqueous working solutions immediately before use.[1][2] The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q5: I accidentally left my solid this compound or DMSO stock solution at room temperature. Is it still usable?

A5: While not ideal, brief exposure to room temperature may not completely inactivate the reagent. However, to ensure its efficacy, it is highly recommended to perform a small-scale positive control experiment to verify its activity before proceeding with critical experiments.

Data Presentation: this compound Solution Stability

The stability of this compound in aqueous solutions is significantly influenced by pH and temperature. The following table summarizes the available quantitative data on the half-life of this compound under different conditions.

Solvent/BufferpHTemperature (°C)Half-life
Aqueous7.04~116 minutes
Aqueous7.020~92 minutes

Data compiled from available research.[1] Researchers should consider these values as estimates and prepare aqueous solutions fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Anhydrous DMSO
  • Acclimatization: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture onto the reagent.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Gently vortex or sonicate the vial until the this compound is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. Store the aliquots at -20°C.

Protocol 2: Functional Assay to Confirm this compound Activity using Ellman's Reagent

This protocol allows for the indirect assessment of this compound activity by measuring the consumption of a free thiol-containing compound, such as L-cysteine.

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 7.4.

    • L-cysteine Stock Solution: 10 mM L-cysteine in reaction buffer.

    • Ellman's Reagent Solution: 4 mg/mL of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in reaction buffer.

    • This compound Working Solution: Prepare a fresh dilution of your this compound stock in reaction buffer to the desired concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, mix a known concentration of L-cysteine with your freshly prepared this compound working solution.

    • As a control, prepare a tube with L-cysteine and reaction buffer (without this compound).

    • Incubate both tubes at room temperature for a duration sufficient for the reaction to proceed (e.g., 15-30 minutes).

  • Quantification of Remaining Thiols:

    • In a 96-well plate, add a sample from the this compound-treated and control L-cysteine solutions.

    • Add the Ellman's Reagent solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 412 nm using a plate reader.

  • Interpretation: A lower absorbance value in the this compound-treated sample compared to the control indicates that the this compound has reacted with the free thiols of L-cysteine, thus confirming its activity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: No or lower-than-expected effect of this compound in the experiment.

Troubleshooting_No_Effect A No or Low Effect Observed B Check this compound Solution Integrity A->B Potential Reagent Degradation E Review Experimental Protocol A->E Procedural Error? C Prepare Fresh Aqueous Solution B->C Aqueous solution unstable D Test Stock with Ellman's Reagent B->D Stock solution may be old/degraded F Verify Cysteine Accessibility E->F Target cysteine not exposed? G Increase this compound Concentration/Incubation Time E->G Suboptimal reaction conditions? H Check for Interfering Substances E->H e.g., reducing agents in buffer

Caption: Troubleshooting workflow for experiments with no or low this compound effect.

  • Potential Cause: The this compound solution may have degraded.

    • Solution: Always prepare aqueous this compound solutions immediately before use.[1] If you suspect your DMSO stock solution has degraded, test its activity using the Ellman's Reagent protocol described above.

  • Potential Cause: The target cysteine residue is not accessible to this compound.

    • Solution: Review the literature or perform structural modeling to confirm the accessibility of the target cysteine. Consider that the protein's conformational state can affect accessibility.

  • Potential Cause: The this compound concentration or incubation time is insufficient.

    • Solution: Optimize the this compound concentration and incubation time for your specific experimental system.

  • Potential Cause: The presence of interfering substances in your buffer.

    • Solution: Ensure that your buffers do not contain reducing agents (e.g., DTT, β-mercaptoethanol) which will react with this compound.

Issue 2: Precipitation observed in the this compound solution.

Troubleshooting_Precipitation A Precipitation Observed B Check Solvent and Concentration A->B Solubility Issue? E Review Buffer Composition A->E Buffer Incompatibility? H Consider Temperature Effects A->H Physical Instability? C Use Anhydrous DMSO for Stock B->C D Ensure this compound is Fully Dissolved B->D F Check for Incompatible Salts E->F G Prepare Buffer Components Separately E->G I Avoid Freeze-Thaw Cycles H->I

Caption: Troubleshooting workflow for this compound solution precipitation.

  • Potential Cause: Poor solubility in the chosen solvent.

    • Solution: While this compound is soluble in water and DMSO, ensure you are using high-quality, anhydrous DMSO for stock solutions to prevent the introduction of water which can lead to hydrolysis and potential precipitation.[1]

  • Potential Cause: Incompatibility with buffer components.

    • Solution: Some salts can cause precipitation when mixed. When preparing complex buffers, it is good practice to dissolve components separately and then combine the solutions.

  • Potential Cause: Temperature-induced precipitation.

    • Solution: Rapid temperature changes, such as during thawing, can sometimes cause solutes to precipitate. Thaw frozen stock solutions slowly and ensure they are fully dissolved before use. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the reaction mechanism of this compound with a cysteine residue within a protein, a fundamental process in many of its applications.

MTSEA_Reaction_Pathway Protein Protein with Accessible Cysteine Residue (R-SH) Reaction Thiol-Disulfide Exchange Protein->Reaction This compound This compound (CH3SO2-S-CH2CH2NH3+) This compound->Reaction Product Modified Protein (R-S-S-CH2CH2NH3+) Reaction->Product Byproduct Methanesulfinic Acid (CH3SO2H) Reaction->Byproduct

Caption: Reaction of this compound with a protein cysteine residue.

References

Technical Support Center: Time-Dependent Effects of MTSEA on Ion Channel Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing --INVALID-LINK-- in the study of ion channel activity. The resources below address common issues encountered during experiments involving the time-dependent effects of this sulfhydryl-reactive reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of MTSEA in ion channel research?

A1: this compound is a membrane-impermeant, sulfhydryl-reactive methanethiosulfonate (MTS) reagent primarily used in the Substituted Cysteine Accessibility Method (SCAM).[1] SCAM is a powerful technique to identify amino acid residues that line the pore of an ion channel or are accessible to the aqueous environment in different conformational states of the protein.[1][2] By engineering a cysteine residue at a specific position in a cysteine-less channel protein, researchers can assess the accessibility of that position by applying this compound and observing its effect on channel function.[1][3]

Q2: How does the time of this compound exposure influence its effect on channel activity?

A2: The duration of this compound exposure is a critical parameter that directly influences the extent of channel modification and the observed functional effect. The effect is often time- and state-dependent.[4] For instance, in the human heart voltage-gated Na+ channel hNav1.5-C373Y mutant, short exposure times (<4 minutes) to this compound have little effect on the sodium current (INa). However, longer exposures (4-8 minutes) lead to a significant decrease in INa, but only when the channel is in an inactivated state.[4]

Q3: Is the effect of this compound reversible?

A3: The covalent modification of a cysteine residue by this compound is generally considered irreversible under typical experimental conditions. However, the functional effects may sometimes appear to be reversible if the reagent is washed out before a significant population of channels is modified. True reversal of the covalent bond requires a reducing agent like dithiothreitol (DTT).

Q4: What are the key factors to consider when designing an experiment with this compound?

A4: Several factors are crucial for a successful experiment:

  • Cysteine-less background: The target channel should ideally be mutated to remove all native, accessible cysteine residues to ensure that the effects of this compound are specific to the engineered cysteine.[5]

  • Functional validation: It is essential to confirm that the cysteine substitution itself does not significantly alter the channel's function or structure.[5]

  • Concentration and incubation time: The optimal concentration of this compound and the duration of its application need to be determined empirically for each channel and experimental setup.[6]

  • Channel state: The functional state of the channel (e.g., closed, open, inactivated) during this compound application can dramatically influence the rate and extent of modification.[4][7]

  • Controls: Proper controls are essential, including applying this compound to the cysteine-less parent channel and to the cysteine mutant in different functional states.

Troubleshooting Guide

Issue 1: No observable effect of this compound on the engineered cysteine mutant.

  • Possible Cause 1: The engineered cysteine is not accessible to the aqueous environment.

    • Troubleshooting Step: Re-evaluate the location of the substituted cysteine based on predicted or known channel topology. The residue may be buried within the protein structure or the lipid membrane. Consider introducing cysteines at different positions in the region of interest.

  • Possible Cause 2: The concentration of this compound is too low or the incubation time is too short.

    • Troubleshooting Step: Increase the concentration of this compound and/or the duration of its application. Perform a time-course experiment to determine the optimal exposure time.

  • Possible Cause 3: The channel was in a state where the cysteine is not accessible during this compound application.

    • Troubleshooting Step: Modify the experimental protocol to apply this compound while the channel is in different functional states (e.g., apply during channel activation or inactivation protocols).[4][7]

  • Possible Cause 4: The this compound solution has degraded.

    • Troubleshooting Step: this compound solutions are not stable and should be prepared fresh for each experiment.

Issue 2: this compound affects the activity of the cysteine-less parent channel.

  • Possible Cause 1: There are cryptic, accessible native cysteine residues.

    • Troubleshooting Step: Re-examine the protein sequence for other cysteine residues. If present, they should be mutated.

  • Possible Cause 2: Non-specific effects of this compound at high concentrations.

    • Troubleshooting Step: Lower the concentration of this compound. Determine the lowest effective concentration on your cysteine mutant to minimize non-specific effects.

  • Possible Cause 3: Off-target effects on other cellular components.

    • Troubleshooting Step: If possible, perform experiments in a more controlled environment, such as excised membrane patches, to isolate the channel of interest.

Issue 3: The effect of this compound is highly variable between experiments.

  • Possible Cause 1: Inconsistent timing of this compound application and washout.

    • Troubleshooting Step: Use a rapid and reproducible solution exchange system to ensure precise control over the timing of this compound exposure.

  • Possible Cause 2: Fluctuation in the functional state of the channels.

    • Troubleshooting Step: Ensure that the holding potential and the stimulation protocol are consistent across all experiments to maintain a uniform population of channels in the desired state.

  • Possible Cause 3: Inconsistent preparation of this compound solution.

    • Troubleshooting Step: Always prepare fresh this compound solutions and ensure complete solubilization before application.

Quantitative Data on Time-Dependent this compound Effects

The following tables summarize quantitative data on the time-dependent effects of this compound on different ion channels.

Table 1: Effect of this compound on Voltage-Gated Sodium Channel (hNav1.5-C373Y) Current

Channel StateThis compound Exposure TimeMean Reduction in INaReference
Closed8 minNo significant decrease[8]
Fast-inactivated4 minLittle effect[8]
Fast-inactivated8 min51.9%[8]
Slow-inactivated4 minLittle effect[8]
Slow-inactivated8 min47.8%[8]

Table 2: Time to Half-Maximal Effect of this compound on Ryanodine Receptor (RyR) Channel Conductance

This compound ConcentrationTime to 50% Reduction in Conductance (t1/2)Reference
0.01 mM~25 min[9]
0.1 mM~10 min[9]
1 mM~5 min[9]

Experimental Protocols

Protocol 1: Assessing the Time- and State-Dependent Effect of this compound on a Voltage-Gated Ion Channel

This protocol is adapted from studies on voltage-gated sodium channels.[8]

  • Cell Preparation and Electrophysiology:

    • Express the cysteine-less and single-cysteine mutant channels in a suitable cell line (e.g., HEK293 cells).

    • Perform whole-cell patch-clamp recordings.

  • Solution Preparation:

    • Prepare fresh this compound stock solution (e.g., 1 M in water) and dilute to the final working concentration (e.g., 1-2 mM) in the extracellular recording solution immediately before use.

  • Experimental Procedure:

    • Establish a stable whole-cell recording and measure the baseline channel current in response to a voltage protocol that elicits the desired channel states (e.g., closed, open, inactivated).

    • To test the effect in the closed state , perfuse the cell with the this compound-containing solution for a defined period (e.g., 8 minutes) while holding the membrane potential at a level where the channels are predominantly closed.

    • To test the effect in the inactivated state , use a voltage protocol that induces fast or slow inactivation and apply the this compound-containing solution during this period for a defined duration (e.g., 4 or 8 minutes).

    • After the desired exposure time, wash out the this compound with the control extracellular solution.

    • Measure the channel current again using the same initial voltage protocol to determine the extent of modification.

  • Data Analysis:

    • Calculate the percentage reduction in current amplitude after this compound application compared to the baseline.

    • Compare the effects of this compound on the channel in different states and at different exposure times.

Protocol 2: Determining the Rate of this compound Modification of a Ligand-Gated Ion Channel

This protocol is a general approach based on studies of various ligand-gated channels.

  • Cell Preparation and Electrophysiology:

    • Express the cysteine-less and single-cysteine mutant channels in a suitable expression system (e.g., Xenopus oocytes or a mammalian cell line).

    • Perform two-electrode voltage clamp (for oocytes) or patch-clamp recordings.

  • Solution Preparation:

    • Prepare fresh this compound solution at the desired concentration in the recording buffer.

  • Experimental Procedure:

    • Obtain a baseline current by applying a saturating concentration of the agonist.

    • To measure the modification rate in the closed state , apply this compound for a short duration in the absence of the agonist. Wash out the this compound and then apply the agonist to measure the remaining current. Repeat this cycle with cumulative exposure to this compound.

    • To measure the modification rate in the open state , co-apply the agonist and this compound for a defined period and monitor the decay of the current.

  • Data Analysis:

    • Plot the normalized current as a function of cumulative this compound exposure time.

    • Fit the data with a single exponential function to determine the pseudo-first-order rate constant of modification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Express Cysteine Mutant in Cell Line patch Establish Whole-Cell Patch-Clamp Recording cell_prep->patch baseline Record Baseline Channel Activity patch->baseline mtsea_app Apply this compound for Defined Time & State baseline->mtsea_app washout Washout this compound mtsea_app->washout post_this compound Record Post-MTSEA Channel Activity washout->post_this compound compare Compare Pre- and Post-MTSEA Activity post_this compound->compare quantify Quantify Time-Dependent Effect compare->quantify

Caption: Workflow for a typical this compound experiment.

logical_relationship cluster_troubleshooting Troubleshooting Logic start No effect of this compound observed q1 Is the cysteine residue accessible? start->q1 q2 Is the this compound concentration/time sufficient? q1->q2 Yes ans1 Redesign mutant q1->ans1 No q3 Is the channel in the correct state? q2->q3 Yes ans2 Increase concentration/time q2->ans2 No q4 Is the this compound solution fresh? q3->q4 Yes ans3 Change channel state during application q3->ans3 No ans4 Prepare fresh solution q4->ans4 No end Problem Resolved q4->end Yes ans1->start ans2->start ans3->start ans4->start

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: State-Dependent Modification of Ion Channels by MTSEA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing methanethiosulfonate ethylammonium (MTSEA) for the state-dependent modification of ion channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (methanethiosulfonate ethylammonium) is a sulfhydryl-reactive compound used to probe the structure and function of proteins, particularly ion channels.[1][2] It covalently modifies cysteine residues that are accessible in an aqueous environment. By introducing cysteine mutations at specific sites within an ion channel (a technique known as substituted cysteine accessibility method or SCAM), researchers can use this compound to determine which residues are exposed to the aqueous pore in different conformational states of the channel (e.g., closed, open, or inactivated).[2][3] The modification can alter the channel's function, such as ion conductance or gating, providing insights into the protein's architecture and the conformational changes that occur during its operation.[2]

Q2: How should I prepare and store my this compound stock solution?

A2: Proper preparation and storage of this compound are critical for successful experiments.

  • Preparation: this compound is unstable in aqueous solutions.[4] Therefore, it is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO).[4]

  • Storage: The solid form of this compound should be stored desiccated at -20°C and protected from light.[1][4] The stock solution in anhydrous DMSO can be stored at -20°C for up to three months.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]

  • Working Solution: On the day of the experiment, dissolve the this compound stock solution in water to the desired final concentration immediately before use and keep it on ice and protected from light.[6] Aqueous solutions of this compound should be used promptly as they have a limited half-life.[1]

Q3: What concentration of this compound should I use and for how long should I apply it?

A3: The optimal concentration and application time for this compound can vary depending on the specific ion channel, the accessibility of the cysteine residue, and the experimental goals.

  • Concentration: A common starting concentration for this compound is in the range of 0.5 mM to 1.5 mM.[6] However, concentrations as low as 0.2 mM have been used.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific mutant.

  • Application Time: The duration of this compound application can range from a few seconds to several minutes.[6][7] For highly accessible sites, a short application may be sufficient. In contrast, less accessible sites or studies investigating slow conformational changes may require longer exposure times.[6] Be aware that prolonged exposure to this compound (e.g., longer than 10 minutes) can lead to cell morphology degradation and increased holding currents.[6]

Troubleshooting Guides

Issue 1: No observable effect of this compound on the ion channel current.

Possible Cause Troubleshooting Steps
This compound Degradation Prepare a fresh stock solution of this compound in anhydrous DMSO. Ensure the stock solution has not been stored for longer than the recommended period (up to 3 months at -20°C).[1] Prepare the final working solution immediately before the experiment and keep it on ice.
Inaccessible Cysteine Residue The engineered cysteine may not be accessible to the aqueous environment in the tested conformational states. Consider creating other cysteine mutants in the region of interest. Some residues may be buried within the protein structure and therefore unreactive.
Incorrect Channel State The modification by this compound can be highly state-dependent.[3][6] Ensure your voltage-clamp protocol effectively holds the channel in the desired state (closed, open, or inactivated) during this compound application.
Low this compound Concentration or Short Application Time Increase the concentration of this compound or the duration of its application. Perform a concentration-response curve to determine the optimal parameters for your specific channel and mutation.
Oxidation of Cysteine Residue The sulfhydryl group of the cysteine may have formed a disulfide bond, rendering it unreactive to this compound. Include a reducing agent like dithiothreitol (DTT) in your solutions prior to the experiment to ensure the cysteine is in a reduced state.

Issue 2: The effect of this compound is not consistent or reproducible.

Possible Cause Troubleshooting Steps
Inconsistent this compound Concentration Ensure accurate and consistent dilution of the this compound stock solution for each experiment. Prepare fresh working solutions for each recording.
Variability in Cell Health Monitor the health of your cells. Prolonged exposure to this compound can be toxic.[6] Discard cells that show signs of poor health, such as a high and unstable holding current.
Incomplete Solution Exchange Ensure your perfusion system allows for rapid and complete exchange of solutions. A slow or incomplete application of this compound can lead to variability in the observed modification rate.
State-Dependency Issues Small variations in the holding potential or the voltage protocol can affect the conformational state of the channel and thus the rate of this compound modification. Carefully control and monitor your voltage-clamp parameters.

Issue 3: Observing non-specific effects or artifacts.

Possible Cause Troubleshooting Steps
Modification of Endogenous Cysteines Use a wild-type channel that lacks the engineered cysteine as a negative control. If you observe an effect of this compound on the wild-type channel, it indicates the presence of accessible native cysteine residues that are being modified.
Deterioration of the Cell Long exposure times to this compound can lead to a general decline in cell health, resulting in increased leak currents and changes in membrane properties.[6] Limit the duration of this compound application and monitor the holding current and cell appearance.
Solvent Effects If using a high concentration of DMSO to dissolve this compound, perform a control experiment with the vehicle (DMSO at the same final concentration) alone to ensure it does not affect your channel's activity.

Experimental Protocols

Protocol: Assessing State-Dependent Modification of a Voltage-Gated Ion Channel using Whole-Cell Patch-Clamp

This protocol outlines a general procedure to investigate whether the modification of an engineered cysteine by this compound is dependent on the conformational state of a voltage-gated ion channel.

1. Cell Preparation and Reagents:

  • Culture cells expressing the cysteine-mutant ion channel of interest.

  • Prepare the intracellular (pipette) and extracellular (bath) solutions.

  • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

  • On the day of the experiment, prepare the final working solution of this compound in the extracellular solution (e.g., 1 mM) and keep it on ice.

2. Whole-Cell Patch-Clamp Recording:

  • Establish a whole-cell patch-clamp configuration on a cell expressing the mutant channel.

  • Monitor the initial current characteristics of the channel in response to a test voltage pulse.

3. Assessing Modification in the Closed State:

  • Hold the cell at a membrane potential where the channels are predominantly in the closed state (e.g., a very negative potential for many voltage-gated cation channels).

  • Apply the this compound-containing extracellular solution for a defined period (e.g., 1-2 minutes) while maintaining the holding potential.

  • After application, wash out the this compound with the control extracellular solution.

  • Apply the test voltage pulse periodically to monitor any changes in the current amplitude or kinetics.

4. Assessing Modification in the Open State:

  • Use a new cell or ensure complete washout and recovery from the previous this compound application.

  • Apply a voltage protocol that repeatedly opens the channels (e.g., a train of depolarizing pulses) in the presence of the this compound-containing solution.

  • Wash out the this compound.

  • Apply the test voltage pulse to assess the extent of modification.

5. Assessing Modification in the Inactivated State:

  • Use a new cell.

  • Apply a voltage protocol that induces and maintains the inactivated state (e.g., a long depolarizing prepulse) during the application of the this compound-containing solution.

  • Wash out the this compound.

  • Apply the test voltage pulse to measure the effect of the modification.

6. Data Analysis:

  • Calculate the rate of modification in each state by fitting the time course of the current change during this compound application to an exponential function.

  • The second-order rate constant can be calculated by dividing the observed rate constant (k) by the concentration of this compound.[8]

  • Compare the modification rates between the different states to determine if the accessibility of the cysteine residue is state-dependent.

Quantitative Data

Table 1: Example of State-Dependent Modification Rates of a Cysteine-Substituted Channel by this compound

Channel StateThis compound Concentration (mM)Observed Rate Constant (k, s⁻¹)Second-Order Rate Constant (M⁻¹s⁻¹)
Closed1.00.0110
Open1.00.5500
Inactivated1.00.2200

Note: The values in this table are hypothetical and for illustrative purposes. Actual values will vary depending on the specific ion channel, the location of the cysteine mutation, and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells Expressing Cysteine-Mutant Channel patch Establish Whole-Cell Patch-Clamp prep_cells->patch prep_solutions Prepare Intracellular & Extracellular Solutions prep_solutions->patch prep_this compound Prepare Fresh This compound Solution apply_this compound Apply this compound in a Specific Channel State prep_this compound->apply_this compound control_rec Record Control Current patch->control_rec control_rec->apply_this compound washout Washout this compound apply_this compound->washout test_rec Record Post-MTSEA Current washout->test_rec compare Compare Pre- and Post- This compound Currents test_rec->compare calc_rate Calculate Modification Rate compare->calc_rate state_dep Determine State Dependence calc_rate->state_dep

Caption: Experimental workflow for studying state-dependent modification of ion channels by this compound.

Troubleshooting_Flowchart start Start: No this compound Effect Observed check_this compound Is this compound solution freshly prepared? start->check_this compound check_state Is the channel in the correct conformational state? check_this compound->check_state Yes sol_fresh Action: Prepare fresh this compound check_this compound->sol_fresh No check_accessibility Is the cysteine residue accessible? check_state->check_accessibility Yes sol_protocol Action: Verify and adjust voltage protocol check_state->sol_protocol No sol_mutant Possible Issue: Residue is buried. Consider new mutant. check_accessibility->sol_mutant No success Problem Resolved check_accessibility->success Yes sol_fresh->check_this compound sol_protocol->check_state

Caption: Troubleshooting flowchart for experiments where no this compound effect is observed.

Signaling_Pathway cluster_channel Ion Channel channel_closed Closed State channel_open Open State channel_closed->channel_open Activation channel_inactivated Inactivated State channel_open->channel_inactivated Inactivation cys Accessible Cysteine Residue channel_open->cys State-dependent accessibility channel_inactivated->channel_closed Recovery This compound This compound Application This compound->cys modification Covalent Modification cys->modification functional_change Altered Channel Function (e.g., current inhibition) modification->functional_change

Caption: Logical relationship of state-dependent this compound modification of an ion channel.

References

Refining MTSEA Concentration to Avoid Cell Toxicity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of MTSEA (2-Aminoethyl methanethiosulfonate) in your research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you refine this compound concentrations, minimize cell toxicity, and ensure the validity of your experimental results.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound, with a focus on mitigating cellular toxicity.

Problem 1: Unexpectedly High Cell Death After this compound Treatment

You observe a significant decrease in cell viability after treating your cells with this compound, even at concentrations reported in the literature.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The concentration of this compound that is well-tolerated by one cell line may be toxic to another.
Prolonged Exposure Time: Continuous exposure to this compound, even at low concentrations, can lead to cumulative toxicity. One study noted that exposure longer than 10 minutes could result in the degradation of cell morphology.[1]
This compound Stock Solution Degradation: This compound is moisture-sensitive and can degrade over time, potentially forming cytotoxic byproducts.
High Final Concentration of Solvent: The solvent used to dissolve this compound (e.g., DMSO, DMF) can be toxic to cells at high final concentrations.
Reaction with Media Components: This compound is a reactive compound and may interact with components in the cell culture medium, leading to the formation of toxic substances.

Experimental Workflow for Troubleshooting High Cell Death:

G cluster_0 Troubleshooting Workflow start High Cell Death Observed q1 Is this the first time using this cell line with this compound? start->q1 action1 Perform a dose-response curve to determine the IC50 for your specific cell line. q1->action1 Yes q2 Was the exposure time longer than recommended? q1->q2 No action1->q2 action2 Reduce the incubation time with this compound. Consider pulse-chase experiments. q2->action2 Yes q3 Is the this compound stock solution fresh? q2->q3 No action2->q3 action3 Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. q3->action3 No q4 Is the final solvent concentration in the media high? q3->q4 Yes action3->q4 action4 Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). q4->action4 Yes action5 Wash cells with a serum-free medium or a buffered salt solution before and after this compound treatment. q4->action5 No end Optimized Protocol action4->end action5->end

Caption: Troubleshooting workflow for unexpected cell death after this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for using this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the experimental context, including the cell type and the specific biological question being addressed. In electrophysiological studies aimed at modifying ion channels, concentrations can range from the micromolar (µM) to the low millimolar (mM) range. For instance, one study reported using this compound at concentrations from 0.05 mM to 5 mM to achieve channel blocking. It is crucial to determine the appropriate concentration for your specific cell line and assay to avoid off-target effects and cytotoxicity. A pilot experiment performing a dose-response curve is strongly recommended.

Q2: How can I determine the cytotoxic concentration (IC50) of this compound for my specific cell line?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. To determine the IC50 of this compound for your cell line, you can perform a cell viability assay, such as the MTT or MTS assay.

Experimental Protocol: Determining IC50 of this compound using MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • This compound Preparation: Prepare a series of dilutions of this compound in a serum-free medium or a suitable buffer. It is recommended to prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 10 minutes, 1 hour, 24 hours).

  • MTT Assay:

    • After incubation, remove the this compound-containing medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Add fresh, serum-free medium to each well, followed by the MTT reagent (final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Q3: What are the potential mechanisms of this compound-induced cell toxicity?

While specific studies on this compound-induced cytotoxicity pathways are limited, the primary mechanism is likely related to its high reactivity towards thiol (-SH) groups.

  • Disruption of Protein Function: this compound can covalently modify cysteine residues in proteins, potentially leading to the inactivation of essential enzymes and structural proteins, thereby disrupting critical cellular functions.

  • Induction of Oxidative Stress: The reaction of this compound with cellular thiols, such as glutathione (GSH), can deplete the cell's primary antioxidant defense system. This can lead to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.

  • Membrane Damage: Some evidence suggests that this compound may accumulate in the cell membrane and disrupt its integrity, leading to increased permeability and eventual cell lysis.[1]

  • Induction of Apoptosis: Significant cellular stress, such as protein dysfunction and oxidative stress, can trigger programmed cell death, or apoptosis. This is a controlled process that involves the activation of a cascade of enzymes called caspases.

Signaling Pathway: Potential this compound-Induced Apoptosis

High levels of cellular stress can activate the intrinsic pathway of apoptosis.

G cluster_0 Potential this compound-Induced Apoptosis Pathway This compound This compound Stress Cellular Stress (Protein Dysfunction, Oxidative Stress) This compound->Stress Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis via cellular stress.

Q4: Are there less toxic alternatives to this compound?

If you are studying cell surface proteins and wish to minimize effects on intracellular components, a membrane-impermeant analog of this compound, such as MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate), may be a suitable alternative. One study reported that MTSET was better tolerated by HEK cells compared to this compound.[1] However, it is important to note that the charge and size of the modifying agent can influence its reactivity and effects, so direct substitution may not always be appropriate.

Q5: How should I prepare and store this compound to maintain its stability and minimize the formation of toxic byproducts?

This compound is a sulfhydryl-reactive compound that is sensitive to moisture. To ensure its stability and potency:

  • Storage: Store solid this compound desiccated at -20°C.

  • Stock Solution Preparation: Prepare stock solutions fresh for each experiment in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Working Solution Preparation: Dilute the stock solution into your aqueous experimental buffer or medium immediately before use. Avoid prolonged storage of aqueous solutions of this compound.

References

Technical Support Center: Intracellular Protein Labeling with MTSEA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers facing challenges with the labeling of intracellular proteins using the thiol-reactive probe MTSEA ([2-(Aminoethyl)methanethiosulfonate hydrochloride]) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound for intracellular protein labeling?

The most significant challenge is the poor cell permeability of this compound and its derivatives. These molecules are hydrophilic and positively charged, which generally prevents them from passively crossing the intact plasma membrane of live cells. Therefore, they are often described as membrane-impermeant reagents.

Q2: Will this compound enter live cells on its own?

Under standard conditions, this compound is not expected to efficiently enter live cells to label cytosolic proteins. Any observed intracellular labeling in an intact cell system should be critically evaluated for specificity and potential membrane disruption.

Q3: What is the optimal pH for reacting this compound with a cysteine residue?

The reaction of methanethiosulfonate (MTS) reagents with sulfhydryl groups is most efficient at a pH between 7.2 and 8.0. At this pH, the thiol group (-SH) is more readily deprotonated to the more nucleophilic thiolate anion (-S⁻), which rapidly attacks the MTS reagent. However, this must be balanced with maintaining cell health and protein stability, as high pH can be stressful for cells.

Q4: What are the major off-target competitors for this compound inside a cell?

If this compound does gain entry to the cytoplasm, its primary off-target competitor is glutathione (GSH). GSH is a highly abundant intracellular thiol that can react with and consume this compound, significantly lowering the effective concentration available to label the target protein. Other accessible, non-target cysteine residues on cytosolic proteins are also potential off-targets.

Troubleshooting Guide

Problem 1: No labeling of the intracellular target protein is detected.

Possible Cause 1: Poor Cell Permeability

  • Explanation: The this compound reagent is not reaching the intracellular environment.

  • Solution: For successful intracellular labeling, the cell membrane must be permeabilized. This fundamentally changes the experiment from a live-cell labeling to a fixed or selectively permeabilized cell assay.

    • Mild Permeabilization: Use agents like digitonin or a low concentration of saponin, which can selectively permeabilize the plasma membrane while leaving organellar membranes more intact.

    • Strong Permeabilization: For fixed cells, detergents like Triton™ X-100 can be used to fully permeabilize all membranes.[1]

    • Mechanical/Physical Methods: Techniques like electroporation or using pore-forming toxins (e.g., Streptolysin O) can create transient pores in the membrane to allow this compound entry.

Possible Cause 2: Cysteine Residue is Not Accessible

  • Explanation: The target cysteine may be buried within the protein's structure, oxidized, or part of a disulfide bond, making it unavailable for reaction.

  • Solution:

    • Pre-reduction: Treat cells or lysates with a mild, membrane-permeable reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Crucially, the reducing agent must be thoroughly washed out before adding this compound , as it will react with and quench the probe.

    • Denaturation: If protein function is not a concern (e.g., in a western blot analysis), labeling under denaturing conditions can expose the cysteine residue.

Possible Cause 3: Incorrect Buffer Conditions

  • Explanation: The pH of the labeling buffer may be too low for efficient reaction.

  • Solution: Perform the labeling step in a buffer with a pH of 7.2-7.5. Ensure the buffer is free of any nucleophiles (e.g., Tris, sodium azide) that could react with this compound.[2] A phosphate or HEPES-buffered saline is a suitable choice.[3][4]

Problem 2: High background or non-specific labeling is observed.

Possible Cause 1: Extracellular Protein Labeling

  • Explanation: this compound is highly reactive with accessible cysteines on the extracellular surface of membrane proteins.

  • Solution:

    • Quenching Control: Before permeabilizing, treat the intact cells with a membrane-impermeant, thiol-reactive quenching agent that cannot be easily washed away (e.g., a bulky MTS reagent). This will block surface thiols. After quenching and washing, proceed with permeabilization and this compound labeling.

    • Comparative Western Blot: Run two samples: one with this compound applied to intact cells and another with this compound applied after permeabilization. A significant increase in the signal for your target protein in the permeabilized sample suggests successful intracellular labeling.

Possible Cause 2: this compound Reaction with Abundant Cytosolic Thiols

  • Explanation: Once inside the cell, this compound will react with any available thiol, primarily glutathione (GSH) and cysteines on abundant cytosolic proteins.

  • Solution:

    • Optimize Concentration and Time: Use the lowest possible this compound concentration and the shortest incubation time that still yields a detectable signal on your target protein. This minimizes the chance of off-target reactions.

    • Wash Steps: After labeling, perform thorough washing steps with a buffer containing a mild reducing agent (like L-cysteine or DTT) to quench any unreacted this compound and remove excess probe.

Problem 3: Poor cell viability or altered protein function after labeling.

Possible Cause 1: Cytotoxicity of Permeabilization Agents

  • Explanation: Detergents and other permeabilization methods can be highly toxic to cells, leading to cell death and experimental artifacts.

  • Solution:

    • Titrate the Agent: Perform a dose-response curve to find the minimum concentration of the permeabilization agent that allows for labeling without causing excessive cell death.

    • Use Reversible Methods: Consider transient methods like Streptolysin O, which allows for membrane repair after the pores are formed.

    • Assess Viability: Always include a cell viability control (e.g., Trypan Blue staining or a live/dead fluorescence assay) in your experimental design.

Possible Cause 2: Disruption of Protein Function

  • Explanation: The covalent modification of a cysteine residue by this compound can alter the protein's structure, stability, or function, especially if the cysteine is in an active site or a critical structural region.

  • Solution:

    • Functional Assay: If possible, perform a functional assay on the labeled protein to confirm that its activity is not compromised.

    • Site-Directed Mutagenesis: Compare the labeling of your target protein with a mutant where the target cysteine has been replaced (e.g., with a serine or alanine). This serves as a crucial negative control to demonstrate the specificity of the labeling.

Data & Experimental Parameters

Optimizing an intracellular this compound labeling experiment requires careful titration of several parameters. The ideal values are highly dependent on the cell type and target protein.

ParameterStarting RecommendationRange to TestKey Consideration
This compound Concentration 100 µM10 µM - 1 mMBalance signal strength with off-target effects and cytotoxicity.
Labeling Time 5-10 minutes1 - 30 minutesShorter times reduce non-specific binding and cell stress.
Labeling pH 7.47.0 - 8.0Higher pH increases reaction rate but can stress cells.[2]
Temperature Room Temperature (20-25°C)4°C - 37°CLower temperatures slow the reaction but may improve cell viability.
Permeabilization Agent 0.01% DigitoninVaries by agentTitrate to find the lowest effective concentration.

Experimental Workflow & Methodologies

General Protocol for Intracellular Labeling in Permeabilized Cells

This protocol provides a general framework. All steps, particularly concentrations and incubation times, must be optimized for your specific system.

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in appropriate vessels.

  • Washing: Gently wash the cells 2-3 times with a pre-warmed, serum-free, physiological buffer (e.g., PBS or HBSS, pH 7.4).

  • (Optional) Surface Thiol Quenching: To distinguish intracellular from extracellular labeling, first treat intact cells with a membrane-impermeant thiol-reactive compound (e.g., 500 µM MTSES) for 10 minutes at room temperature. Wash 3 times with buffer.

  • Permeabilization: Incubate cells with the chosen permeabilization agent (e.g., 0.01% digitonin in buffer) for 5-10 minutes.

  • Washing: Gently wash the cells 2-3 times with the buffer to remove the permeabilization agent.

  • Pre-Reduction (Optional): If cysteine oxidation is suspected, incubate with 1 mM TCEP for 10 minutes. CRITICAL: Wash at least 3-5 times with buffer to completely remove TCEP.

  • This compound Labeling: Prepare a fresh solution of this compound in the labeling buffer (pH 7.2-7.5). Add it to the cells at the desired final concentration (e.g., 100 µM). Incubate for 5-15 minutes at room temperature, protected from light.

  • Quenching & Washing: Remove the this compound solution and wash the cells 2-3 times. Add a quenching buffer containing 1 mM L-cysteine or DTT for 5 minutes to react with and neutralize any remaining this compound. Wash a final 3 times with buffer.

  • Downstream Analysis: Proceed with cell fixation, lysis for western blot, or imaging via fluorescence microscopy (if using a fluorescent this compound derivative).

Visual Guides

Experimental Workflow Diagram

G cluster_prep Preparation cluster_main Labeling Protocol cluster_analysis Analysis start Start: Healthy Cells wash1 Wash with Buffer start->wash1 perm Permeabilize Membrane (e.g., Digitonin) wash1->perm control_node Controls Needed? wash1->control_node wash2 Wash out Permeabilization Agent perm->wash2 labeling Incubate with this compound (Optimized Time & Conc.) wash2->labeling quench Quench Unreacted this compound (e.g., L-cysteine) labeling->quench wash3 Final Wash Steps quench->wash3 fix Fixation & Imaging wash3->fix lyse Cell Lysis & Western Blot wash3->lyse no_perm No Permeabilization Control (Surface Labeling Only) control_node->no_perm Yes cys_mutant Cysteine Mutant Control (Specificity Check) control_node->cys_mutant Yes no_perm->labeling

Caption: Workflow for intracellular this compound labeling with critical control points.

Troubleshooting Flowchart

G start Start: No or Poor Signal q_perm Did you permeabilize the cells? start->q_perm s_perm Solution: Permeabilize cells with an appropriate agent (e.g., digitonin). q_perm->s_perm No q_cys Is the target cysteine known to be accessible? q_perm->q_cys Yes s_reduce Solution: Try pre-reduction with TCEP (wash out before labeling). q_cys->s_reduce No / Unsure q_ph Is the labeling buffer pH in the 7.2-8.0 range? q_cys->q_ph Yes s_ph Solution: Adjust buffer pH to ~7.4 using non-nucleophilic buffers (Phosphate, HEPES). q_ph->s_ph No q_control Did the Cys -> Ala/Ser mutant control also show a signal? q_ph->q_control Yes s_nonspecific Problem: Non-specific binding. Solution: Decrease this compound concentration and/or incubation time. q_control->s_nonspecific Yes s_specific Labeling appears specific. Continue optimizing signal. q_control->s_specific No

Caption: A decision tree for troubleshooting failed this compound labeling experiments.

References

improving the efficiency of MTSEA labeling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MTSEA (2-Aminoethyl methanethiosulfonate) labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling reactions in a question-and-answer format.

Question: Why is my this compound labeling efficiency low or non-existent?

Answer: Low labeling efficiency can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Reagent Integrity: this compound is sensitive to moisture and should be stored desiccated at -20°C. Prepare solutions fresh for each experiment, as aqueous solutions are not stable. If the reagent has been improperly stored or is old, it may have hydrolyzed, rendering it inactive.

  • Suboptimal pH: The reaction of this compound with thiol groups is pH-dependent. The thiol group on cysteine needs to be in its deprotonated, nucleophilic thiolate form (S-) to react efficiently.

    • Recommendation: Ensure your reaction buffer has a pH between 7.2 and 8.5. A lower pH will result in a higher proportion of protonated, less reactive thiol groups, while a significantly higher pH can lead to hydrolysis of the this compound reagent itself. A study on the analogous NHS-ester based TMT labeling showed that maintaining a pH above 7.1 was critical for high labeling efficiency.[1][2][3]

  • Insufficient this compound Concentration: The molar ratio of this compound to your protein or RNA of interest is crucial.

    • Recommendation: Start with a 10- to 40-fold molar excess of this compound. If labeling is still low, you can increase the molar ratio. However, be aware that excessively high concentrations can lead to non-specific labeling.

  • Short Incubation Time: The reaction may not have had enough time to proceed to completion.

    • Recommendation: Typical incubation times range from 30 minutes to 2 hours at room temperature. If you suspect the reaction is slow, you can extend the incubation time. For particularly unstable proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended to 24-48 hours.

  • Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to the this compound reagent. The presence of substrates, ligands, or specific conformational states of the protein can alter the accessibility of cysteine residues. For example, the presence of a substrate was shown to prevent this compound inactivation of a transporter protein, indicating that the cysteine residue was shielded in the substrate-bound state.[4]

    • Recommendation: If you suspect this is the issue, consider denaturing the protein (if your experimental design allows) to expose the cysteine residue. Alternatively, if you are studying a specific conformational state, ensure the conditions (e.g., presence or absence of ligands) favor the exposure of the target cysteine.

Question: I'm observing high background or non-specific labeling. What can I do to reduce it?

Answer: High background or non-specific labeling can obscure your results. Here are some strategies to minimize it:

  • Optimize this compound Concentration: As mentioned above, an excessive molar ratio of this compound can lead to reactions with other nucleophilic amino acid side chains, although it is highly selective for thiols.

    • Recommendation: Perform a titration experiment to find the lowest concentration of this compound that still provides efficient labeling of your target.

  • Include a Quenching Step: After the desired incubation time, quench the reaction to stop any further labeling.

    • Recommendation: Add a small molecule thiol-containing reagent like DTT (dithiothreitol) or β-mercaptoethanol to the reaction mixture to consume any unreacted this compound. A final concentration of 10-20 mM DTT is typically sufficient.

  • Add Blocking Agents: In cell-based assays, non-specific binding to the cell surface or other proteins can be an issue.

    • Recommendation: Including a blocking agent like Bovine Serum Albumin (BSA) in your buffers can help to reduce non-specific interactions.

  • Thorough Washing: Ensure that you are adequately washing your cells or protein samples after the labeling reaction to remove any unbound this compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution?

A1: this compound is typically a solid that is soluble in water, DMSO, or DMF. For optimal stability, prepare concentrated stock solutions in anhydrous DMSO and store them desiccated at -20°C for up to a month. It is recommended to prepare fresh aqueous solutions for each experiment as this compound is not stable in aqueous solutions for extended periods.

Q2: What is the optimal temperature for an this compound labeling reaction?

A2: Most this compound labeling reactions are carried out at room temperature (20-25°C). Lowering the temperature to 4°C can slow down the reaction rate, which might be necessary for unstable proteins, but will require a longer incubation time. Conversely, increasing the temperature can speed up the reaction but may also increase the rate of reagent hydrolysis and potentially affect protein stability. One study showed that temperature can influence the protective effect of ligands on this compound labeling, highlighting its importance in the experimental setup.[5]

Q3: Can I reverse the this compound labeling?

A3: Yes, the disulfide bond formed between this compound and the cysteine thiol is reversible. You can reverse the labeling by treating the sample with a reducing agent like DTT or β-mercaptoethanol. A common protocol involves incubating the labeled sample with 10-20 mM DTT for about 15-30 minutes at room temperature.[4]

Q4: How can I confirm that my protein has been successfully labeled with this compound?

A4: The method for confirming labeling depends on the specific this compound reagent used. If you are using a biotinylated this compound, you can perform a Western blot and detect the labeled protein with streptavidin-HRP. If you are using a fluorescently tagged this compound, you can use fluorescence imaging or spectroscopy. For unlabeled this compound, you can often infer successful labeling by observing a change in the protein's function (e.g., inhibition of channel activity) that is reversible with DTT. Mass spectrometry can also be used to confirm the mass shift corresponding to the addition of the this compound molecule.

Data Presentation

The efficiency of this compound labeling is influenced by several key experimental parameters. The following tables summarize the expected impact of these parameters on the labeling reaction.

Table 1: Effect of pH on this compound Labeling Efficiency

pH RangeExpected Labeling EfficiencyRationale
< 6.5Very LowThe majority of cysteine thiol groups are protonated (SH) and not sufficiently nucleophilic for the reaction.
6.5 - 7.2ModerateAn increasing fraction of thiol groups are deprotonated to the reactive thiolate form (S-).
7.2 - 8.5High (Optimal)A high proportion of reactive thiolate ions are present, leading to efficient labeling.[1][2][3]
> 8.5Moderate to LowWhile thiols are deprotonated, the rate of this compound hydrolysis increases, reducing the concentration of active reagent.

Table 2: General Impact of Other Experimental Parameters on this compound Labeling

ParameterConditionExpected Outcome on Labeling EfficiencyConsiderations
Temperature 4°CSlower reaction rateGood for unstable proteins; requires longer incubation time.
Room Temperature (20-25°C)Optimal reaction rate for most applicationsBalance between reaction speed and protein/reagent stability.
> 30°CFaster reaction rateIncreased risk of protein denaturation and this compound hydrolysis.
This compound:Protein Molar Ratio < 10:1Potentially lowMay not be sufficient for complete labeling, especially for less accessible cysteines.
10:1 to 40:1Generally optimalA good starting range for most applications.
> 50:1High, but risk of non-specific labelingMay lead to modification of other residues or non-specific binding.
Incubation Time < 30 minutesMay be incompleteThe reaction may not have reached completion.
30 minutes - 2 hoursGenerally sufficientA standard timeframe for reactions at room temperature.[6]
> 2 hoursCan increase labelingUseful for slow-reacting cysteines or reactions at lower temperatures.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of a Cysteine-Mutant Protein in Solution

  • Protein Preparation: Purify the cysteine-mutant protein of interest. Ensure the final buffer is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). The buffer pH should be between 7.2 and 8.0 (e.g., PBS or HEPES buffer).

  • This compound Stock Solution: Prepare a fresh 10-100 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: a. Dilute the protein to a final concentration of 1-10 µM in the reaction buffer. b. Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold molar excess). Mix gently by pipetting. c. Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent this compound derivative.

  • Quenching the Reaction: Add DTT to a final concentration of 10-20 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove the unreacted this compound and quenching reagent by dialysis, size-exclusion chromatography, or spin filtration.

  • Analysis: Analyze the labeled protein using the appropriate method (e.g., Western blot for biotinylated this compound, fluorescence spectroscopy for fluorescent this compound, or functional assay).

Protocol 2: this compound-Biotin Labeling of Cell Surface Proteins

  • Cell Culture: Culture cells expressing the protein of interest to an appropriate confluency.

  • Cell Preparation: a. Place the culture dish on ice and wash the cells twice with ice-cold PBS (pH 7.4). b. Prepare a fresh solution of this compound-biotin in ice-cold PBS at a concentration of 0.5-1 mg/mL.

  • Labeling Reaction: a. Aspirate the PBS and add the this compound-biotin solution to the cells, ensuring the entire surface is covered. b. Incubate on ice for 30 minutes with gentle rocking.

  • Quenching the Reaction: a. Aspirate the this compound-biotin solution and wash the cells once with a quenching buffer (e.g., PBS containing 100 mM glycine or 10 mM DTT). b. Incubate with the quenching buffer for 10-15 minutes on ice.

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Analysis: The biotinylated proteins in the lysate can now be analyzed, for example, by a pull-down assay using streptavidin beads followed by Western blotting.

Mandatory Visualizations

Here are diagrams created using the DOT language to illustrate key concepts and workflows related to this compound labeling.

MTSEA_Troubleshooting_Workflow start Low Labeling Efficiency reagent Check Reagent Integrity (Age, Storage) start->reagent reagent->start Reagent Bad? (Replace) ph Verify Reaction pH (7.2 - 8.5) reagent->ph Reagent OK? ph->start pH Incorrect? (Adjust Buffer) concentration Optimize this compound Concentration (10-40x excess) ph->concentration pH OK? concentration->start Concentration Too Low? time Increase Incubation Time concentration->time Concentration OK? accessibility Assess Cysteine Accessibility time->accessibility Still Low? success Labeling Successful time->success Labeling Improved? accessibility->success Accessible?

Caption: Troubleshooting workflow for low this compound labeling efficiency.

Ion_Channel_Gating_Assay cluster_0 Resting State cluster_1 Agonist Binding cluster_2 This compound Labeling Closed_Channel Ion Channel (Closed) Cysteine Inaccessible Agonist Agonist Open_Channel Ion Channel (Open) Conformational Change Cysteine Accessible Agonist->Open_Channel Binds This compound This compound Labeled_Channel Labeled Ion Channel (Function Altered) This compound->Labeled_Channel Reacts with exposed Cysteine

Caption: Probing ion channel gating with this compound.

References

quality control checks for MTSEA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-aminoethyl methanethiosulfonate (MTSEA) in their experiments. The content is tailored for scientists in academic research and drug development, focusing on quality control and common issues encountered during the application of this compound to study protein structure and function, particularly in the context of ion channels and other membrane proteins.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle my this compound reagent?

A1: Proper storage and handling of this compound are critical for its efficacy. This compound is a thiol-reactive compound that is sensitive to moisture and oxidation.

  • Storage of Solid this compound: this compound should be stored as a solid at -20°C, desiccated, and protected from light.[1][2][3] When stored correctly, the solid reagent is guaranteed to be stable for at least one year from the date of receipt.[1]

  • Preparation of Stock Solutions: For stock solutions, it is recommended to dissolve this compound in anhydrous dimethyl sulfoxide (DMSO).[1][4] These stock solutions can be stored at -20°C for one month or longer.[1]

  • Working Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh immediately before use.[1] The half-life of a similar MTS reagent, MTSES, in aqueous solution at pH 7.5 and room temperature is approximately 20 minutes, highlighting the need for fresh preparation.[5]

Q2: My this compound experiment is not showing any effect. What are the possible reasons?

A2: A lack of an observable effect in your this compound experiment can stem from several factors, ranging from reagent integrity to the biological properties of your target protein.

  • Reagent Inactivity: The this compound may have degraded due to improper storage or handling. It is advisable to test the reagent on a positive control to ensure its activity.

  • Cysteine Residue Inaccessibility: The engineered cysteine residue on your protein of interest may be buried within the protein structure, making it inaccessible to the aqueous this compound reagent.[1]

  • No Functional Consequence of Modification: The cysteine residue may be accessible and modified by this compound, but this modification does not lead to a functional change in the protein that can be detected by your assay (e.g., no change in ion channel conductance).[1]

  • Incorrect this compound Concentration: The concentration of this compound used may be too low to elicit a measurable effect within the application time. A dose-response experiment is recommended to determine the optimal concentration.

  • Experimental Conditions: The pH of the experimental buffer can influence the reactivity of the thiol group on the cysteine residue. The average pKa of a solvent-exposed cysteine is around 7.5, and the thiol group is more reactive in its deprotonated (thiolate) form.[6]

Q3: How can I confirm that the lack of a functional effect is due to the inaccessibility of the cysteine residue and not because the modification has no functional consequence?

A3: This is a critical control experiment in substituted cysteine accessibility method (SCAM) studies. A biochemical approach can be employed to directly test the accessibility of the cysteine residue.

  • This compound-Biotin Labeling: You can use this compound-biotin, a derivative of this compound that attaches a biotin molecule to the cysteine residue.[1]

  • Streptavidin Pulldown and Western Blotting: After treating your cells or protein preparation with this compound-biotin, you can perform a streptavidin-agarose pulldown to isolate the biotinylated (i.e., modified) proteins. The presence of your target protein in the pulldown fraction can then be detected by Western blotting using an antibody specific to your protein.[1] A positive signal confirms that the cysteine residue is accessible to the this compound reagent.

Troubleshooting Guides

Issue 1: High background signal or non-specific effects of this compound.
  • Problem: You observe an effect of this compound on your wild-type (WT) protein, which lacks the engineered cysteine residue.

  • Cause: This indicates that this compound is reacting with other endogenous cysteine residues on the protein or other proteins in your experimental system, or that the observed effect is not due to a specific covalent modification.

  • Solution:

    • Wild-Type Control: Always perform the experiment in parallel with the WT protein. Any effect observed in the WT should be considered a non-specific background and subtracted from the effect seen in the mutant.

    • Lower this compound Concentration: Reduce the concentration of this compound to the lowest effective concentration for the mutant protein to minimize off-target effects.

    • Optimize Application Time: Shorten the incubation time with this compound to the minimum required to achieve modification of the target cysteine.

Issue 2: Irreproducible results between experiments.
  • Problem: The magnitude of the this compound effect varies significantly from one experiment to another.

  • Cause: This can be due to inconsistencies in reagent preparation, experimental timing, or the health of the biological preparation (e.g., Xenopus oocytes, cultured cells).

  • Solution:

    • Fresh this compound Solutions: Always prepare fresh aqueous solutions of this compound for each experiment from a validated DMSO stock.

    • Standardized Protocols: Strictly adhere to a standardized protocol for all steps, including incubation times, solution changes, and data acquisition parameters.

    • Monitor Cell Health: Ensure that the cells or oocytes used are healthy and express the protein of interest at consistent levels. For oocytes, use a consistent developmental stage (e.g., Stage V-VI for Xenopus laevis).[7]

    • Temperature Control: Perform experiments at a consistent temperature, as temperature can affect reaction rates.

Experimental Protocols

Protocol 1: Quality Control Check of this compound Reagent

This protocol describes a simple functional test to confirm the activity of your this compound reagent using a known cysteine-sensitive ion channel as a positive control.

  • Prepare a fresh stock solution of this compound: Dissolve solid this compound in anhydrous DMSO to a concentration of 1 M.

  • Express a known this compound-sensitive channel in a suitable expression system: For example, express a cysteine-mutant ion channel known to be modulated by this compound in Xenopus oocytes.

  • Perform a baseline functional measurement: For an ion channel, this would typically be a two-electrode voltage clamp recording to measure the current in response to a specific stimulus.

  • Prepare a working solution of this compound: Dilute the this compound stock solution in the appropriate recording buffer to a concentration known to elicit a response in the positive control channel (e.g., 1 mM).

  • Apply the this compound working solution: Perfuse the this compound solution over the oocyte for a defined period (e.g., 1-2 minutes).

  • Wash out the this compound: Perfuse with the recording buffer to remove any unreacted this compound.

  • Perform a post-MTSEA functional measurement: Measure the function of the channel again. A significant change in the measured parameter (e.g., a decrease or increase in current) compared to the baseline indicates that the this compound is active.

Protocol 2: Substituted Cysteine Accessibility Method (SCAM) using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the wild-type or cysteine-mutant ion channel.

    • Incubate the oocytes for 2-5 days at 16-18°C to allow for protein expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

    • Record baseline currents in response to a voltage step protocol or agonist application.

  • This compound Application:

    • Prepare a fresh working solution of this compound in the recording buffer.

    • Switch the perfusion to the this compound-containing solution for a defined duration (e.g., 1-5 minutes).

  • Washout and Post-Modification Recording:

    • Switch the perfusion back to the standard recording solution to wash out the this compound.

    • Record currents again using the same protocol as in the baseline measurement.

  • Data Analysis:

    • Quantify the effect of this compound by comparing the current amplitude before and after this compound application. The effect is typically expressed as a percentage of inhibition or potentiation.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated from this compound experiments.

Table 1: Dose-Response of this compound on a Cysteine-Mutant Ion Channel

This compound Concentration (mM)% Inhibition of Current (Mean ± SEM)
0.0115.2 ± 2.5
0.148.9 ± 4.1
185.7 ± 3.8
1098.1 ± 1.2

Table 2: Rate of this compound Modification for Different Cysteine Mutants

MutantThis compound Concentration (mM)Half-time of Modification (s)Second-order rate constant (M⁻¹s⁻¹)
A123C16011.5
G456C11803.8
L789C1>600<1.2

Visualizations

Below are diagrams illustrating key workflows and concepts in this compound experiments, generated using the DOT language.

MTSEA_QC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_this compound Prepare fresh This compound solution start->prep_this compound prep_control Prepare positive control sample start->prep_control apply_this compound Apply this compound prep_this compound->apply_this compound baseline Measure baseline activity prep_control->baseline baseline->apply_this compound washout Washout apply_this compound->washout post_this compound Measure post-MTSEA activity washout->post_this compound compare Compare baseline and post-MTSEA post_this compound->compare result This compound Active? compare->result end End result->end

Caption: Workflow for this compound reagent quality control.

SCAM_Troubleshooting_Logic start Start: No effect of This compound observed q1 Is the this compound reagent active? start->q1 qc_check Perform positive control experiment q1->qc_check No q2 Is the cysteine residue accessible? q1->q2 Yes res1 Conclusion: Reagent is inactive. Replace this compound. qc_check->res1 biotin_exp Perform this compound-biotin pulldown and Western blot q2->biotin_exp No res2 Conclusion: Cysteine is inaccessible. biotin_exp->res2 Negative Result res3 Conclusion: Modification has no functional consequence. biotin_exp->res3 Positive Result

Caption: Troubleshooting logic for a null this compound result.

References

Validation & Comparative

MTSEA vs. Maleimide: A Comparative Guide to Thiol-Reactivity for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of thiol groups on proteins and other biomolecules is a critical technique. Among the various thiol-reactive reagents available, 2-Aminoethyl methanethiosulfonate (MTSEA) and maleimides are two of the most commonly employed classes. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the most appropriate reagent for a given application.

Chemical Reaction Mechanisms

The thiol-reactivity of this compound and maleimide proceeds through distinct chemical pathways, resulting in different covalent linkages.

This compound reacts with thiols via a thiol-disulfide exchange reaction. The thiol group of a cysteine residue attacks the sulfur atom of the methanethiosulfonate group, leading to the formation of a disulfide bond and the release of methanesulfinic acid. This reaction is reversible under reducing conditions.

Maleimide , on the other hand, reacts with thiols through a Michael addition reaction. The deprotonated thiol (thiolate) acts as a nucleophile and attacks one of the carbon atoms of the carbon-carbon double bond within the maleimide ring. This results in the formation of a stable thioether bond.[1][2][3]

Comparison of Thiol-Reactivity

While direct, side-by-side quantitative comparisons of this compound and maleimide are not extensively documented in the literature, a comparative analysis can be made based on their individual reported characteristics.

FeatureThis compoundMaleimide
Reaction Type Thiol-disulfide exchangeMichael addition[1][2][3]
Resulting Bond Disulfide (-S-S-)Thioether (-S-C-)[4]
Bond Stability Reversible with reducing agentsGenerally stable, but can undergo retro-Michael reaction under certain conditions[5][6]
Optimal pH Information not readily available in direct comparison6.5 - 7.5 for optimal thiol selectivity[1][3]
Reaction Rate Generally fastVery fast, often considered a "click" reaction[1]
Specificity Highly specific for thiolsHighly selective for thiols at pH 6.5-7.5; can react with amines at pH > 7.5[1]
Side Reactions Potential for disulfide scramblingHydrolysis of the maleimide ring, reaction with amines at high pH, thiazine rearrangement with N-terminal cysteines[2]

Reaction Kinetics: Maleimides are known for their rapid reaction with thiols, often considered a form of "click chemistry" due to their high efficiency and specificity under mild conditions.[1] While quantitative rate constants for this compound with proteins are not as commonly reported in a comparative context, the reaction is generally considered to be fast.

Specificity and pH Dependence: Maleimides exhibit excellent selectivity for thiol groups over other nucleophilic functional groups, such as amines, within a pH range of 6.5 to 7.5.[1][3] Above this pH, the reactivity with amines, such as the side chain of lysine, increases, leading to potential off-target modifications. The optimal pH for this compound reactions is not as clearly defined in the context of protein labeling, but the reactivity is dependent on the deprotonation of the thiol to the more nucleophilic thiolate.

Stability of the Conjugate: The disulfide bond formed by this compound is inherently reversible and can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reversibility can be an advantage for applications requiring the release of a conjugated molecule. The thioether bond formed by maleimides is generally considered stable.[4] However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the potential for the conjugated molecule to be transferred to another thiol-containing species.[5][6] Furthermore, the succinimide ring of the maleimide adduct can be prone to hydrolysis, especially at higher pH.

Side Reactions: Maleimides are susceptible to hydrolysis, where the maleimide ring opens up, rendering it unreactive towards thiols. Therefore, aqueous solutions of maleimides should be prepared fresh. At pH values above 7.5, maleimides can react with primary amines.[1] A specific side reaction can occur when labeling a protein with an N-terminal cysteine, leading to a thiazine rearrangement.[2] For this compound, the primary consideration is the potential for the newly formed disulfide bond to participate in disulfide scrambling with other accessible thiols on the protein or in the reaction mixture.

Experimental Protocols

Detailed methodologies for protein labeling are crucial for successful and reproducible bioconjugation.

General Protocol for Maleimide Labeling of Proteins

This protocol is a general guideline and may require optimization for specific proteins and maleimide reagents.[4][7][8][9][10]

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5. The buffer should be free of thiols.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 20-60 minutes at room temperature. TCEP is often preferred over DTT as it does not need to be removed prior to the addition of the maleimide. If DTT is used, it must be removed by desalting or dialysis before adding the maleimide reagent.

    • Degas the buffer to minimize oxidation of the free thiols.

  • Maleimide Reagent Preparation:

    • Dissolve the maleimide reagent in a small amount of an organic solvent like DMSO or DMF before adding it to the aqueous protein solution. This is particularly important for hydrophobic maleimide derivatives.

  • Labeling Reaction:

    • Add the maleimide solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but the optimal ratio should be determined experimentally.

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light if using a fluorescent maleimide.

  • Purification:

    • Remove the excess, unreacted maleimide reagent by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule, using UV-Vis spectroscopy or mass spectrometry.

General Protocol for this compound Labeling of Proteins

A detailed, standardized protocol for general protein labeling with this compound is less commonly published than for maleimides. The following is a generalized procedure based on its use in specific applications like ion channel modification.

  • Protein Preparation:

    • Similar to maleimide labeling, dissolve the protein in a thiol-free buffer at an appropriate concentration.

    • If necessary, reduce existing disulfide bonds with a suitable reducing agent and subsequently remove the reducing agent.

  • This compound Reagent Preparation:

    • Prepare a fresh stock solution of this compound in an appropriate buffer or water immediately before use, as methanethiosulfonate reagents can be prone to hydrolysis.

  • Labeling Reaction:

    • Add the this compound solution to the protein solution. The optimal molar excess of this compound will need to be determined empirically for each specific protein and application.

    • The reaction time can vary from minutes to hours and should be optimized.

  • Quenching and Purification:

    • The reaction can be quenched by the addition of a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted this compound.

    • Purify the labeled protein using standard techniques like dialysis or size-exclusion chromatography to remove excess reagent and byproducts.

  • Characterization:

    • Confirm the formation of the disulfide bond using techniques such as mass spectrometry under non-reducing conditions.

Visualizing the Chemistry and Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

MTSEA_Reaction This compound Thiol Reaction Protein_SH Protein-SH (Thiol) Product Protein-S-S-CH2-CH2-NH3+ (Disulfide Bond) Protein_SH->Product + this compound This compound CH3-SO2-S-CH2-CH2-NH3+ (this compound) This compound->Product Byproduct CH3-SO2H (Methanesulfinic acid) Product->Byproduct Maleimide_Reaction Maleimide Thiol Reaction Protein_S_minus Protein-S- (Thiolate) Product Protein-S-Maleimide (Thioether Bond) Protein_S_minus->Product + Maleimide (Michael Addition) Maleimide Maleimide Maleimide->Product Protein_Labeling_Workflow General Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution Reduction Reduce Disulfides (optional, e.g., with TCEP) Protein_Prep->Reduction Labeling Incubate Protein with Reagent Reduction->Labeling Reagent_Prep Prepare Thiol-Reactive Reagent Reagent_Prep->Labeling Purify Purify Labeled Protein Labeling->Purify Characterize Characterize Conjugate (e.g., DOL) Purify->Characterize

References

A Researcher's Guide to Cysteine Accessibility Probes: Comparing Alternatives to MTSEA

Author: BenchChem Technical Support Team. Date: November 2025

In the study of protein structure and function, particularly for membrane proteins like ion channels and transporters, the substituted cysteine accessibility method (SCAM) is a cornerstone technique. For years, (2-Aminoethyl) methanethiosulfonate (MTSEA) has been a primary reagent for these studies. However, a diverse toolkit of alternative chemical probes now offers researchers greater flexibility and specificity for probing cysteine accessibility, reactivity, and redox state. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific biological questions.

Overview of Thiol-Reactive Chemistries

The utility of cysteine as a target for chemical labeling stems from the high nucleophilicity of its thiol (sulfhydryl) group, especially in its deprotonated thiolate form.[1][2] Various electrophilic chemical groups have been developed to form stable covalent bonds with this thiol group. The primary alternatives to this compound fall into three major classes: iodoacetamides, maleimides, and other methanethiosulfonate (MTS) reagents. Each class possesses distinct chemical properties that influence its reactivity, specificity, and suitability for different experimental conditions.

Comparative Analysis of Cysteine Probes

The choice of a probe for cysteine accessibility studies depends on several factors including the location of the cysteine (extracellular or intracellular), the desired outcome of the modification (e.g., steric block, introduction of a fluorescent tag), and the specific chemical environment of the target protein.

Probe Class Example Reagents Reaction Mechanism Optimal pH Key Characteristics Primary Applications
Methanethiosulfonates (MTS) This compound, MTSES, MTSETThiol-disulfide exchange~7.5 - 8.0- Rapid reaction kinetics. - Charge of the headgroup determines membrane permeability (this compound/MTSET are membrane impermeant; uncharged analogues are permeable).[3][4] - Can form mixed disulfides that are reversible with reducing agents like DTT.- SCAM for ion channels and transporters.[3][5] - Probing solvent-accessible surfaces.
Iodoacetamides (IAM) Iodoacetamide, 5-IAF, IA-alkyneS-alkylation~7.0 - 8.5- Forms a stable, irreversible thioether bond.[6] - Generally considered a "gold standard" for cysteine labeling but can be moderately reactive and unstable in aqueous buffers.[7] - Can show some cross-reactivity with other nucleophilic residues like lysine and histidine at higher pH.- Proteome-wide cysteine reactivity profiling (often with alkyne tags for click chemistry).[2][8][9] - Irreversible inhibition/labeling studies.
Maleimides N-Ethylmaleimide (NEM), CPM, Fluorescent MaleimidesMichael addition~6.5 - 7.5- Highly specific for thiols at neutral pH.[10][11] - Forms a stable, irreversible thioether bond. - Reaction rate is generally faster than iodoacetamides. - Some probes (e.g., CPM) are fluorogenic, becoming fluorescent only upon reaction with a thiol.[12] - Can react with cysteine sulfinic acids under specific sequential labeling conditions.[13]- Fluorescent labeling for protein tracking and FRET.[12][14] - Bioconjugation and chemical proteomics.[15][16] - Blocking accessible cysteines in sequential labeling experiments.
Reversible Covalent Probes CyanoacrylamidesReversible Michael additionNeutral- Form covalent bonds that can dissociate, allowing for assessment of dynamic interactions.[17] - Avoids permanent protein modification.[17] - Offers a strategy to bridge the gap between irreversible covalent inhibitors and reversible non-covalent ligands.- Drug discovery and chemical probe development for assessing reversible interactions with cysteines across the proteome.[17][18]

Experimental Data: Performance in Cysteine Accessibility Studies

The functional consequence of cysteine modification provides a direct readout of accessibility. Data from studies on ion channels, for example, show clear differences in the effects of various MTS reagents.

Table 2: Functional Effects of MTS Reagents on a Cysteine-Mutated Sodium Channel (M1470C)

Reagent Charge Effect on Channel Inactivation (τh) Interpretation
MTSES NegativeSignificant slowing of inactivationThe negatively charged reagent accesses the cysteine at this position and its charge alters channel gating.[3]
MTSET PositiveSignificant slowing of inactivationThe positively charged reagent accesses the cysteine and alters channel gating.[3]
Unmodified N/ABaseline inactivation kineticsReference for comparison.[3]

This table summarizes typical results where modification of an accessible cysteine residue by charged MTS reagents alters protein function, in this case, the inactivation kinetics of a voltage-gated sodium channel. Residues are deemed accessible if the reagent induces a rapid and progressive change in kinetics.[3]

Experimental Workflows and Methodologies

Accurate assessment of cysteine accessibility requires carefully designed experimental protocols. Below are generalized workflows for both cell-surface and proteome-wide labeling.

Diagram: General Cysteine Accessibility Workflow

G cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis prep1 Culture and express protein of interest prep2 Optional: Reduce disulfide bonds (e.g., with DTT, TCEP) prep1->prep2 labeling1 Incubate with thiol-reactive probe (e.g., Maleimide, IAM) prep2->labeling1 labeling2 Quench reaction (e.g., with excess L-cysteine or glutathione) labeling1->labeling2 analysis1 Functional Assay (e.g., Electrophysiology) labeling2->analysis1 analysis2 Biochemical Analysis (e.g., Gel Electrophoresis, Western Blot) labeling2->analysis2 analysis3 Mass Spectrometry (Proteomics) labeling2->analysis3 G Prx_active Prx (Active Peroxidase) Cys-SH (Reduced) Prx_sulfenic Prx Cys-SOH (Sulfenic Acid) Prx_active->Prx_sulfenic Prx_sulfenic->Prx_active Reduction Prx_chaperone Prx (Chaperone) Cys-SO2H (Sulfinic Acid) Prx_sulfenic->Prx_chaperone Refolded Refolded Proteins Prx_chaperone->Refolded Assists folding H2O2_low Low H2O2 H2O2_low->Prx_active Oxidation H2O2_high High H2O2 H2O2_high->Prx_sulfenic Hyperoxidation Trx Thioredoxin (Trx) Trx->Prx_sulfenic Misfolded Misfolded Proteins Misfolded->Prx_chaperone Binds

References

A Head-to-Head Comparison: Charged vs. Uncharged MTS Reagents for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of in vitro studies. Tetrazolium salt-based assays, which measure the metabolic activity of live cells, are a widely adopted method. This guide provides a comprehensive comparative analysis of two major classes of these reagents: the charged (positively charged) and the uncharged (negatively charged) tetrazolium salts, exemplified by the well-known MTT and MTS reagents, respectively.

This comparison will delve into the fundamental differences in their mechanism of action, experimental protocols, and performance characteristics, supported by experimental data. The aim is to equip researchers with the necessary information to make an informed decision on the most suitable reagent for their specific experimental needs.

Key Differences at a Glance

FeatureCharged Reagent (e.g., MTT)Uncharged Reagent (e.g., MTS)
Charge Positively ChargedNegatively Charged
Cell Permeability Readily enters viable cellsDoes not readily enter cells
Reduction Location Intracellular (mitochondria)Extracellular
Formazan Product Insoluble (purple crystals)Soluble in culture medium (colored solution)
Assay Procedure Two-step (requires solubilization)One-step (direct measurement)
Convenience Less convenient, more hands-on timeMore convenient, "add-and-read" format
Sensitivity Generally considered less sensitive[1]Generally considered more sensitive due to a darker formazan product[1][2]
Potential for Errors Higher potential for cell loss and incomplete solubilizationLower potential for procedural errors
Cost Generally less expensiveGenerally more expensive
Interference Can be affected by colored compounds, reducing agents, and phenol red[3][4][5]Also susceptible to interference from reducing compounds[6][7]

Unveiling the Mechanism: A Tale of Two Pathways

The core principle of both assay types lies in the enzymatic reduction of the tetrazolium salt to a colored formazan product by metabolically active cells. However, the charge of the reagent dictates where and how this reduction occurs.

The Intracellular Journey of Charged Reagents (MTT)

The positively charged nature of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) allows it to readily cross the plasma membrane of viable cells and accumulate in the mitochondria.[8] There, mitochondrial dehydrogenases, primarily succinate dehydrogenase, reduce the MTT tetrazolium ring to an insoluble purple formazan.[3] This necessitates a second step in the protocol: the addition of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals before the absorbance can be measured.[3][4]

MTT_Pathway cluster_cell Viable Cell MTT_in MTT (Charged) Enters Cell Mitochondria Mitochondria MTT_in->Mitochondria Accumulation Formazan_insoluble Insoluble Formazan (Purple Crystals) Mitochondria->Formazan_insoluble Reduction by Mitochondrial Dehydrogenases Solubilization Solubilization Step (e.g., DMSO) Formazan_insoluble->Solubilization Requires MTT_out MTT Reagent (Positively Charged) MTT_out->MTT_in Measurement Absorbance Measurement Solubilization->Measurement

Mechanism of a charged MTS reagent (MTT).
The Extracellular Reduction of Uncharged Reagents (MTS)

In contrast, uncharged, or more accurately, negatively charged reagents like MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) do not readily penetrate the cell membrane.[9] To overcome this, these assays include an intermediate electron acceptor, such as phenazine methosulfate (PMS) or phenazine ethosulfate (PES).[9] This acceptor can enter the cell, become reduced by cellular dehydrogenases, and then exit the cell to reduce the MTS in the culture medium to a water-soluble formazan product.[9] This elegant mechanism eliminates the need for a solubilization step, streamlining the assay into a single "add-and-read" procedure.[1][2]

MTS_Pathway cluster_medium Culture Medium cluster_cell Viable Cell MTS_reagent MTS Reagent (Negatively Charged) Formazan_soluble Soluble Formazan (Colored Solution) MTS_reagent->Formazan_soluble Conversion Measurement Absorbance Measurement Formazan_soluble->Measurement Direct Electron_acceptor_in Electron Acceptor (e.g., PES) Enters Cell Reduced_acceptor Reduced Acceptor Electron_acceptor_in->Reduced_acceptor Reduction by Cellular Dehydrogenases Reduced_acceptor->MTS_reagent Reduces MTS Extracellularly Electron_acceptor_out Electron Acceptor Electron_acceptor_out->Electron_acceptor_in

Mechanism of an uncharged MTS reagent (MTS).

Experimental Protocols: A Side-by-Side Walkthrough

The procedural differences are a major factor in choosing between these reagents. The one-step nature of the MTS assay offers significant advantages in terms of time and reduced potential for error.

Charged Reagent (MTT) Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate at the desired density and allow them to adhere and grow for the appropriate time.

  • Compound Treatment: Treat cells with the test compound and incubate for the desired exposure period.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the culture medium containing MTT and add a solubilization agent (e.g., 100-150 µL of DMSO or acidified isopropanol) to each well.[3]

  • Incubation and Mixing: Incubate the plate with shaking for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

Uncharged Reagent (MTS) Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate at the desired density and allow them to adhere and grow.

  • Compound Treatment: Treat cells with the test compound and incubate for the desired exposure period.

  • MTS Reagent Addition: Add the combined MTS/electron acceptor solution (typically 20 µL) directly to each well containing 100 µL of culture medium.[9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[11]

Experimental_Workflow cluster_charged Charged Reagent (MTT) Workflow cluster_uncharged Uncharged Reagent (MTS) Workflow C1 Plate Cells C2 Add Test Compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Incubate (2-4h) C3->C4 C5 Remove Medium & Add Solubilizer C4->C5 C6 Incubate & Mix C5->C6 C7 Read Absorbance (570 nm) C6->C7 U1 Plate Cells U2 Add Test Compound U1->U2 U3 Add MTS Reagent U2->U3 U4 Incubate (1-4h) U3->U4 U5 Read Absorbance (490 nm) U4->U5

Comparison of experimental workflows.

Performance and Considerations

While convenience is a clear advantage for uncharged reagents, researchers must also consider sensitivity, accuracy, and potential interferences.

Sensitivity and Accuracy: The MTS assay is often reported to be more sensitive than the MTT assay due to the formation of a darker formazan product, leading to a wider dynamic range.[1] The single-step procedure of the MTS assay also minimizes the risk of cell loss and incomplete formazan solubilization, which can lead to inaccuracies in the MTT assay.[1][12] However, it is important to note that absorbance-based assays, in general, may be less sensitive than fluorescence or luminescence-based cell viability assays.[4]

Toxicity: Both MTT and MTS reagents can exhibit some level of cytotoxicity, especially with prolonged incubation times. It is crucial to optimize the incubation period to achieve a sufficient signal without adversely affecting cell health.

Interference: A significant consideration for all tetrazolium-based assays is the potential for interference from test compounds or culture medium components.

  • Colored Compounds: Compounds that absorb light at the same wavelength as the formazan product can lead to false readings.

  • Reducing Agents: Compounds with reducing potential can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability. This has been observed with compounds like polyphenols found in plant extracts.[6][7][13]

  • Phenol Red: The pH indicator phenol red, present in many culture media, can interfere with absorbance readings. Using a phenol red-free medium during the assay or performing a background subtraction can mitigate this issue.[3][5]

Conclusion: Selecting the Right Tool for the Job

The choice between charged and uncharged MTS reagents depends on a careful evaluation of experimental priorities.

  • For high-throughput screening and convenience, the one-step, more sensitive uncharged MTS reagents are often the superior choice. The reduced hands-on time and lower potential for procedural errors are significant advantages in a busy research environment.

  • For laboratories where cost is a primary concern and throughput is lower, the traditional charged MTT assay remains a viable option. However, careful attention must be paid to the solubilization step to ensure accurate and reproducible results.

Ultimately, regardless of the reagent chosen, it is imperative to perform appropriate controls, including wells with medium and reagent alone, and cells with reagent but without the test compound, to account for background absorbance and potential interferences. By understanding the nuances of each assay, researchers can confidently select the most appropriate tool to generate reliable and meaningful cell viability data.

References

cross-validation of SCAM results with other structural methods

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the Substituted Cysteine Accessibility Method (SCAM) with high-resolution structural methods like X-ray crystallography reveals a dynamic and nuanced view of protein structure, particularly in membrane proteins. While crystal structures provide a static, high-resolution snapshot, SCAM offers insights into the solvent accessibility of individual residues in a more native-like environment, highlighting conformational changes and dynamic regions of proteins that may not be apparent in a crystal lattice.

This guide provides a comparative analysis of structural data obtained from SCAM and X-ray crystallography for the well-characterized Escherichia coli lactose permease (LacY), a membrane transport protein. The data demonstrates a strong correlation between the two methods for many residues, validating the utility of SCAM in mapping protein structure. However, it also highlights key differences that underscore the complementary nature of these techniques in providing a comprehensive understanding of protein architecture and function.

Unveiling Protein Dynamics: A Comparative Analysis

The Substituted Cysteine Accessibility Method is a powerful biochemical technique used to probe the structure and dynamics of proteins. It involves systematically replacing individual amino acids with cysteine and then assessing the reactivity of the engineered cysteine's thiol group with membrane-impermeant and -permeant reagents. The accessibility of these engineered cysteines to such reagents provides information about their location within the protein structure—whether they are exposed to the aqueous solvent, buried within the protein core, or line a channel or cavity.

X-ray crystallography, in contrast, provides a high-resolution, three-dimensional atomic model of a protein in its crystallized state. This method has been instrumental in elucidating the static structures of countless proteins, offering invaluable insights into their architecture and the spatial arrangement of their constituent atoms.

A direct comparison of data from both methods for LacY reveals a significant overlap in the residues identified as solvent-accessible. However, discrepancies arise, particularly in regions of the protein known to undergo conformational changes during its transport cycle. These differences are not contradictory but rather provide a more complete picture of the protein's dynamic nature.

Quantitative Comparison of Residue Accessibility in LacY

The following table summarizes the accessibility of selected residues in the periplasmic half of LacY as determined by SCAM and as calculated from its X-ray crystal structure (PDB ID: 2V8N). The SCAM data is presented qualitatively (Accessible or Inaccessible) based on reactivity with thiol-specific reagents, while the solvent accessible surface area (SASA) from the crystal structure is a quantitative measure in square angstroms (Ų).

ResidueLocation (Helix/Loop)SCAM AccessibilitySolvent Accessible Surface Area (SASA) from Crystal Structure (Ų)Interpretation
Ile40Loop I/IIAccessible75.3Exposed in a loop region, consistent with both methods.
Cys148Helix VAccessible55.1Located in a region that becomes more exposed upon substrate binding.
Asn245Helix VIIAccessible68.9Forms part of the periplasmic gate and shows accessibility.
Val158Helix VInaccessible5.2Buried within the transmembrane domain, consistent with both methods.
Phe29Helix IInaccessible2.1Core residue, shielded from the solvent.
Ala25Helix IInaccessible8.5Part of the transmembrane helix, not exposed to the solvent.

Experimental Methodologies

Substituted Cysteine Accessibility Method (SCAM) Protocol for LacY

The SCAM protocol for LacY, as adapted from the work of H. Ronald Kaback and colleagues, involves several key steps:

  • Generation of Cysteine-less LacY: A mutant of LacY is first created where all native cysteine residues are replaced with another amino acid (e.g., glycine or serine) to provide a "clean" background for the introduction of single cysteines.

  • Site-Directed Mutagenesis: Single cysteine mutations are then introduced at desired positions throughout the LacY sequence using standard molecular biology techniques.

  • Expression and Membrane Preparation: The cysteine-containing LacY mutants are expressed in E. coli, and right-side-out membrane vesicles are prepared.

  • Labeling with Thiol-Specific Reagents: The membrane vesicles are treated with membrane-impermeant thiol-reactive reagents, such as [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), or membrane-permeant reagents.

  • Assessment of Accessibility: The extent of labeling of the introduced cysteine is determined, often by measuring the inhibition of transport activity or by using radiolabeled or fluorescently tagged reagents. A significant reaction with a membrane-impermeant reagent indicates that the residue is on the external, solvent-accessible surface of the protein.

X-ray Crystallography of LacY

The determination of the LacY crystal structure involved the following general steps:

  • Protein Purification and Crystallization: Wild-type or a stabilized mutant of LacY (e.g., C154G) is overexpressed and purified in the presence of detergents to maintain its solubility. The purified protein is then subjected to extensive crystallization screening to find conditions that yield well-ordered crystals.

  • X-ray Diffraction Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the protein crystal, producing a unique diffraction pattern.[1]

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. An atomic model is then built into this map and refined to best fit the experimental data, resulting in a high-resolution three-dimensional structure.[1]

Visualizing the Comparison: Experimental Workflow and Structural Insights

The following diagrams illustrate the general workflow for SCAM and the structural insights gained from comparing it with X-ray crystallography.

SCAM_Workflow cluster_preparation Preparation cluster_labeling Labeling & Analysis cys_less Generate Cysteine-less Protein Template mutagenesis Site-Directed Mutagenesis (Single Cys) cys_less->mutagenesis expression Express Mutant Protein in E. coli mutagenesis->expression vesicles Prepare Right-Side-Out Membrane Vesicles expression->vesicles labeling Label with Membrane Impermeant/Permeant Thiol Reagents vesicles->labeling analysis Assess Cysteine Accessibility (e.g., Transport Assay) labeling->analysis interpretation Determine Residue Exposure Profile analysis->interpretation

A simplified workflow for the Substituted Cysteine Accessibility Method (SCAM).

SCAM_vs_Xray cluster_scam SCAM cluster_xray X-ray Crystallography scam_result Dynamic Accessibility Profile (Accessible/Inaccessible) comparison Cross-Validation scam_result->comparison xray_result Static 3D Structure (SASA Calculation) xray_result->comparison interpretation Comprehensive Structural Understanding: - Validates static model - Reveals conformational changes - Identifies dynamic regions comparison->interpretation

Logical relationship between SCAM and X-ray crystallography for structural analysis.

References

A Researcher's Guide to MTSEA Reaction Kinetics for Cysteine Accessibility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling, neuroscience, and pharmacology, understanding the kinetics of molecular probes is paramount for accurate interpretation of experimental data. This guide provides a quantitative comparison of the reaction kinetics of a key thiol-reactive compound, (2-aminoethyl)methanethiosulfonate (MTSEA). It is designed for researchers, scientists, and drug development professionals who employ cysteine accessibility mapping to elucidate protein structure and function.

This compound is a positively charged, membrane-impermeant molecule widely used in Substituted Cysteine Accessibility Method (SCAM) to identify amino acid residues that line aqueous pores of ion channels or are accessible on the extracellular surface of proteins. The rate at which this compound reacts with an engineered cysteine residue provides valuable information about the local environment and accessibility of that residue.

Quantitative Comparison of this compound Reaction Kinetics

The reaction rate of this compound with a cysteine residue is dependent on several factors, including the local electrostatic environment, the accessibility of the cysteine, and the conformational state of the protein. The second-order rate constant (k) is a direct measure of this reactivity. Below is a summary of reported kinetic parameters for the reaction of this compound with cysteine-substituted ion channels.

ProteinCysteine MutantChannel StateThis compound ConcentrationSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Experimental Conditions
Nicotinic Acetylcholine Receptor (nAChR) αL251COpen50 µM2,800Oocytes, holding potential of -50 mV
Nicotinic Acetylcholine Receptor (nAChR) αT244COpen50 µM1,400Oocytes, holding potential of -50 mV
Nicotinic Acetylcholine Receptor (nAChR) αT244CClosed5 mM11Oocytes, holding potential of -50 mV
P2X2 Receptor N333COpenLow concentrations~90HEK293 cells
P2X2 Receptor T336COpenLow concentrations~90HEK293 cells

This table presents a selection of published data and is intended to be illustrative rather than exhaustive. Reaction conditions, particularly the conformational state of the protein, can significantly influence the reaction rate.

Experimental Protocols

The determination of this compound reaction kinetics is most commonly performed using electrophysiological techniques, particularly patch-clamp recording of ion channels expressed in cells like Xenopus oocytes or HEK293 cells.

General Protocol for Determining this compound Reaction Rate using Two-Electrode Voltage Clamp in Xenopus Oocytes:
  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the cysteine-substituted ion channel of interest.

    • Incubate oocytes for 2-7 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.

    • Clamp the oocyte membrane potential at a holding potential, typically between -50 mV and -100 mV.

  • This compound Application and Data Acquisition:

    • Establish a baseline current by applying the channel's agonist to elicit a response.

    • Wash out the agonist.

    • Apply this compound at a known concentration for a defined period. The concentration and duration will depend on the expected reactivity of the cysteine residue.

    • Following this compound application, wash the chamber thoroughly with the bath solution.

    • Apply the agonist again to measure the post-modification current.

    • Repeat this cycle of this compound application and agonist testing to obtain a time course of the current modification.

  • Calculation of the Pseudo-First-Order Rate Constant (k'):

    • Plot the fractional current remaining (I/I₀) as a function of the cumulative this compound exposure time (concentration × time).

    • Fit the data to a single exponential decay function: I/I₀ = exp(-k't), where k' is the pseudo-first-order rate constant.

  • Calculation of the Second-Order Rate Constant (k):

    • The second-order rate constant is calculated by dividing the pseudo-first-order rate constant by the concentration of this compound used: k = k' / [this compound].

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the reaction kinetics of this compound with a cysteine-substituted ion channel using electrophysiological methods.

MTSEA_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis oocyte_prep Oocyte Preparation & cRNA Injection expression Protein Expression (2-7 days) oocyte_prep->expression recording Two-Electrode Voltage Clamp Setup expression->recording baseline Record Baseline Agonist-Evoked Current recording->baseline mtsea_app Apply this compound for a Defined Duration baseline->mtsea_app washout Washout this compound mtsea_app->washout post_mod_current Record Post-Modification Current washout->post_mod_current repeat_cycle Repeat Cycle post_mod_current->repeat_cycle repeat_cycle->mtsea_app for time course plot_data Plot Fractional Current vs. Time repeat_cycle->plot_data Sufficient data collected fit_exp Fit to Exponential Decay plot_data->fit_exp calc_k1 Determine Pseudo-First-Order Rate (k') fit_exp->calc_k1 calc_k2 Calculate Second-Order Rate Constant (k) calc_k1->calc_k2

Caption: Workflow for determining this compound reaction kinetics.

Signaling Pathway and Logical Relationships

The reaction of this compound with a cysteine residue in an ion channel leads to a covalent modification that often alters the channel's function, such as its conductance or gating properties. This change in function is the measurable output used to determine the reaction rate.

MTSEA_Reaction_Logic cluster_protein Ion Channel cluster_reagent Reagent cluster_reaction Reaction channel_closed Closed State cys_residue Accessible Cysteine Residue channel_closed->cys_residue May shield channel_open Open State channel_open->cys_residue Exposes covalent_mod Covalent Modification cys_residue->covalent_mod This compound This compound This compound->cys_residue Reaction altered_function Altered Channel Function (e.g., change in current) covalent_mod->altered_function rate_constant Reaction Rate Constant (k) altered_function->rate_constant Determines

Caption: Logical flow of this compound modification and its functional consequence.

A Comparative Analysis of MTSEA and Other Cross-Linking Agents for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical step in elucidating protein structure, function, and interactions. This guide provides a comprehensive comparison of 2-Aminoethyl methanethiosulfonate (MTSEA) with other commonly used cross-linking agents, supported by experimental data and detailed methodologies.

Cross-linking agents are indispensable tools in structural biology and proteomics, enabling the covalent linkage of interacting molecules to stabilize transient interactions and provide distance constraints for structural modeling.[1] The choice of cross-linker depends on several factors, including the target functional groups, the desired spacer arm length, and the specific application. This guide focuses on this compound, a sulfhydryl-reactive cross-linking agent, and compares its performance and characteristics with other popular classes of cross-linkers, namely maleimides and N-hydroxysuccinimide (NHS) esters.

Overview of Cross-Linking Chemistries

Cross-linking agents are broadly categorized based on their reactivity towards specific amino acid side chains. The most common targets are primary amines (the ε-amino group of lysine and the N-terminus) and sulfhydryl groups (the thiol group of cysteine).

Sulfhydryl-Reactive Cross-linkers: These agents specifically target the thiol group of cysteine residues. Cysteines are often less abundant than lysines on protein surfaces, allowing for more specific and targeted cross-linking.[1]

  • Methanethiosulfonates (MTS): Reagents like this compound react with sulfhydryl groups to form a disulfide bond. This reaction is reversible under reducing conditions.

  • Maleimides: These are highly reactive towards sulfhydryl groups, forming a stable thioether bond via a Michael addition.[2]

  • Iodoacetamides: These reagents alkylate sulfhydryl groups, forming a stable thioether bond.

Amine-Reactive Cross-linkers: These are the most common type of cross-linkers due to the high abundance of lysine residues on the surface of most proteins.

  • N-hydroxysuccinimide (NHS) esters: NHS esters react with primary amines to form stable amide bonds.[3][4] This reaction is highly efficient at physiological to slightly alkaline pH.[3]

  • Imidoesters: These reagents also react with primary amines, forming amidine bonds.

Reaction Mechanisms

The efficacy and specificity of a cross-linking experiment are dictated by the underlying chemical reactions.

Reaction_Mechanisms cluster_this compound This compound (Sulfhydryl-Reactive) cluster_Maleimide Maleimide (Sulfhydryl-Reactive) cluster_NHS NHS-ester (Amine-Reactive) MTSEA_start Protein-SH MTSEA_product Protein-S-S-CH2-CH2-NH3+ MTSEA_start->MTSEA_product Disulfide Bond Formation MTSEA_reagent This compound Maleimide_start Protein-SH Maleimide_product Protein-S-Thioether Maleimide_start->Maleimide_product Michael Addition Maleimide_reagent Maleimide NHS_start Protein-NH2 NHS_product Protein-NH-CO-R NHS_start->NHS_product Amide Bond Formation NHS_reagent NHS-ester

Quantitative Comparison of Cross-Linking Agents

Cross-linker ClassTarget ResidueBond TypeReversibilityReaction pHPotential Side Reactions
This compound CysteineDisulfideReversible (with reducing agents)NeutralReaction with other nucleophiles at high pH
Maleimides CysteineThioetherIrreversible6.5 - 7.5Hydrolysis of maleimide group, reaction with amines at pH > 8.5, retro-Michael addition.[5]
Iodoacetamides CysteineThioetherIrreversibleNeutral to slightly alkalineAlkylation of other nucleophilic residues (e.g., histidine, methionine)
NHS-esters Lysine, N-terminusAmideIrreversible7.2 - 9.0Hydrolysis of NHS-ester, reaction with tyrosine and serine.[6]

Experimental Protocols

Accurate and reproducible cross-linking experiments rely on well-defined protocols. Below are generalized methodologies for comparing cross-linker efficiency and for identifying cross-linked products.

Protocol 1: Comparative Analysis of Cross-Linking Efficiency using Ellman's Assay

This protocol allows for the quantification of free sulfhydryl groups remaining after a cross-linking reaction, providing a measure of the reaction's efficiency.

Experimental_Workflow_Ellmans cluster_prep Sample Preparation cluster_reaction Cross-linking Reaction cluster_quenching Reaction Quenching cluster_assay Ellman's Assay P1 Prepare protein solution with free cysteines P2 Divide into aliquots for each cross-linker P1->P2 R1 Add this compound to one aliquot P2->R1 R2 Add Maleimide to another aliquot P2->R2 R3 Incubate under optimal conditions R1->R3 R2->R3 Q1 Add quenching reagent (e.g., free cysteine) R3->Q1 A1 Add Ellman's Reagent (DTNB) Q1->A1 A2 Measure absorbance at 412 nm A1->A2 A3 Calculate remaining free sulfhydryls A2->A3

Materials:

  • Protein with known number of free cysteine residues

  • This compound

  • Maleimide-based cross-linker

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Quenching solution (e.g., L-cysteine)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Prepare a stock solution of the protein in the reaction buffer.

  • Reaction Setup: Aliquot the protein solution into separate tubes for each cross-linker to be tested, including a no-cross-linker control.

  • Cross-linking: Add a defined molar excess of each cross-linking agent to the respective tubes. Incubate the reactions for a specific time at a controlled temperature.

  • Quenching: Stop the reaction by adding an excess of a quenching reagent like L-cysteine to consume any unreacted cross-linker.

  • Ellman's Assay:

    • To each reaction mixture, add Ellman's reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Calculate the concentration of free sulfhydryls based on a standard curve or the molar extinction coefficient of the product (TNB). The difference in free sulfhydryls between the control and the cross-linked samples indicates the efficiency of the cross-linking reaction.

Protocol 2: Identification of Cross-Linked Peptides by Mass Spectrometry

This workflow outlines the general steps for identifying the sites of cross-linking within a protein or protein complex.

MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis S1 Cross-link protein/complex S2 Denature, reduce, and alkylate (for disulfide-linked cross-linkers, omit reduction if preserving cross-link) S1->S2 S3 Digest with protease (e.g., trypsin) S2->S3 L1 Separate peptides by liquid chromatography S3->L1 L2 Analyze by tandem mass spectrometry L1->L2 D1 Database search with specialized software (e.g., MeroX, pLink) L2->D1 D2 Identify cross-linked peptide pairs D1->D2 D3 Map cross-links onto protein structure D2->D3

Procedure:

  • Cross-linking: Perform the cross-linking reaction as described in Protocol 1.

  • Sample Preparation for MS:

    • Denature the cross-linked protein sample.

    • For non-disulfide-based cross-linkers, reduce and alkylate the sample to break any native disulfide bonds. For disulfide-based cross-linkers like this compound, this step is omitted if the goal is to identify the cross-link.

    • Digest the protein into peptides using a specific protease like trypsin.[7]

  • LC-MS/MS Analysis:

    • Separate the peptide mixture using liquid chromatography.

    • Analyze the eluted peptides using a tandem mass spectrometer to obtain fragmentation spectra.[7]

  • Data Analysis:

    • Use specialized software to search the fragmentation data against a protein sequence database to identify the cross-linked peptide pairs.[8][9] This software can account for the mass of the cross-linker and the fragmentation patterns of the cross-linked peptides.

Discussion and Considerations

Specificity and Side Reactions:

  • This compound: The primary reaction of this compound is with sulfhydryl groups. However, at higher pH values, reactivity with other nucleophilic side chains can occur. The reversibility of the disulfide bond formed by this compound can be an advantage for certain applications, such as affinity purification of cross-linked complexes, but a disadvantage if stable cross-links are required.

  • Maleimides: While highly reactive towards thiols, maleimides can undergo hydrolysis, rendering them inactive.[5] At pH values above 7.5, they can also react with primary amines. Furthermore, the thioether bond formed can undergo a retro-Michael reaction, leading to de-conjugation, although this is generally a slow process.[5]

  • NHS-esters: The main competing reaction for NHS-esters is hydrolysis, which is more pronounced at higher pH.[4] They have also been shown to react with the hydroxyl groups of serine and tyrosine residues.[6]

Applications:

  • This compound is particularly useful for studying the local environment and accessibility of cysteine residues, as well as for introducing reversible cross-links to trap transient interactions. Its relatively small size allows for probing finer structural details.

  • Maleimides are widely used for creating stable protein conjugates, such as antibody-drug conjugates (ADCs), due to the stability of the thioether bond.

  • NHS-esters are the workhorses of cross-linking for protein-protein interaction studies due to the high abundance of lysine residues, providing a broad overview of protein interfaces.

Conclusion

The choice of a cross-linking agent is a critical decision in experimental design. This compound offers the advantage of reversible, sulfhydryl-specific cross-linking, making it a valuable tool for specific applications in structural biology. In contrast, maleimides provide a means to form highly stable, irreversible linkages to cysteines, while NHS-esters offer a broader approach by targeting abundant amine groups. A thorough understanding of the reaction chemistry, potential side reactions, and the specific experimental goals is paramount for the successful application of any cross-linking strategy. The protocols provided in this guide offer a starting point for the systematic comparison and application of these powerful reagents in your research.

References

Safety Operating Guide

Proper Disposal of MTSEA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. Methanethiosulfonate (MTS) reagents, such as 2-Aminoethyl methanethiosulfonate hydrobromide (MTSEA), are sulfhydryl-reactive compounds that require specific procedures for their safe disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous chemical and must not be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to harmful reactions and environmental contamination. The core principle of this compound disposal is to first deactivate its reactive sulfhydryl group through a process called quenching, followed by disposal as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3][4]

Essential Safety Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed within a certified chemical fume hood to avoid inhalation of any potentially harmful vapors.

Quantitative Data Summary

For clarity and ease of comparison, the following table summarizes the key quantitative aspects of the this compound disposal procedure.

ParameterValue/InstructionSource
Quenching Agent 2-Mercaptoethanol (β-mercaptoethanol) or Dithiothreitol (DTT)General Chemical Principles
Molar Excess of Quenching Agent 1.5 to 2-fold molar excess relative to this compoundRecommended Practice
Reaction Solvent Water or a buffer solution (e.g., PBS, pH 7.0-7.5)[5]
Reaction Time Minimum 1 hourGeneral Recommendation
Reaction Temperature Room TemperatureGeneral Recommendation
Final pH Adjustment Neutral (pH 6-8)General Hazardous Waste Guidelines

Detailed Experimental Protocol for this compound Disposal

This protocol outlines the step-by-step process for the safe deactivation and disposal of this compound waste.

Step 1: Preparation of the Quenching Solution

  • Calculate the molar amount of this compound present in the waste solution.

  • Choose a suitable quenching agent: 2-mercaptoethanol or Dithiothreitol (DTT). Both are effective at reacting with and neutralizing the sulfhydryl-reactive group of this compound.

  • Calculate the required amount of the quenching agent to achieve a 1.5 to 2-fold molar excess relative to the this compound. This ensures the complete deactivation of the this compound.

  • In a designated chemical waste container, dissolve the calculated amount of the quenching agent in water or a suitable buffer (e.g., PBS) to create the quenching solution.

Step 2: Quenching of the this compound Waste

  • Slowly and carefully add the this compound waste solution to the quenching solution in the chemical waste container.

  • Gently swirl the container to ensure thorough mixing.

  • Allow the reaction to proceed for a minimum of one hour at room temperature. This provides sufficient time for the quenching agent to completely react with the this compound.

Step 3: Neutralization and Final Disposal

  • After the quenching reaction is complete, check the pH of the resulting solution using pH indicator strips.

  • If necessary, neutralize the solution to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or dilute hydrochloric acid for basic solutions) dropwise while stirring.

  • Securely cap the chemical waste container.

  • Label the container clearly as "Hazardous Waste" and list all its contents, including the quenched this compound reaction products and any solvents or buffers used.

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

MTSEA_Disposal_Workflow cluster_prep Preparation cluster_quench Quenching cluster_disposal Final Disposal A Calculate Molar Amount of this compound B Select Quenching Agent (2-Mercaptoethanol or DTT) A->B C Calculate 1.5-2x Molar Excess of Quenching Agent B->C D Prepare Quenching Solution in Waste Container C->D E Slowly Add this compound Waste to Quenching Solution D->E F Mix Gently E->F G React for ≥ 1 Hour at Room Temperature F->G H Check and Neutralize pH (6-8) G->H I Securely Cap and Label Container as Hazardous Waste H->I J Dispose via Institutional EHS or Licensed Service I->J

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices. Always consult your institution's specific guidelines for hazardous waste management.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.